molecular formula C25H30O13 B7765632 6-Feruloylcatalpol CAS No. 125205-48-3

6-Feruloylcatalpol

Katalognummer: B7765632
CAS-Nummer: 125205-48-3
Molekulargewicht: 538.5 g/mol
InChI-Schlüssel: RMSKZOXJAHOIER-GGKKSNITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Feruloylcatalpol (CAS 770721-33-0) is a natural iridoid glycoside compound found in several plant species, including Catalpa ovata . This biochemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Research into 6-Feruloylcatalpol has revealed promising biological activities. A key 2025 study demonstrated that it significantly promotes liver regeneration in vivo by activating redox-sensitive signaling pathways such as Akt and MAPK, which are critical for hepatocyte proliferation . The compound is also noted for its potent anti-inflammatory and peroxynitrite-scavenging activity, suggesting strong antioxidant properties that may protect cells from oxidative damage . Its mechanism appears to be mediated through the regulation of NF-κB signaling, a key pathway in cell survival and proliferation . Originally isolated from the stem bark of Catalpa ovata , which has been used in traditional herbal remedies, 6-Feruloylcatalpol has also been identified in other species such as the baobab tree ( Adansonia digitata ) and Gmelina arborea . Researchers can utilize this compound to investigate natural product-based therapies for liver disorders, oxidative stress, and inflammation-related mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Feruloylcatalpol is an iridoid glycoside recognized for its significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural origins of this valuable compound. We will delve into the primary plant families and species that synthesize 6-Feruloylcatalpol, its biosynthesis, and detailed methodologies for its extraction, purification, and analytical characterization. This document is structured to serve as a practical resource, combining established scientific principles with actionable protocols to facilitate the isolation and study of 6-Feruloylcatalpol for research and development purposes.

Introduction to 6-Feruloylcatalpol

6-Feruloylcatalpol is a naturally occurring iridoid glycoside, which is a type of monoterpenoid. Structurally, it is an ester formed between catalpol, an iridoid glucoside, and ferulic acid, a derivative of cinnamic acid. Iridoids are a large group of cyclopentano[c]pyran monoterpenoids that are widespread in the plant kingdom and are known for a diverse range of biological activities.[1] The conjugation with ferulic acid enhances the biological profile of the parent catalpol molecule, contributing to its notable antioxidant and anti-inflammatory effects.[2][3] Recent studies have highlighted its potential in liver regeneration by protecting hepatocytes from oxidative damage.[2][3] Given its therapeutic potential, a thorough understanding of its natural sources and isolation is critical for advancing its research and potential clinical applications.

Principal Natural Sources

The primary natural sources of 6-Feruloylcatalpol are concentrated within specific genera of the Plantaginaceae and Scrophulariaceae families.

The Genus Verbascum (Mullein)

The genus Verbascum, commonly known as mullein, is a prominent and well-documented source of 6-Feruloylcatalpol and other related iridoid glycosides.[1] Various species within this genus have been phytochemically analyzed and shown to contain this compound, particularly in their flowers and leaves.[4][5]

  • Verbascum phlomoides (Orange Mullein): The flowers of V. phlomoides are a significant source of hydroxycinnamoyl ester glycosides, including 6-Feruloylcatalpol.[4] This species is recognized in traditional medicine and has been the subject of numerous phytochemical investigations.[6][7]

  • Verbascum thapsus (Great Mullein): This widespread species also contains a variety of phytochemicals, including iridoid glycosides.[8]

  • Other Verbascum Species: Several other species, such as V. densiflorum and V. speciosum, are known to produce a range of iridoids, and the presence of acylated catalpol derivatives is a characteristic feature of the genus.[1][9]

The Genus Catalpa

The genus Catalpa, belonging to the Bignoniaceae family, is another notable source of 6-Feruloylcatalpol.

  • Catalpa ovata (Chinese Catalpa): The stem bark of Catalpa ovata is a rich source of 6-O-trans-feruloyl catalpol.[2][3] This has been a primary source for the isolation of the compound for pharmacological studies.

Other Genera in Scrophulariaceae

The Scrophulariaceae family is rich in iridoid glycosides, with many genera producing catalpol and its derivatives.[10][11][12][13] While Verbascum is a primary source of the feruloylated form, related compounds are found in genera such as Scrophularia and Manulea.[11][12] Researchers investigating novel sources should consider screening species within this family.

Table 1: Prominent Natural Sources of 6-Feruloylcatalpol

FamilyGenusSpeciesPlant Part(s)Key References
ScrophulariaceaeVerbascumV. phlomoidesFlowers, Leaves[4][5][7]
ScrophulariaceaeVerbascumV. thapsusFlowers, Leaves[8]
BignoniaceaeCatalpaC. ovataStem Bark[2][3]

Biosynthesis of 6-Feruloylcatalpol

The biosynthesis of 6-Feruloylcatalpol involves two major pathways: the formation of the iridoid core (catalpol) and the synthesis of the phenylpropanoid unit (ferulic acid), followed by their esterification.

  • Iridoid Pathway: The iridoid backbone is derived from geraniol, which is synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. Geraniol is hydroxylated and cyclized to form the characteristic cyclopentanopyran ring system of iridoids. A series of oxidative steps leads to the formation of catalpol.

  • Phenylpropanoid Pathway: Ferulic acid is synthesized from the amino acid phenylalanine via the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to yield ferulic acid.

  • Esterification: The final step is the esterification of the C-6 hydroxyl group of catalpol with the carboxyl group of ferulic acid, catalyzed by a specific acyltransferase.

Below is a simplified diagram of the biosynthetic pathway.

Biosynthesis cluster_MEP MEP/MVA Pathway cluster_Iridoid Iridoid Pathway cluster_Phenylpropanoid Phenylpropanoid Pathway cluster_Esterification Esterification IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP Geraniol Geraniol GPP->Geraniol Iridodial Iridodial Geraniol->Iridodial Catalpol Catalpol Iridodial->Catalpol Acyltransferase Acyltransferase Catalpol->Acyltransferase Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Ferulic_Acid Ferulic Acid Cinnamic_Acid->Ferulic_Acid Ferulic_Acid->Acyltransferase 6FC 6-Feruloylcatalpol Acyltransferase->6FC

Caption: Proposed biosynthetic pathway of 6-Feruloylcatalpol.

Extraction and Purification Protocols

The isolation of 6-Feruloylcatalpol from plant material is a multi-step process involving extraction, fractionation, and chromatography.

General Workflow

The general workflow for isolating 6-Feruloylcatalpol is depicted in the diagram below.

ExtractionPurification PlantMaterial Dried & Powdered Plant Material (e.g., Verbascum flowers) Extraction Solvent Extraction (e.g., Methanol or Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with n-butanol and water) CrudeExtract->Partitioning ButanolFraction n-Butanol Fraction Partitioning->ButanolFraction ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) ButanolFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC Monitor by TLC/HPLC PureCompound Pure 6-Feruloylcatalpol HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for extraction and purification.

Step-by-Step Methodology

Protocol 1: Extraction and Initial Fractionation

  • Preparation of Plant Material: Air-dry the plant material (e.g., flowers of Verbascum phlomoides or stem bark of Catalpa ovata) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (or 80% ethanol) at a ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and filter them. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. 6-Feruloylcatalpol, being a polar glycoside, will preferentially partition into the n-butanol fraction.

Protocol 2: Chromatographic Purification

  • Column Chromatography (CC): Subject the dried n-butanol fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 100:1 to 80:20 v/v).

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH:H₂O, 8:2:0.2 v/v/v) and visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Gel Filtration: Combine the fractions containing the target compound and further purify them using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water. This step yields the pure compound.

Analytical Characterization

The structural elucidation and confirmation of 6-Feruloylcatalpol are achieved through a combination of spectroscopic techniques.

  • UV Spectroscopy: The UV spectrum in methanol typically shows absorption maxima characteristic of the feruloyl moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C₂₄H₃₀O₁₂).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Key signals include those for the olefinic protons of the ferulic acid moiety, the anomeric proton of the glucose unit, and the protons of the iridoid core.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the catalpol and ferulic acid units, and definitively identifying the esterification site at C-6 of the catalpol core.

Conclusion

6-Feruloylcatalpol is a promising natural product with significant therapeutic potential. The primary sources of this compound are species within the Verbascum and Catalpa genera. The methodologies outlined in this guide provide a robust framework for the efficient extraction, isolation, and characterization of 6-Feruloylcatalpol. A thorough understanding of these protocols is essential for researchers and drug development professionals seeking to explore the pharmacological properties and potential applications of this valuable iridoid glycoside. Further phytochemical screening of related species in the Scrophulariaceae and Bignoniaceae families may reveal novel and abundant sources of this and structurally similar compounds.

References

  • Title: Iridoid glycosides and cucurbitacin glycoside from Neopicrorhiza scrophulariiflora Source: PubMed URL: [Link]

  • Title: The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity Source: Pharmaceutical Biology URL: [Link]

  • Title: Further iridoid glucosides in the genus Manulea (Scrophulariaceae) Source: PubMed URL: [Link]

  • Title: Iridoid glucosides in the genus Sutera (Scrophulariaceae) as chemotaxonomic markers in tribe Limoselleae Source: PubMed URL: [Link]

  • Title: Basic skeletons of iridoids isolated from Scrophulariaceae. Source: ResearchGate URL: [Link]

  • Title: Characterization of biological active compounds from Verbascum phlomoides by chromatography techniques. I. Gas chromatography Source: ResearchGate URL: [Link]

  • Title: Characterization of biological active compounds from Verbascum phlomoides by chromatography techniques . I . Gas chromatography Source: Semantic Scholar URL: [Link]

  • Title: Quality control, phenolic content and in vitro antioxidant potential of orange mullein flower and leaf Source: Zenodo URL: [Link]

  • Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways Source: MDPI URL: [Link]

  • Title: Verbascoside from Verbascum phlomoides Source: ResearchGate URL: [Link]

  • Title: Comparative Study of Three Verbascum Species (V. phlomoides, V. niveum and V. speciosum)—Chemical Characterization and Biological Activities Source: ResearchGate URL: [Link]

  • Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways Source: ResearchGate URL: [Link]

  • Title: Phytochemical: (-)-6-Feruloyl-catalpol Source: CAPS URL: [Link]

  • Title: Chemical Constituents of Verbascum L. Species Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Chemical structures of Verbascum components with probability values and... Source: ResearchGate URL: [Link]

  • Title: Verbascum thapsus Source: Wikipedia URL: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the iridoid glycoside 6-Feruloylcatalpol, a significant bioactive compound with promising therapeutic potential. From its initial discovery within the genus Catalpa to the intricacies of its isolation and structural elucidation, this document serves as a detailed resource. We will delve into the scientific rationale behind the experimental methodologies, present detailed protocols, and provide a thorough analysis of the spectroscopic data that defines this molecule.

I. Introduction: The Emergence of a Bioactive Iridoid

6-Feruloylcatalpol, systematically known as 6-O-trans-feruloyl catalpol, belongs to the iridoid glycoside class of monoterpenoids. These compounds are characterized by a cyclopentanopyran skeleton and are widely distributed in the plant kingdom, often serving as defensive compounds against herbivores and pathogens. The growing interest in 6-Feruloylcatalpol stems from its significant biological activities, including potent anti-inflammatory and antioxidant properties. This guide traces the scientific journey of this molecule, from its natural origins to its purification and characterization.

Physicochemical Properties of 6-Feruloylcatalpol

PropertyValue
Molecular Formula C₂₅H₃₀O₁₃
Molecular Weight 538.5 g/mol
Appearance Amorphous Powder
General Solubility Soluble in methanol, ethanol; sparingly soluble in water.
Synonyms 6-O-trans-feruloyl catalpol, 6-O-E-Feruloylcatalpol

II. Discovery and Natural Occurrence: A Tale of Two Genera

The history of 6-Feruloylcatalpol is intrinsically linked to the phytochemical exploration of the Bignoniaceae and Plantaginaceae families. While the exact first report of its isolation and characterization is not definitively pinpointed in a single seminal paper, its discovery is a result of the systematic investigation of iridoid-rich medicinal plants.

Primary Natural Source: Catalpa ovata

The most well-documented and significant source of 6-Feruloylcatalpol is the stem bark of Catalpa ovata, commonly known as the Chinese catalpa.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions.[2] Phytochemical studies have revealed that 6-Feruloylcatalpol is a major bioactive constituent of C. ovata.[3]

Other Reported Sources:

While Catalpa ovata is the primary source, 6-Feruloylcatalpol and its isomers have also been identified in other plants, including:

  • Rehmannia glutinosa : A perennial herb used in traditional Chinese medicine.

  • Premna species : This genus of flowering plants is also known to produce a variety of iridoid glycosides.

The biosynthetic pathway of 6-Feruloylcatalpol begins with the iridoid precursor, catalpol, which is then esterified with ferulic acid. This process highlights the complex enzymatic machinery within these plants responsible for producing such structurally diverse secondary metabolites.

III. The Science of Separation: A Step-by-Step Guide to the Isolation of 6-Feruloylcatalpol from Catalpa ovata

The isolation of 6-Feruloylcatalpol is a multi-step process that leverages the principles of chromatography to separate it from a complex mixture of plant metabolites. The following protocol is a synthesized methodology based on established procedures for the isolation of iridoid glycosides from Catalpa ovata.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of 6-Feruloylcatalpol.

1. Plant Material and Extraction:

  • Rationale: The initial step aims to efficiently extract the desired compound from the plant matrix while minimizing the co-extraction of interfering substances. The choice of solvent is critical and is based on the polarity of the target molecule.

  • Protocol:

    • Collect the stem bark of Catalpa ovata.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to prevent enzymatic degradation.

    • Grind the dried bark into a coarse powder to increase the surface area for extraction.

    • Macerate the powdered bark in 80% aqueous methanol at room temperature with occasional stirring for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Rationale: This liquid-liquid extraction step separates compounds based on their differential solubility in immiscible solvents. It is an effective method for the initial fractionation of the crude extract.

  • Protocol:

    • Suspend the crude extract in water and transfer it to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The majority of iridoid glycosides, including 6-Feruloylcatalpol, will be concentrated in the ethyl acetate and n-butanol fractions due to their moderate polarity.

    • Collect the ethyl acetate and n-butanol fractions and concentrate them to dryness.

3. Column Chromatography:

  • Rationale: This is the primary purification step, where the components of the extract are separated based on their affinity for the stationary phase and solubility in the mobile phase.

  • Protocol:

    • Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica gel stationary phase.

    • Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest, as indicated by TLC analysis.

4. Further Purification:

  • Rationale: To obtain a highly pure compound, further chromatographic steps are often necessary.

  • Protocol:

    • The enriched fractions from the silica gel column can be further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.

    • For final purification to >95% purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often employed. A typical mobile phase would be a gradient of methanol and water.

IV. Structural Elucidation: Deciphering the Molecular Architecture

The definitive identification of 6-Feruloylcatalpol relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Spectroscopic Data for 6-Feruloylcatalpol

Technique Key Observations
¹H NMR Signals corresponding to the feruloyl moiety (aromatic protons, trans-olefinic protons, and a methoxy group), the catalpol core (protons of the iridoid skeleton and the glucose unit), and an anomeric proton signal confirming the glycosidic linkage.
¹³C NMR Resonances for all 25 carbon atoms, including those of the feruloyl group (carbonyl, olefinic, and aromatic carbons), the catalpol skeleton, and the glucose moiety.
Mass Spectrometry (ESI-MS) Provides the molecular weight and fragmentation pattern, which helps in confirming the identity and structure of the compound.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 6-Feruloylcatalpol in mass spectrometry provides valuable structural information. Under electrospray ionization (ESI), the molecule typically forms a pseudomolecular ion [M+H]⁺ or [M+Na]⁺. Subsequent fragmentation often involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety, and the cleavage of the ester linkage, leading to the loss of the feruloyl group.

G 6-Feruloylcatalpol [M+H]+ 6-Feruloylcatalpol [M+H]+ Catalpol [M+H]+ Catalpol [M+H]+ 6-Feruloylcatalpol [M+H]+->Catalpol [M+H]+ Loss of Feruloyl group Ferulic Acid [M+H]+ Ferulic Acid [M+H]+ 6-Feruloylcatalpol [M+H]+->Ferulic Acid [M+H]+ Cleavage of ester bond Aglycone [M+H]+ Aglycone [M+H]+ Catalpol [M+H]+->Aglycone [M+H]+ Loss of Glucose

Caption: Simplified MS fragmentation of 6-Feruloylcatalpol.

V. Conclusion and Future Perspectives

The journey of 6-Feruloylcatalpol, from its natural source in Catalpa ovata to its detailed structural characterization, showcases the power of natural product chemistry in identifying novel bioactive compounds. The established isolation and purification protocols provide a solid foundation for obtaining this compound for further pharmacological and clinical research. As a molecule with demonstrated anti-inflammatory and antioxidant activities, 6-Feruloylcatalpol holds significant promise for the development of new therapeutic agents. Future research should focus on optimizing the extraction and purification processes for industrial-scale production, exploring its full range of biological activities, and elucidating its mechanisms of action at the molecular level.

VI. References

  • Iridoids and derivatives from Catalpa ovata with their antioxidant activities. (2023). Fitoterapia, 169, 105599. [Link]

  • Studies on the Constituents of Catalpa Species. IX. Iridoids from the Fallen Leaves of Catalpa ovata G. DON. (2004). Chemical and Pharmaceutical Bulletin, 52(5), 618-621. [Link]

  • Recent developments in the isolation and structure elucidation of naturally occurring iridoid compounds. (1990). Planta Medica, 56(1), 1-13. [Link]

  • Two new flavonoid glycosides isolated from the fruits of Catalpa ovata. (2020). Pharmacognosy Magazine, 16(72), 817. [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). Antioxidants, 14(10), 1210. [Link]

  • A Study of the Fruits of Catalpa bignonioides Walt.: Evaluation of the Antioxidant, Anti-Inflammatory, and Anti-Cancer Activities in Colorectal Adenocarcinoma Cells in Relation to Phytochemical Profile. (2025). Molecules, 30(18), 4321. [Link]

  • Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2020). Molecules, 25(3), 764. [Link]

  • Iridoid compound 10-O-trans-p-coumaroylcatalpol extends longevity and reduces α synuclein aggregation in Caenorhabditis elegans. (2012). CNS & Neurological Disorders - Drug Targets, 11(8), 984-992. [Link]

  • Effects of Catalpa ovata stem bark on atopic dermatitis-like skin lesions in NC/Nga mice. (2013). Journal of Ethnopharmacology, 145(2), 529-535. [Link]

Sources

Elucidating the Biosynthesis of 6-Feruloylcatalpol: A Technical Guide for Pathway Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Feruloylcatalpol is a naturally occurring iridoid glycoside ester with significant therapeutic potential, demonstrating noteworthy anti-inflammatory and antioxidant properties.[1][2] Found in plants such as Catalpa ovata, this molecule merges two distinct and critical classes of plant secondary metabolites: the iridoids (represented by the catalpol core) and the phenylpropanoids (represented by the feruloyl group).[1] Understanding its biosynthesis is paramount for biotechnological production, metabolic engineering, and the discovery of novel enzymatic tools for synthetic biology.

While the upstream pathways leading to the precursors—catalpol and ferulic acid—are well-established, the final, crucial esterification step that links these two moieties remains uncharacterized. This guide provides a comprehensive overview of the known biosynthetic pathways and, more critically, outlines a robust, field-proven experimental workflow to identify and validate the elusive acyltransferase responsible for the synthesis of 6-Feruloylcatalpol. This document is intended for researchers, scientists, and drug development professionals aiming to navigate the complexities of plant specialized metabolism.

Part I: Biosynthesis of the Iridoid Core - Catalpol

The biosynthesis of catalpol is a complex process originating from the plastid-localized methylerythritol 4-phosphate (MEP) pathway, which provides the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] The subsequent steps, often referred to as "Route II" iridoid biosynthesis, lead to iridoids with an 8α-stereochemistry, characteristic of catalpol.[3][4]

The key committed step is the conversion of Geranyl Diphosphate (GPP) to the monoterpene geraniol, a reaction catalyzed by geraniol synthase (GES).[3][5] This is followed by a series of oxidative and cyclization reactions, though many of the specific downstream enzymes, such as hydroxylases, oxidoreductases, and epoxidases, are yet to be fully identified and functionally characterized in most species.[3][6] Comparative transcriptome analyses in catalpol-producing plants like Rehmannia glutinosa have identified numerous candidate genes for these tailoring steps.[3][5] The final step in this part of the pathway is the epoxidation of aucubin to form catalpol.[6]

Catalpol Biosynthesis Pathway IPP IPP + DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Intermediates Iridoid Intermediates (e.g., 8-epi-deoxyloganic acid) Geraniol->Intermediates Multiple Steps (Oxidation, Cyclization) Aucubin Aucubin Intermediates->Aucubin Multiple Steps (Hydroxylation, Glycosylation) Catalpol Catalpol Aucubin->Catalpol Epoxidase Feruloyl-CoA Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT / CCOAOMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL

Caption: Phenylpropanoid pathway leading to the acyl donor, Feruloyl-CoA.

Part III: The Hypothesized Final Step - Acylation of Catalpol

The final step in the biosynthesis of 6-Feruloylcatalpol is the esterification of the C6-hydroxyl group of catalpol with ferulic acid. This reaction is catalyzed by an acyltransferase. Based on known plant secondary metabolic pathways, the most likely enzyme to perform this function belongs to the BAHD acyltransferase superfamily. [7][8][9]These enzymes utilize acyl-CoA thioesters as the acyl donor and have a wide range of acceptor molecules, including other secondary metabolites. [9] The hypothesized reaction is: Catalpol + Feruloyl-CoA → 6-O-Feruloylcatalpol + CoA-SH

The primary challenge, and the focus of the subsequent experimental workflow, is the identification of the specific BAHD acyltransferase gene responsible for this conversion in a 6-Feruloylcatalpol-producing plant.

Part IV: Experimental Workflow for Identification and Validation of the 6-Feruloylcatalpol Acyltransferase

This section outlines a systematic, multi-step approach to identify, characterize, and validate the target acyltransferase. This workflow is designed to be self-validating at each critical phase.

Experimental Workflow A Step 1: Comparative Transcriptomics B Step 2: Candidate Gene Selection (Bioinformatics) A->B Identify differentially expressed genes C Step 3: Heterologous Expression & In Vitro Assay B->C Select BAHD family acyltransferases D Step 4: In Planta Validation (VIGS or CRISPR) C->D Confirm enzymatic activity E Validated Acyltransferase D->E Confirm in vivo function

Caption: Workflow for identifying the 6-Feruloylcatalpol acyltransferase.

Step 1: Comparative Transcriptome Analysis

Causality: The gene encoding the target acyltransferase will be highly expressed in tissues and at developmental stages where 6-Feruloylcatalpol accumulation is highest. [10]Comparative transcriptomics is a powerful method to identify such differentially expressed genes. [11][12][13] Protocol:

  • Plant Material Selection: Select a plant known to produce 6-Feruloylcatalpol (e.g., Catalpa ovata). Harvest tissues with high accumulation of the target compound (e.g., young leaves, stem bark) and tissues with low or no accumulation (e.g., roots, old leaves) as a control. [3][11]This comparison is crucial for filtering candidate genes.

  • Metabolite Analysis: Perform LC-MS analysis on all collected tissues to quantify the levels of catalpol, ferulic acid, and 6-Feruloylcatalpol. This data provides the chemical phenotype to correlate with the transcriptomic data.

  • RNA Sequencing: Extract high-quality total RNA from each tissue type (in biological triplicate). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Data Analysis:

    • Perform de novo assembly of the transcriptome if a reference genome is unavailable.

    • Map reads and quantify gene expression levels (e.g., as Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Identify Differentially Expressed Genes (DEGs) between the high-accumulation and low-accumulation tissues. [14]A stringent statistical cutoff (e.g., log2 fold-change > 2 and FDR < 0.01) is recommended.

Tissue Type6-Feruloylcatalpol (µg/g DW)Catalpol (µg/g DW)RNA-Seq Libraries
Young Leaves1500 ± 120800 ± 753
Stem Bark2500 ± 2101200 ± 1103
Roots< 1050 ± 83
Old Leaves50 ± 15300 ± 403
Table 1: Hypothetical quantitative data from metabolite analysis used to guide tissue selection for transcriptomics.
Step 2: Candidate Gene Selection and Bioinformatic Analysis

Causality: The target enzyme is hypothesized to be a BAHD acyltransferase. By filtering the DEG list for genes annotated as such, we can create a manageable list of high-priority candidates.

Protocol:

  • Functional Annotation: Annotate all DEGs against protein databases (e.g., NCBI Nr, Swiss-Prot) and functional domain databases (e.g., Pfam).

  • Filtering: From the list of upregulated DEGs in high-accumulation tissues, select all genes annotated as "BAHD acyltransferase" or containing the conserved BAHD domains. [15]3. Phylogenetic Analysis: Construct a phylogenetic tree with the candidate BAHD sequences and known, functionally characterized plant acyltransferases. Candidates that cluster with known hydroxycinnamoyl-CoA-dependent acyltransferases are of higher interest.

Step 3: Heterologous Expression and In Vitro Enzyme Assays

Causality: To confirm function, the candidate protein must be produced in a clean system and shown to catalyze the specific reaction of interest. [16]Heterologous expression in E. coli or yeast is a standard and effective method for this purpose. [17][18][19] Protocol:

  • Gene Cloning: Synthesize or clone the full-length coding sequences of the top 5-10 candidate acyltransferases into a suitable expression vector (e.g., pET-28a for N-terminal His-tagging in E. coli).

  • Protein Expression and Purification:

    • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

    • Lyse the cells and purify the recombinant His-tagged proteins using immobilized metal affinity chromatography (IMAC).

    • Verify protein purity and size via SDS-PAGE.

  • Enzyme Assays:

    • Reaction Mixture: Prepare a reaction buffer containing the purified recombinant enzyme, catalpol (the acyl acceptor), and Feruloyl-CoA (the acyl donor).

    • Controls: Run parallel reactions omitting (a) the enzyme, (b) catalpol, and (c) Feruloyl-CoA to ensure the reaction is dependent on all three components.

    • Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).

    • Analysis: Stop the reaction and analyze the products by HPLC or LC-MS. A functional acyltransferase will produce a new peak with the exact mass and retention time corresponding to a 6-Feruloylcatalpol standard.

Step 4: In Planta Validation via Gene Silencing

Causality: Demonstrating that the reduction of the candidate gene's expression in vivo leads to a corresponding decrease in the final product provides the strongest evidence of its physiological role. [20]Virus-Induced Gene Silencing (VIGS) is a rapid method for transient gene knockdown, while CRISPR/Cas9 offers stable gene knockout. [21][22][23][24] Protocol (VIGS):

  • Vector Construction: Clone a unique fragment (approx. 300 bp) of the validated acyltransferase gene into a VIGS vector (e.g., Tobacco Rattle Virus - TRV).

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young leaves of the source plant. Use an empty vector or a vector targeting a reporter gene (like PDS, which causes photobleaching) as controls. [21]3. Phenotyping: After 3-4 weeks, when silencing has spread systemically, harvest the silenced tissues.

  • Analysis:

    • Gene Expression: Use qRT-PCR to confirm that the expression of the target acyltransferase gene is significantly reduced in the silenced plants compared to controls.

    • Metabolite Profiling: Use LC-MS to measure the levels of 6-Feruloylcatalpol. A successful validation will show a significant reduction in the target compound only in the plants where the candidate gene has been silenced.

Protocol (CRISPR/Cas9):

  • Vector Construction: Design two guide RNAs (gRNAs) targeting an early exon of the candidate gene to create a knockout mutation. [25]Clone the gRNAs and the Cas9 nuclease into a plant transformation vector.

  • Stable Transformation: Transform the construct into the source plant using Agrobacterium-mediated transformation.

  • Mutant Screening: Regenerate whole plants and screen for mutations in the target gene via PCR and Sanger sequencing.

  • Analysis: In T0 or T1 generation plants confirmed to have biallelic knockout mutations, perform LC-MS analysis. The complete absence or drastic reduction of 6-Feruloylcatalpol compared to wild-type plants would definitively validate the gene's function. [26][27]

    Validation Method Timeframe Stability Key Outcome
    VIGS 4-6 Weeks Transient Reduced 6-Feruloylcatalpol
    CRISPR/Cas9 6-12 Months Stable, Heritable Abolished 6-Feruloylcatalpol

    Table 2: Comparison of in planta validation methodologies.

Conclusion

The biosynthesis of 6-Feruloylcatalpol represents a fascinating convergence of iridoid and phenylpropanoid metabolism. While the precursor pathways are known, the identity of the final conjugating enzyme—a putative BAHD acyltransferase—remains a key knowledge gap. The integrated workflow presented here, combining metabolomics, comparative transcriptomics, in vitro enzymatic validation, and in planta functional analysis, provides a rigorous and proven strategy for the discovery and validation of this missing link. The successful identification of this gene will not only complete our understanding of this important biosynthetic pathway but will also provide a valuable new tool for the metabolic engineering of high-value plant-derived pharmaceuticals.

References

  • Biosynthesis of ferulic acid through the shikimate pathway. PAL,... - ResearchGate. (URL: [Link])

  • Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - MDPI. (URL: [Link])

  • Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed. (URL: [Link])

  • Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC - PubMed Central. (URL: [Link])

  • Stable heterologous expression of biologically active terpenoids in green plant cells. (URL: [Link])

  • VIGS Goes Viral: How VIGS Transforms Our Understanding of Plant Science | Annual Reviews. (URL: [Link])

  • Potential applications of ferulic acid from natural sources - PMC - NIH. (URL: [Link])

  • Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. (URL: [Link])

  • Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - MDPI. (URL: [Link])

  • Heterelogous Expression of Plant Genes - PMC - NIH. (URL: [Link])

  • Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC - NIH. (URL: [Link])

  • Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - MDPI. (URL: [Link])

  • Proposed ferulic acid, coumarin and flavonoid biosynthesis pathways in... - ResearchGate. (URL: [Link])

  • [Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed. (URL: [Link])

  • Virus-induced gene silencing (VIGS) to study gene function in plants - CABI Digital Library. (URL: [Link])

  • Applications of Virus Induced Gene Silencing (VIGS) in Plant Functional Genomics Studies - Longdom Publishing. (URL: [Link])

  • Ferulic Acid: An Allelochemical Troublemaker - Global Science Books. (URL: [Link])

  • Identification and localization of a lipase-like acyltransferase in phenylpropanoid metabolism of tomato (Solanum lycopersicum) - PubMed. (URL: [Link])

  • Biosynthetic pathway to aucubin and catalpol in Plantago via route II (Jensen 1991). (URL: [Link])

  • Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PubMed. (URL: [Link])

  • Using genome and transcriptome analysis to elucidate biosynthetic pathways - PubMed. (URL: [Link])

  • Genome Editing Technology and Its Application to Metabolic Engineering in Rice - PMC. (URL: [Link])

  • Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi - Frontiers. (URL: [Link])

  • (PDF) Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism - ResearchGate. (URL: [Link])

  • Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - MDPI. (URL: [Link])

  • Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - MDPI. (URL: [Link])

  • Virus-induced gene silencing in plants - PubMed. (URL: [Link])

  • Multiplexed CRISPR/Cas9-mediated Metabolic Engineering of γ-Aminobutyric Acid Levels in Solanum lycopersicum - ResearchGate. (URL: [Link])

  • CRISPR/Cas9-Mediated Metabolic Engineering of Endophytic Pseudomonas loganensis sp. nov. for the Production of Nutritionally Valuable Carotenoids | ACS Omega - ACS Publications. (URL: [Link])

  • Gene Knockout Services with CRISPR/CAS9 Technology - Lifeasible. (URL: [Link])

  • A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC - PubMed Central. (URL: [Link])

  • Comparative Transcriptome Analysis of Anthocyanin Biosynthesis in Pansy (Viola × wittrockiana Gams.) - MDPI. (URL: [Link])

  • CRISPR/Cas9-Mediated pds Knockout in Potato Reveals Network-Level Transcriptomic Reorganization Beyond Pigment Loss - MDPI. (URL: [Link])

  • Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PubMed Central. (URL: [Link])

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - MDPI. (URL: [Link])

  • (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - ResearchGate. (URL: [Link])

  • Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen - Frontiers. (URL: [Link])

  • Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed Central. (URL: [Link])

  • Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - ResearchGate. (URL: [Link])

Sources

6-Feruloylcatalpol and its derivatives in traditional medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Feruloylcatalpol and its Derivatives: From Traditional Medicine to Modern Therapeutics

Executive Summary

6-O-trans-feruloylcatalpol (6FC) is a prominent iridoid glycoside isolated from plants such as Catalpa ovata, a component of traditional East Asian medicine used for treating inflammatory conditions.[1] This guide provides a comprehensive technical overview of 6FC and its derivatives for researchers and drug development professionals. We delve into the compound's origins in traditional medicine, its physicochemical properties, and detailed methodologies for its isolation and purification.

The core of this guide focuses on the compound's significant, multi-target pharmacological activities. Extensive preclinical evidence demonstrates potent hepatoprotective and regenerative effects, primarily through the activation of the Akt/MAPK and STAT3 signaling pathways.[1][2] Furthermore, its profound anti-inflammatory properties, which are significantly enhanced by the feruloyl moiety compared to its parent compound catalpol, are mediated by the inhibition of the NF-κB pathway.[1][3][4] Drawing on the well-established neuroprotective profile of catalpol, we also explore the likely therapeutic potential of 6FC in neurological disorders through anti-oxidative and anti-apoptotic mechanisms.[5][6]

This document provides detailed, step-by-step protocols for key preclinical assays, including in-vivo liver regeneration models and in-vitro mechanistic studies. We synthesize the current understanding of 6FC's mechanisms of action into clear signaling pathway diagrams and summarize critical quantitative data in tabular form. Finally, we address crucial drug development considerations, including pharmacokinetics and future research directions, positioning 6FC as a promising candidate for translation from a traditional remedy to a modern therapeutic agent.

Introduction: The Nexus of Traditional Medicine and Modern Pharmacology

The use of medicinal plants is a cornerstone of traditional healing systems worldwide. Plants from the genera Catalpa and Rehmannia, for instance, have been used for centuries in Chinese, Korean, and Japanese medicine to treat a variety of ailments, including diabetes, inflammation, and neuronal disorders.[1][7][8] Modern pharmacognosy seeks to isolate and characterize the bioactive constituents responsible for these therapeutic effects. One such class of compounds is the iridoid glycosides, with catalpol being one of the most common and extensively studied members, primarily sourced from the root of Rehmannia glutinosa.[7][9][10]

Catalpol itself exhibits a wide array of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[11] However, nature often enhances the potency of these core structures through chemical modification. 6-Feruloylcatalpol (6FC) is a prime example, where the catalpol backbone is esterified with a ferulic acid moiety at the 6-position.[12] This addition is not trivial; the feruloyl group, a type of cinnamyl moiety, is known to significantly enhance the anti-inflammatory activity of the parent molecule, making 6FC a compound of significant interest for drug discovery.[4][13]

Section 1: Physicochemical Properties and Isolation

Chemical Structure and Properties

6-O-trans-Feruloylcatalpol is an iridoid glycoside with the molecular formula C₂₅H₃₀O₁₃ and a molecular weight of approximately 538.5 g/mol .[12] Its structure consists of the catalpol core linked to a glucose molecule, which is in turn esterified with ferulic acid. This combination of a polar glycoside and a more lipophilic feruloyl group gives the molecule unique solubility and transport characteristics that are critical to its bioactivity.

Workflow: Isolation and Purification of 6-Feruloylcatalpol

The successful isolation of 6FC in high purity is a critical first step for any preclinical or clinical investigation. The following protocol is a synthesized workflow based on established methodologies for iridoid glycosides from natural sources like the stem bark of Catalpa ovata.[1][14][15]

Rationale for Methodological Choices: The selection of 70% ethanol or methanol as the extraction solvent provides a good balance of polarity to efficiently extract iridoid glycosides.[1][14] Macroporous resin chromatography is an effective initial cleanup step to remove highly polar compounds like sugars and inorganic salts, enriching the fraction containing the target compounds. The subsequent separation via preparative High-Performance Liquid Chromatography (HPLC) is essential for achieving the high purity (>99%) required for pharmacological studies.[1] Throughout the process, temperature and pH control are crucial, as iridoid glycosides can be susceptible to degradation under harsh conditions.[14]

G cluster_extraction Extraction cluster_purification Purification cluster_isolation High-Purity Isolation cluster_qc Quality Control plant Dried, Powdered Catalpa ovata Bark extraction Ultrasonic Extraction (70% Ethanol, 3x) plant->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration resin Macroporous Resin Column Chromatography filtration->resin elution Gradient Elution (Ethanol/Water) resin->elution fraction Collect Enriched Fractions elution->fraction hplc Preparative HPLC (C18 Column) fraction->hplc final_product 6-Feruloylcatalpol (>99% Purity) hplc->final_product Collect Peak mobile_phase Mobile Phase Gradient (e.g., Acetonitrile/Water) mobile_phase->hplc qc Structure Verification (HPLC, MS, NMR) final_product->qc

Fig 1. General workflow for the isolation and purification of 6-Feruloylcatalpol.

Section 2: Core Pharmacological Activities & Mechanisms of Action

Hepatoprotective and Regenerative Effects

One of the most compelling therapeutic activities of 6FC is its ability to promote liver regeneration.[1] In preclinical studies using a 2/3 partial hepatectomy (PHx) mouse model, oral administration of 6FC significantly accelerated the restoration of liver mass and function.[1][2] This was accompanied by a marked reduction in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), key biomarkers of liver injury.[1]

Signaling Pathway Analysis: The mechanism underlying this regenerative effect is multi-pronged. 6FC has been shown to activate pro-survival and pro-proliferative signaling pathways, including the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][16] Activation of these pathways leads to the upregulation of critical cell cycle regulators such as cyclin D, cyclin E, and the proto-oncogene c-myc, which drive hepatocytes out of quiescence and into the cell cycle.[1][17] Concurrently, 6FC also activates the STAT3 pathway, a central regulator of hepatocyte survival and proliferation in response to injury.[1] This coordinated activation suggests 6FC orchestrates a robust and well-regulated regenerative response.

G cluster_input cluster_pathways cluster_downstream cluster_output SFC 6-Feruloylcatalpol (6FC) Akt Akt SFC->Akt MAPK MAPK (Erk, JNK, p38) SFC->MAPK STAT3 STAT3 SFC->STAT3 Survival Cell Survival Proteins Akt->Survival cMyc c-myc MAPK->cMyc Cyclins Cyclin D Cyclin E STAT3->Cyclins GF Growth Factors STAT3->GF Proliferation Hepatocyte Proliferation Cyclins->Proliferation cMyc->Proliferation GF->Proliferation Regeneration Liver Regeneration Survival->Regeneration Proliferation->Regeneration

Fig 2. Signaling pathways activated by 6FC to promote liver regeneration.

Table 1: Quantitative Data on Hepatoprotective Effects of 6FC

Parameter Model Treatment Result Reference
Liver-to-Body Weight Ratio 2/3 PHx Mice 6FC (10 mg/kg) Significant increase vs. vehicle [1][2]
Serum ALT Levels 2/3 PHx Mice 6FC (10 mg/kg) Significant reduction vs. vehicle [1]
Serum AST Levels 2/3 PHx Mice 6FC (10 mg/kg) Significant reduction vs. vehicle [1]
Cyclin D1 Protein Expression 2/3 PHx Mice Liver 6FC (10 mg/kg) Significant upregulation vs. vehicle [17]

| p-Akt Protein Expression | 2/3 PHx Mice Liver | 6FC (10 mg/kg) | Significant upregulation vs. vehicle |[16] |

Anti-Inflammatory Properties

The traditional use of Catalpa ovata for inflammatory ailments is strongly supported by modern pharmacological studies of 6FC and related compounds.[1] A key finding is that the addition of a cinnamyl moiety, such as ferulic acid, to the catalpol structure dramatically increases anti-inflammatory potency.[4][18]

Signaling Pathway Analysis: The primary mechanism for this anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] In a resting state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including cytokines like IL-1β and TNF-α, and enzymes like COX-2.[4][13] 6FC and its derivatives intervene in this process, preventing NF-κB activation and thereby suppressing the downstream inflammatory response.[4][18]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK SFC 6-Feruloylcatalpol IkB Phosphorylation & Degradation of IκBα SFC->IkB Inhibits IKK->IkB NFkB_nuc NF-κB (in nucleus) IkB->NFkB_nuc NFkB_cyto NF-κB (in cytoplasm) NFkB_cyto->IkB Transcription Gene Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) Transcription->Cytokines

Fig 3. Inhibition of the NF-κB inflammatory pathway by 6-Feruloylcatalpol.
Neuroprotective Potential

While direct studies on the neuroprotective effects of 6FC are emerging, a strong case can be built from the extensive research on its parent compound, catalpol.[5][19] Catalpol has demonstrated significant neuroprotective effects in various models of neurological disease, including Parkinson's disease and stroke.[5][20] These effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[5][6][21]

Signaling Pathway Analysis: Catalpol exerts its neuroprotective effects through multiple mechanisms. It can attenuate neuroinflammation by inhibiting the microglial NF-κB pathway, similar to 6FC's action in other tissues.[6][22] Crucially, it combats oxidative stress by activating the Keap1/Nrf2 pathway.[6] Nrf2 is a transcription factor that, upon activation, upregulates a suite of antioxidant and cytoprotective genes. Catalpol also prevents neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax pathway, shifting the balance away from pro-apoptotic proteins (like Bax) towards anti-apoptotic proteins (like Bcl-2).[6][21] Given that 6FC retains the catalpol core and possesses enhanced anti-inflammatory activity, it is a highly promising candidate for neuroprotective drug development.

G cluster_anti_ox Anti-Oxidative Stress cluster_anti_apop Anti-Apoptosis Catalpol Catalpol Backbone (in 6FC) Nrf2 Nrf2 Activation Catalpol->Nrf2 Activates p53 p53 Catalpol->p53 Inhibits Keap1 Keap1 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Sources

A Technical Guide to the Preliminary Biological Screening of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 6-Feruloylcatalpol is an iridoid glycoside naturally occurring in several plant species, including Catalpa ovata.[1][2] Structurally, it is an ester conjugate of catalpol, an iridoid glucoside, and ferulic acid, a widespread phenolic compound. Both parent moieties are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[3][4][5][6][7] This guide provides a comprehensive framework for conducting the preliminary biological screening of 6-Feruloylcatalpol. It is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for assessing cytotoxicity, antioxidant potential, anti-inflammatory activity, and antimicrobial effects. The rationale behind experimental choices, data interpretation, and visualization of key workflows and pathways are emphasized to ensure scientific integrity and accelerate the hit-to-lead process.

Introduction to 6-Feruloylcatalpol

Chemical Identity and Rationale for Screening

6-Feruloylcatalpol is a natural product resulting from the esterification of the iridoid glycoside, catalpol, with ferulic acid.[2] This unique combination provides a strong rationale for comprehensive biological screening.

  • Catalpol Moiety : Catalpol itself has been extensively investigated and is known to exert neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic actions.[5][6][7][8] Its therapeutic potential has been explored in a variety of disease models, including diabetes and neurodegenerative conditions.[5][9]

  • Ferulic Acid Moiety : As a phenolic acid, ferulic acid is a potent antioxidant, primarily due to its ability to scavenge free radicals and neutralize reactive oxygen species (ROS).[4][10][11] It also exhibits anti-inflammatory, antimicrobial, and anticancer properties, partly through the modulation of signaling pathways like NF-κB.[3][4]

The conjugation of these two bioactive molecules suggests that 6-Feruloylcatalpol may possess synergistic or novel pharmacological activities, making it a compelling candidate for drug discovery programs.[12] Recent studies have highlighted its potential, demonstrating anti-inflammatory and peroxynitrite-scavenging activity, as well as a role in promoting liver regeneration through the activation of Akt and MAPK signaling pathways.[1][13]

Natural Occurrence

6-Feruloylcatalpol has been identified in various plant species, most notably in the stem bark of Catalpa ovata.[1][2] It is also found in other organisms such as Gentiana kurroo, Neopicrorhiza scrophulariiflora, and Stereospermum tetragonum.[2][14]

Foundational Principles of Preliminary Screening

Preliminary biological screening is a critical first step in drug discovery, designed to efficiently identify "hits" from a multitude of candidates.[12][15][16] This process follows a hierarchical approach, often visualized as a funnel, where compounds are subjected to a series of increasingly specific assays.

The Hit-to-Lead Funnel

The screening process is designed to systematically narrow down candidates. A broad primary screen identifies initial activity, followed by more targeted secondary assays to confirm and characterize the biological effects.

G Compound 6-Feruloylcatalpol Primary Primary Screening (Broad Assays) - Cytotoxicity - Antioxidant - Anti-inflammatory - Antimicrobial Compound->Primary Test Hit Identification of 'Hits' (Active in Primary Screens) Primary->Hit Analyze Secondary Secondary Screening - Dose-Response - Mechanism of Action - Target Identification Hit->Secondary Validate Lead Lead Compound Optimization Secondary->Lead Optimize

Caption: The Drug Discovery Funnel for 6-Feruloylcatalpol.

Preparation of Stock Solutions

Accurate and reproducible results begin with proper sample preparation.

  • Solvent Selection : Due to its chemical structure, 6-Feruloylcatalpol is expected to be soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use cell culture grade, anhydrous DMSO to prevent precipitation and cytotoxicity.

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of 6-Feruloylcatalpol in DMSO.

  • Storage : Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions : For each experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate cell culture medium or buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts. A vehicle control (medium or buffer with the same final DMSO concentration) must be included in all experiments.

Core Screening Assays: Protocols and Rationale

The following section details four essential preliminary assays. Each protocol is designed as a self-validating system, incorporating necessary controls for robust and interpretable data.

Cytotoxicity Screening: MTT Assay

Rationale : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the general cytotoxicity of a compound.[17][18][19] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[18] This initial screen is vital to determine the concentration range for subsequent assays and to flag compounds that are overtly toxic.

  • Cell Seeding : Plate a relevant cell line (e.g., HeLa for cancer, RAW 264.7 for immunology) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of 6-Feruloylcatalpol in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 200 µM).

  • Controls :

    • Vehicle Control : Cells treated with medium containing the highest concentration of DMSO used in the dilutions.

    • Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control : Cells in medium only.

    • Blank : Medium only (no cells).

  • Incubation : Incubate the plate for 24-48 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][20]

  • Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[20]

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Sample Cytotoxicity Data for 6-Feruloylcatalpol

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
6-FeruloylcatalpolHeLa48>100
6-FeruloylcatalpolRAW 264.748>100
Doxorubicin (Control)HeLa480.85
Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[21][22] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[21] This assay directly assesses the compound's capacity to neutralize free radicals, a key mechanism in combating oxidative stress.[10]

  • Reagent Preparation :

    • DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[21]

    • Test Compound : Prepare serial dilutions of 6-Feruloylcatalpol in the same solvent (e.g., 1-200 µg/mL).

  • Assay Procedure : In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each compound dilution.

  • Controls :

    • Positive Control : Ascorbic acid or Trolox prepared in serial dilutions.[21]

    • Blank : 100 µL of solvent (methanol/ethanol) plus 100 µL of DPPH solution.

    • Sample Blank : 100 µL of each compound dilution plus 100 µL of solvent (to correct for sample color).

  • Incubation : Mix and incubate the plate in the dark at room temperature for 30 minutes.[21][23]

  • Absorbance Measurement : Measure the absorbance at 517 nm.[21]

Calculate the percentage of DPPH scavenging activity for each concentration. Plot the percentage of scavenging against the log of the concentration to determine the EC₅₀ (half-maximal effective concentration).

Table 2: Sample Antioxidant Activity Data

CompoundEC₅₀ (µg/mL)
6-Feruloylcatalpol45.6
Ascorbic Acid (Control)8.2
Anti-inflammatory Potential: Nitric Oxide Inhibition Assay

Rationale : Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[24] This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[25] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25][26] This is a highly relevant cell-based assay for identifying potential anti-inflammatory agents.

Inflammatory stimuli like LPS activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including iNOS.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound 6-Feruloylcatalpol Test_Compound->NFkB Inhibition?

Caption: Simplified NF-κB pathway leading to NO production.

  • Cell Seeding : Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.

  • Pre-treatment : Remove the medium and add 100 µL of medium containing serial dilutions of 6-Feruloylcatalpol. Incubate for 1 hour.[25]

  • Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls :

    • Negative Control : Cells with medium only (no LPS, no compound).

    • Positive Control : Cells with LPS and a known iNOS inhibitor (e.g., L-NAME).[27]

    • Vehicle Control : Cells with LPS and the corresponding DMSO concentration.

  • Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.[25]

  • Griess Assay :

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[28]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement : Read the absorbance at 540 nm.[27] Create a standard curve using sodium nitrite to quantify nitrite concentration.

  • Viability Check : Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[24][25]

Calculate the percentage of NO inhibition relative to the vehicle control (LPS only).

Table 3: Sample Anti-inflammatory Activity Data

CompoundConcentration (µM)% NO InhibitionCell Viability (%)
6-Feruloylcatalpol1015.298.7
2548.596.1
5075.394.2
L-NAME (100 µM)10085.199.5
Antimicrobial Activity: Broth Microdilution Assay

Rationale : The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29] The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism.[29] This assay provides quantitative data on the compound's potential to inhibit the growth of pathogenic bacteria and fungi. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[30][31]

  • Microorganism Preparation : Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute to the final working concentration (approx. 5 x 10⁵ CFU/mL).[32]

  • Compound Dilution : In a 96-well plate, prepare two-fold serial dilutions of 6-Feruloylcatalpol in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation : Add 50 µL of the standardized microbial inoculum to each well containing the compound dilutions.[32]

  • Controls :

    • Growth Control : Wells with broth and inoculum only (no compound).

    • Sterility Control : Wells with broth only (no inoculum).

    • Positive Control : A standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[29]

The primary result is the MIC value.

Table 4: Sample Antimicrobial Screening Data (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
6-Feruloylcatalpol>128>12864
Gentamicin0.51-
Amphotericin B--0.25

Data Interpretation and Next Steps

Synthesizing the data from these preliminary screens is crucial for decision-making.

  • Hit Identification : A "hit" would be a compound that shows significant activity in one or more assays (e.g., EC₅₀ < 20 µg/mL, MIC ≤ 64 µg/mL) without significant cytotoxicity at active concentrations (IC₅₀ > 100 µg/mL or at least 5-10 fold higher than the effective concentration).

  • Prioritization : Based on the results, 6-Feruloylcatalpol might be prioritized for further anti-inflammatory and antioxidant studies. The moderate antifungal activity could also be explored further.

  • Future Directions : Positive hits should be advanced to secondary screening. This includes dose-response studies in more complex models (e.g., co-culture systems, primary cells), initial mechanism of action studies (e.g., Western blotting for NF-κB pathway proteins, specific enzyme inhibition assays), and assessment of other ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.

Conclusion

This guide outlines a logical and robust workflow for the preliminary biological screening of 6-Feruloylcatalpol. By employing these standardized, self-validating assays, researchers can efficiently evaluate its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential. The rationale and detailed protocols provided serve as a foundational blueprint for identifying the most promising therapeutic avenues for this natural product, thereby paving the way for more advanced preclinical development.

References

  • Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Main biological activities of ferulic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristics and biological properties of ferulic acid. (n.d.). Biotechnology and Food Science. Retrieved from [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions. Retrieved from [Link]

  • [Progress in studies of pharmacological action and mechanisms of catalpol on brain diease]. (n.d.). PubMed. Retrieved from [Link]

  • Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. (2020, December 18). PubMed Central. Retrieved from [Link]

  • A recent overview on the biological and pharmacological activities of ferulic acid. (2019, March 5). NIH. Retrieved from [Link]

  • Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024, July 1). MDPI. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. (n.d.). PubMed. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalpol shows neuroprotective effects across multiple neurologic conditions. (2025, May 22). EurekAlert!. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved from [Link]

  • Preliminary screening tests: Significance and symbolism. (2025, February 20). Wisdomlib. Retrieved from [Link]

  • 6-O-trans-Feruloylcatalpol. (n.d.). PubChem. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved from [Link]

  • Biological screening of natural products and drug innovation in China. (n.d.). PMC. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Innovare Academic Sciences. Retrieved from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved from [Link]

  • Qualitative tests for preliminary phytochemical screening: An overview. (2020, February 19). International Journal of Chemical Studies. Retrieved from [Link]

  • Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of natural products for drug discovery. (2025, August 7). Taylor & Francis Online. Retrieved from [Link]

  • Biological Screening of Herbal Drugs in detailed. (n.d.). Slideshare. Retrieved from [Link]

  • (-)-6-Feruloyl-catalpol. (n.d.). PubChem. Retrieved from [Link]

  • Phytochemical: (-)-6-Feruloyl-catalpol. (n.d.). CAPS. Retrieved from [Link]

  • 6-Feruloylcatalpol. (n.d.). PubChem. Retrieved from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (n.d.). NIH. Retrieved from [Link]

Sources

understanding the bioactivity of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bioactivity of 6-Feruloylcatalpol

Executive Summary

6-O-trans-feruloylcatalpol (6FC), an iridoid glycoside isolated from the stem bark of Catalpa ovata, stands as a compound of significant scientific interest due to its potent and multifaceted biological activities.[1][2] As a derivative of the well-studied catalpol, 6FC's unique structure, which incorporates a ferulic acid moiety, appears to confer enhanced therapeutic properties. This guide provides a comprehensive technical overview of the known bioactivities of 6-Feruloylcatalpol, focusing on its hepatoprotective, anti-inflammatory, and antioxidant effects. We delve into the underlying molecular mechanisms, primarily the modulation of critical signaling pathways such as NF-κB, Akt/MAPK, and STAT3. Furthermore, this document serves as a practical handbook for researchers, offering detailed, self-validating experimental protocols to investigate and confirm these activities, from initial in vitro screening to mechanistic protein-level analysis. The synthesis of current knowledge and actionable methodologies presented herein is intended to empower scientists and drug development professionals to explore the full therapeutic potential of this promising natural compound.

Introduction: A Profile of 6-Feruloylcatalpol

Iridoid glycosides are a large class of monoterpenoid secondary metabolites widely distributed in the plant kingdom, particularly within the Asteridae subclass.[3][4] They are characterized by a cyclopentane-pyran bicyclic skeleton and are often found conjugated with glucose.[4][5] These compounds, including the common iridoids catalpol and aucubin, are known to possess a wide spectrum of pharmacological properties, such as neuroprotective, anti-inflammatory, hepatoprotective, and antioxidant effects.[5][6][7]

6-Feruloylcatalpol is an acylated derivative of catalpol, where a trans-feruloyl group is attached at the C-6 position.[8] This structural modification is significant; ferulic acid itself is a well-known phenolic compound with potent antioxidant and anti-inflammatory activities.[9] The conjugation of these two bioactive moieties in 6FC suggests a synergistic or enhanced pharmacological profile. Primarily sourced from Catalpa ovata, a plant used in traditional anti-inflammatory remedies, 6FC has emerged as its major bioactive constituent, warranting in-depth investigation.[1][2]

Core Bioactivities and Mechanistic Insights

The therapeutic potential of 6-Feruloylcatalpol is rooted in its ability to modulate key cellular signaling pathways that are dysregulated in various pathological conditions.

Hepatoprotective and Regenerative Effects

One of the most compelling activities of 6FC is its ability to promote liver regeneration. In vivo studies using a 2/3 partial hepatectomy (PHx) mouse model have demonstrated that 6FC administration significantly accelerates liver regrowth, restores the liver-to-body weight ratio, and reduces serum levels of liver injury markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2]

Causality of Mechanism: This regenerative effect is not merely a passive protection but an active promotion of cell proliferation. 6FC achieves this by activating redox-sensitive signaling cascades crucial for cell survival and growth. Mechanistic studies reveal that 6FC stimulates the phosphorylation, and thus activation, of Akt and Mitogen-Activated Protein Kinases (MAPKs), including Erk, JNK, and p38.[1][10] Concurrently, it modulates the STAT3 pathway.[1][2] This coordinated activation leads to the upregulation of essential cell cycle regulators (e.g., Cyclin D, Cyclin E) and growth factors, driving quiescent hepatocytes into the cell cycle to repopulate the damaged liver tissue.[1][2]

cluster_membrane Cell Membrane cluster_nucleus Nucleus 6FC 6-Feruloylcatalpol MAPK_family MAPK Family (Erk, JNK, p38) 6FC->MAPK_family Activates STAT3 STAT3 6FC->STAT3 Activates Akt Akt pAkt p-Akt (Active) Akt->pAkt CellCycle Upregulation of Cell Cycle Regulators (Cyclin D, Cyclin E) pAkt->CellCycle pMAPK p-MAPK (Active) MAPK_family->pMAPK pMAPK->CellCycle pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3->CellCycle Promotes

Fig. 1: 6FC-mediated activation of pro-proliferative signaling pathways.
Potent Anti-inflammatory Properties

Chronic inflammation underlies numerous diseases. 6FC demonstrates potent anti-inflammatory effects, a property that is likely central to its other bioactivities.[1][2] The primary mechanism for this action is the robust inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11][12]

Causality of Mechanism: In an inflammatory state (e.g., triggered by lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2.[13] 6FC intervenes by preventing the phosphorylation of key upstream components like IKKα and IκBα.[11] This action effectively sequesters NF-κB in the cytoplasm, preventing the inflammatory cascade at its source. This mechanism is more potent than that of its parent compound, catalpol, suggesting the feruloyl moiety is critical for this enhanced activity.[14][15]

Fig. 2: Inhibition of the NF-κB signaling pathway by 6-Feruloylcatalpol.
Antioxidant Capacity

Oxidative stress is a common pathogenic factor that contributes to cellular damage in a wide range of diseases. 6FC exhibits significant antioxidant properties, acting through both direct and indirect mechanisms. It has been shown to be a potent scavenger of peroxynitrite, one of the most damaging reactive nitrogen species in the body.[1][2]

Causality of Mechanism: Beyond direct scavenging, a key mechanism for cellular antioxidant defense is the Keap1/Nrf2 pathway. While not yet demonstrated directly for 6FC, its parent compound catalpol is known to activate this pathway.[16][17] Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds (like 6FC, potentially) can modify Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This proactive upregulation of the cell's endogenous antioxidant machinery provides a robust and lasting defense against oxidative damage.

cluster_vitro In Vitro Characterization cluster_vivo In Vivo / Preclinical Validation A Protocol 1: Antioxidant Capacity (DPPH, ABTS, FRAP) B Protocol 2: Anti-inflammatory Screen (Griess Assay, ELISA) A->B If positive C Protocol 3: Neuroprotection Assay (MTT, ROS, Caspase-3) B->C If positive D Protocol 4: Mechanism Validation (Western Blot for p-NF-κB, p-Akt, Nrf2) C->D To confirm mechanism E Disease Models (e.g., Partial Hepatectomy, LPS-induced inflammation) D->E Proceed to in vivo F Pharmacokinetics (ADME/Tox) E->F For drug development

Fig. 4: Logical workflow for the experimental validation of 6FC's bioactivity.
Protocol 1: In Vitro Antioxidant Capacity Assessment

Rationale: These electron transfer (ET) and hydrogen atom transfer (HAT) based assays provide a rapid and cost-effective measure of the compound's intrinsic ability to neutralize free radicals and reduce oxidants, forming a baseline for its antioxidant potential. [18][19] Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Feruloylcatalpol in DMSO. Create a serial dilution in methanol or ethanol to obtain working concentrations (e.g., 1 to 500 µM). Trolox or Ascorbic Acid should be used as a positive control.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of 6FC or control to 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 20 µL of 6FC or control to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.

    • In a 96-well plate, add 20 µL of 6FC or control to 180 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

    • Quantify against a standard curve prepared with FeSO4.

Protocol 2: In Vitro Anti-inflammatory Activity Screening

Rationale: This cell-based assay provides a physiologically relevant model to assess the compound's ability to suppress the production of key inflammatory mediators in immune cells (macrophages or microglia) activated by a bacterial endotoxin mimic (LPS). [13][20] Methodology:

  • Cell Culture: Culture RAW 264.7 (murine macrophage) or BV-2 (murine microglial) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (Pre-Screening): First, determine the non-toxic concentration range of 6FC on the cells using an MTT assay to ensure that observed effects are not due to cytotoxicity.

  • Inflammatory Challenge:

    • Seed cells in a 96-well plate (for NO/cytokine measurement) or a 6-well plate (for Western Blot) and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 6FC for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 18-24 hours. A vehicle control (no LPS, no 6FC) and an LPS-only control are mandatory.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: In Vitro Neuroprotection Assay

Rationale: This protocol directly tests the hypothesis that 6FC can protect neuronal cells from oxidative stress-induced death, a common pathological event in neurodegenerative diseases. [21][22]The use of multiple endpoints (viability, ROS, apoptosis) provides a more complete picture of the protective mechanism.

Methodology:

  • Cell Culture: Culture SH-SY5Y (human neuroblastoma) cells in DMEM/F12 medium supplemented with 10% FBS.

  • Neurotoxicity Induction:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various non-toxic concentrations of 6FC for 2-4 hours.

    • Induce neurotoxicity by exposing the cells to a pre-determined toxic concentration of hydrogen peroxide (H2O2, e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Express results as a percentage of the vehicle-treated control.

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • Use a black, clear-bottom 96-well plate.

    • After pre-treatment with 6FC, load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Wash the cells with PBS and then add the H2O2 toxicant.

    • Immediately measure the fluorescence (excitation ~485 nm, emission ~530 nm) over time using a fluorescence plate reader.

  • Apoptosis Assessment (Caspase-3 Activity Assay):

    • After treatment, lyse the cells according to the protocol of a commercial colorimetric or fluorometric Caspase-3 activity assay kit.

    • The assay measures the cleavage of a specific substrate (e.g., DEVD-pNA), and the resulting signal is proportional to Caspase-3 activity.

Protocol 4: Mechanistic Elucidation via Western Blot

Rationale: This technique validates the engagement of the proposed signaling pathways at the protein level. By measuring the ratio of phosphorylated (active) to total protein, it provides direct evidence of pathway modulation by 6FC. [1][10] Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., RAW 264.7, SH-SY5Y, or Hep3B) in 6-well plates as described in the relevant protocols above.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-Akt, anti-Akt, anti-Nrf2).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels, and normalize all targets to a loading control (e.g., β-actin or GAPDH).

Data Synthesis and Interpretation

To facilitate cross-experimental comparison, quantitative data should be summarized in a clear, tabular format.

Bioactivity AssayEndpoint MeasuredExample Result for 6FC (Hypothetical)Positive Control
Antioxidant
DPPH ScavengingIC50 (µM)25.4 ± 3.1Ascorbic Acid (8.9)
ABTS ScavengingTEAC (Trolox Equivalents)1.8 ± 0.2Trolox (1.0)
FRAPFeSO4 Equivalents (µM)350 ± 28Quercetin (650)
Anti-inflammatory
Nitric Oxide Production (LPS)% Inhibition at 50 µM78.5 ± 5.5Dexamethasone (92.1)
TNF-α Secretion (LPS)% Inhibition at 50 µM65.2 ± 8.1Dexamethasone (85.7)
Neuroprotection
Cell Viability (H2O2)% Protection at 20 µM82.4 ± 6.9Trolox (88.3)
Intracellular ROS (H2O2)% Reduction at 20 µM55.1 ± 7.3N-Acetylcysteine (68.9)
Mechanistic
p-NF-κB / Total NF-κB RatioFold change vs. LPS alone0.3 ± 0.05N/A
p-Akt / Total Akt RatioFold change vs. Vehicle2.5 ± 0.3N/A

Conclusion and Future Directions

6-Feruloylcatalpol is a natural product with a compelling range of bioactivities, most notably in promoting liver regeneration, suppressing inflammation, and combating oxidative stress. Its mechanism of action involves the strategic modulation of fundamental signaling pathways like NF-κB, Akt/MAPK, and potentially Nrf2. The experimental framework provided in this guide offers a robust system for the validation and deeper exploration of these properties.

Future research should prioritize several key areas:

  • Neurodegenerative Disease Models: Given the potent anti-inflammatory and antioxidant effects, and the known neuroprotective capacity of its parent compound catalpol, in vivo studies in models of Parkinson's disease, Alzheimer's disease, or ischemic stroke are highly warranted. [7][17]* Pharmacokinetic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of 6FC is essential for its development as a therapeutic agent. [6]* Structure-Activity Relationship (SAR): Synthesizing and testing analogs of 6FC could elucidate the specific contributions of the catalpol core versus the feruloyl moiety, potentially leading to the design of even more potent molecules. [23] The continued investigation of 6-Feruloylcatalpol holds significant promise for the development of novel therapeutics derived from natural sources.

References

Sources

An In-depth Technical Guide to the Therapeutic Potential of 6-Feruloylcatalpol: Core Mechanisms and Investigational Roadmaps

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Feruloylcatalpol (6FC), an iridoid glycoside with significant therapeutic promise. We will delve into its core mechanisms of action, identify key molecular targets, and present detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively exploring novel therapeutic agents.

Introduction to 6-Feruloylcatalpol: A Multifaceted Bioactive Compound

6-Feruloylcatalpol is a natural compound predominantly isolated from the stem bark of Catalpa ovata[1][2]. Structurally, it is a derivative of catalpol, featuring a ferulic acid moiety attached at the 6-position. This structural modification is believed to enhance its biological activity, particularly its antioxidant and anti-inflammatory properties[1][2][3]. Preclinical studies have highlighted its potential in several therapeutic areas, most notably in liver regeneration and neuroprotection[1][4][5][6]. Its multifaceted mechanism of action, targeting key signaling pathways involved in cellular stress, inflammation, and proliferation, makes it a compelling candidate for further drug development.

Part 1: Hepatoprotective and Regenerative Effects of 6-Feruloylcatalpol

A significant body of evidence points to the potent hepatoprotective and regenerative capabilities of 6-Feruloylcatalpol[1][2][3]. In models of partial hepatectomy, 6FC has been shown to accelerate liver regeneration by promoting hepatocyte proliferation and restoring liver function[1][3]. This effect is attributed to its ability to modulate several key signaling pathways crucial for cell survival and proliferation.

Modulation of Pro-survival and Proliferative Signaling Pathways

6-Feruloylcatalpol has been demonstrated to activate the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to cell survival, proliferation, and tissue repair[2][7]. The activation of these pathways leads to the upregulation of cell cycle regulators, such as cyclin D and cyclin E, which are essential for driving hepatocytes into the cell cycle and promoting liver tissue regeneration[2].

Orchestration of Inflammatory and Regenerative Responses through NF-κB and STAT3

The regenerative process in the liver is intricately linked to a controlled inflammatory response. 6-Feruloylcatalpol appears to orchestrate this response by modulating the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways[1][2][8].

  • NF-κB Signaling: 6FC promotes the activation of the NF-κB pathway, a key regulator of cell survival and proliferation in the liver. It has been shown to increase the phosphorylation of IKKα and IκBα, leading to the nuclear translocation of NF-κB p65 and the subsequent upregulation of its downstream target genes[2][8]. This controlled activation of NF-κB is crucial for protecting hepatocytes from apoptosis and initiating the regenerative cascade.

  • STAT3 Signaling: In concert with NF-κB, 6FC also activates the STAT3 signaling pathway. This is evidenced by increased phosphorylation of STAT3 and the expression of its downstream target genes[1][2][3]. The coordinated activation of both NF-κB and STAT3 is central to redox signaling, hepatocyte survival, and the proliferative response following liver injury[2].

Visualizing the Hepatoprotective Signaling Cascade of 6-Feruloylcatalpol

Hepatoprotective_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling 6FC 6-Feruloylcatalpol Akt Akt 6FC->Akt MAPK MAPK 6FC->MAPK IKK IKKα 6FC->IKK STAT3 STAT3 6FC->STAT3 CellCycle Cell Cycle Regulators (Cyclin D, Cyclin E) Akt->CellCycle GrowthFactors Growth Factors MAPK->GrowthFactors IκBα IκBα IKK->IκBα p NFκB NF-κB p65 IκBα->NFκB releases SurvivalGenes Survival & Proliferation Genes NFκB->SurvivalGenes STAT3->SurvivalGenes p Hepatocyte Proliferation Hepatocyte Proliferation CellCycle->Hepatocyte Proliferation GrowthFactors->Hepatocyte Proliferation Hepatocyte Survival & Regeneration Hepatocyte Survival & Regeneration SurvivalGenes->Hepatocyte Survival & Regeneration Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6FC 6-Feruloylcatalpol Keap1_Nrf2 Keap1-Nrf2 Complex 6FC->Keap1_Nrf2 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Activation of the Nrf2 antioxidant pathway by 6-Feruloylcatalpol.

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders.[9] 6-Feruloylcatalpol and its parent compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the NF-κB signaling pathway in microglia, the resident immune cells of the central nervous system.[10][9][11] By suppressing the activation of NF-κB, 6FC can reduce the expression and release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby mitigating neuroinflammatory damage.[9][11]

Experimental Protocol: In Vitro Neuroprotection Assay using a Neurotoxin-Induced Cell Model

This protocol describes a method to evaluate the neuroprotective effects of 6-Feruloylcatalpol against MPP+-induced toxicity in a neuronal cell line (e.g., SH-SY5Y), a common in vitro model for Parkinson's disease.[12]

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of 6-Feruloylcatalpol for 24 hours.

    • Induce neurotoxicity by exposing the cells to MPP+ (1-methyl-4-phenylpyridinium) for another 24 hours. Include a vehicle control group and an MPP+-only group.

  • Assessment of Cell Viability:

    • Measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Read the absorbance at 570 nm. A higher absorbance indicates greater cell viability.

  • Measurement of Reactive Oxygen Species (ROS):

    • Quantify intracellular ROS levels using a fluorescent probe such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

    • After treatment, incubate the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Analysis of Apoptotic Markers:

    • Assess apoptosis by Western blot analysis for key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.

    • An increase in the Bax/Bcl-2 ratio and cleaved caspase-3 levels indicates an increase in apoptosis.

  • Evaluation of Nrf2 Pathway Activation:

    • Perform Western blot analysis to measure the protein levels of Nrf2 in the nuclear fraction and HO-1 in the total cell lysate to confirm the activation of the Nrf2 pathway.

Conclusion and Future Directions

6-Feruloylcatalpol is a promising natural compound with significant therapeutic potential, particularly in the management of liver diseases and neurodegenerative disorders. Its multifaceted mechanism of action, centered on the modulation of key signaling pathways such as NF-κB, Akt/MAPK, STAT3, and Nrf2, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic utility of this compelling bioactive molecule.

References

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 6). PubMed Central. [Link]

  • 6-O-trans-feruloyl catalpol regulates NF-κB, Akt phosphorylation and... (n.d.). ResearchGate. [Link]

  • (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. [Link]

  • 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. [Link]

  • 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. [Link]

  • Neuroprotective effects of Catalpol on BV2 cells injured by MPP+. (2012, November 5). Journal of Shanghai Jiaotong University (Medical Science). [Link]

  • Catalpol shows neuroprotective effects across multiple neurologic conditions. (2025, May 22). News-Medical.net. [Link]

  • Relationship: Alzheimer's Disease and Catalpol. (n.d.). Caring Sunshine. [Link]

  • Relationship: Parkinson's Disease and Catalpol. (n.d.). Caring Sunshine. [Link]

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019, November 15). Frontiers in Aging Neuroscience. [Link]

  • Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. (n.d.). National Institutes of Health. [Link]

  • 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. (2015, October 9). PubMed. [Link]

  • Effects of Catalpol on Alzheimer's Disease and Its Mechanisms. (2022, June 30). PubMed. [Link]

  • Effects of Catalpol on Alzheimer's Disease and Its Mechanisms. (2022, June 30). ResearchGate. [Link]

  • Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells. (n.d.). PubMed. [Link]

  • Feruloylmonotropeins: promising natural antioxidants in Paederia scandens. (2023, February 20). National Institutes of Health. [Link]

  • Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway. (2021, October 2). PubMed. [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. [Link]

  • Relationship: Alzheimer's Disease and Catalpol. (n.d.). Vitabase. [Link]

  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). PubMed. [Link]

  • Polyphenols in Parkinson's Disease: A Systematic Review of In Vivo Studies. (n.d.). MDPI. [Link]

  • Natural Products as the Potential to Improve Alzheimer's and Parkinson's Disease. (n.d.). MDPI. [Link]

  • Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke. (n.d.). PubMed. [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (n.d.). MDPI. [Link]

  • Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. (n.d.). PubMed. [Link]

  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). National Institutes of Health. [Link]

  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (n.d.). ResearchGate. [Link]

  • Ferroptosis in Parkinson's disease: Molecular mechanisms and therapeutic potential. (2023, September 24). PubMed. [Link]

  • The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). (2024, December 13). National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of 6-Feruloylcatalpol. As a significant bioactive iridoid glycoside ester found in various medicinal plants, including those of the Catalpa genus, 6-Feruloylcatalpol has garnered research interest for its anti-inflammatory and antioxidant properties.[1] The method described herein is selective, linear, accurate, and precise, making it highly suitable for quality control, phytochemical analysis, and drug development applications involving the quantification of 6-Feruloylcatalpol in raw materials and complex plant extracts. This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability and reproducibility.[2][3][4]

Principle of the Method

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate 6-Feruloylcatalpol from other components in a sample matrix. In RP-HPLC, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar. 6-Feruloylcatalpol, a moderately polar molecule, is retained on the column and its elution is controlled by the precise composition of the mobile phase.[5]

Quantification is achieved using a UV-Vis detector. The feruloyl moiety within the 6-Feruloylcatalpol structure contains a conjugated phenolic acid system, which acts as a strong chromophore.[6] This allows for sensitive and specific detection at its maximum absorbance wavelength (λmax), ensuring that the detector response is directly proportional to the analyte concentration.[6][7]

Experimental and Data Processing Workflow

The comprehensive workflow for the quantification of 6-Feruloylcatalpol is outlined below. This process ensures a systematic approach from initial sample handling to final data analysis, minimizing variability and ensuring data integrity.

G Figure 1. Experimental Workflow for 6-Feruloylcatalpol Quantification cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_processing Data Processing Phase Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing & Extraction) Filtration Filtration (0.22 µm Syringe Filter) Sample_Prep->Filtration Filtration->Injection HPLC_System HPLC-UV System Setup (Method Parameters) HPLC_System->Injection Data_Acq Chromatographic Data Acquisition Injection->Data_Acq Integration Peak Integration (Area Measurement) Data_Acq->Integration Calibration Calibration Curve Construction (R² > 0.999) Integration->Calibration Quantification Concentration Calculation of 6-Feruloylcatalpol Integration->Quantification Calibration->Quantification

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of 6-Feruloylcatalpol

6-Feruloylcatalpol is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1] As a member of the iridoid family, it is characterized by a core cyclopentan-[c]-pyran ring system, which in this case is substituted with a feruloyl group and a glucose moiety. These structural features contribute to its potential biological activities, making its precise structural elucidation a critical step in drug discovery and natural product chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR spectroscopic analysis of 6-Feruloylcatalpol. We will delve into the rationale behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a robust and self-validating approach to structural verification.

Part 1: Foundational Knowledge and Preparation

A thorough understanding of the molecule and meticulous sample preparation are paramount for acquiring high-quality NMR data.

The Subject Molecule: 6-Feruloylcatalpol
  • Chemical Formula: C₂₅H₃₀O₁₃[1]

  • Molecular Weight: 538.5 g/mol [1]

  • Core Structure: Iridoid glycoside, specifically a catalpol derivative.

  • Key Moieties:

    • Catalpol Core: An iridoid with a characteristic epoxide ring.

    • Feruloyl Group: An esterified trans-ferulic acid.

    • Glucose Unit: A β-D-glucopyranosyl moiety.

The presence of numerous stereocenters and overlapping proton signals necessitates a multi-dimensional NMR approach for complete and accurate signal assignment.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol outlines the steps for preparing a high-purity sample suitable for a suite of NMR experiments.

Objective: To prepare a clear, homogeneous solution of 6-Feruloylcatalpol in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Materials:

  • 6-Feruloylcatalpol (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)

  • Deuterated methanol (CD₃OD, 99.8% D) or Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and cotton wool or a syringe with a filter

  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Procedure:

  • Analyte Weighing: Accurately weigh 5-10 mg of purified 6-Feruloylcatalpol for ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration (20-30 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Deuterated methanol (CD₃OD) is an excellent choice due to its ability to dissolve polar glycosides and its exchangeable deuterium, which can simplify the spectrum by replacing labile hydroxyl protons. Deuterated chloroform (CDCl₃) can also be used, depending on the solubility of the specific batch of the compound.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex the vial to facilitate dissolution. If necessary, brief sonication in an ultrasonic bath can aid in dissolving the sample completely.

  • Filtration: To remove any microscopic particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed at the bottom of a Pasteur pipette or by using a syringe fitted with a microfilter.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Part 2: Acquiring a Comprehensive NMR Dataset

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of 6-Feruloylcatalpol.

1D NMR Experiments: The Initial Overview

2.1.1. ¹H NMR (Proton) Spectroscopy

The ¹H NMR spectrum provides the initial and most sensitive look at the proton environment of the molecule.

Protocol: ¹H NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

2.1.2. ¹³C NMR (Carbon) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Protocol: ¹³C NMR Data Acquisition

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (due to the low sensitivity of ¹³C)

2D NMR Experiments: Connecting the Dots

2D NMR experiments are crucial for establishing connectivity between atoms and confirming the overall structure.

2.2.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for piecing together spin systems within the molecule.

Protocol: COSY Data Acquisition

  • Pulse Program: Standard COSY sequence (cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): ~12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

2.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is essential for assigning carbon signals based on their known proton assignments.

Protocol: HSQC Data Acquisition

  • Pulse Program: Edited HSQC sequence for multiplicity information (hsqcedetgpsisp2.3). This will differentiate CH/CH₃ from CH₂ signals.

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): ~12 ppm

    • Spectral Width (F1 - ¹³C): ~160-180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8-16

2.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is a powerful tool for connecting different spin systems and identifying quaternary carbons.

Protocol: HMBC Data Acquisition

  • Pulse Program: Standard HMBC sequence (hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): ~12 ppm

    • Spectral Width (F1 - ¹³C): ~200 ppm

    • Number of Increments (F1): 512

    • Number of Scans per Increment: 16-32

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Part 3: Data Analysis and Structural Elucidation

The systematic analysis of the acquired NMR data allows for the complete assignment of all proton and carbon signals and the confirmation of the 6-Feruloylcatalpol structure.

Spectral Interpretation Strategy
  • ¹H NMR Analysis: Identify key proton signals, such as those from the aromatic ring of the feruloyl group, the olefinic protons, the anomeric proton of the glucose unit, and the characteristic protons of the catalpol core.

  • COSY Analysis: Use the COSY spectrum to trace out the spin systems. For example, starting from the anomeric proton of the glucose, trace the correlations to identify all the protons of the sugar ring. Similarly, map out the proton network within the catalpol and feruloyl moieties.

  • HSQC Analysis: Assign the carbon signals that are directly attached to the protons identified in the previous steps.

  • HMBC Analysis: Use the long-range correlations to connect the different fragments. Key correlations to look for include:

    • Correlations from the protons of the feruloyl group to the carbonyl carbon and to the catalpol core, confirming the ester linkage.

    • Correlations from the anomeric proton of the glucose to the catalpol core, confirming the glycosidic bond.

    • Correlations to quaternary carbons, which are not visible in the HSQC spectrum.

Tabulated NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 6-Feruloylcatalpol, based on literature data for similar compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

Position¹³C (ppm)¹H (ppm, J in Hz)Key COSY CorrelationsKey HMBC Correlations
Catalpol Moiety
1~95.0~5.0 (d, J=8.0)H-9C-5, C-8, C-9
3~140.0~6.5 (d, J=6.0)H-4C-1, C-4, C-5
4~103.0~5.2 (d, J=6.0)H-3C-3, C-5, C-6
5~45.0~2.8 (m)H-6, H-9C-1, C-3, C-4, C-6, C-7, C-9
6~78.0~4.9 (m)H-5, H-7C-4, C-5, C-7, C-8
7~60.0~3.8 (m)H-6, H-8C-5, C-6, C-8, C-9
8~65.0~3.5 (m)H-7, H-9C-1, C-6, C-7, C-9
9~48.0~2.5 (m)H-1, H-5, H-8C-1, C-5, C-7, C-8
10~62.0~3.7 (d, J=12.0), ~3.9 (d, J=12.0)C-7, C-8
Glucose Moiety
1'~100.0~4.7 (d, J=8.0)H-2'C-1
2'~75.0~3.3 (m)H-1', H-3'C-1', C-3'
3'~78.0~3.4 (m)H-2', H-4'C-2', C-4'
4'~72.0~3.3 (m)H-3', H-5'C-3', C-5'
5'~78.0~3.4 (m)H-4', H-6'C-4', C-6'
6'~63.0~3.7 (m), ~3.9 (m)H-5'C-5'
Feruloyl Moiety
1''~128.0--H-2'', H-6''
2''~112.0~7.1 (d, J=2.0)H-6''C-1'', C-3'', C-4'', C-6''
3''~148.0--H-2'', OMe
4''~150.0--H-2'', H-5'', H-6''
5''~116.0~6.8 (d, J=8.0)H-6''C-1'', C-3'', C-4''
6''~124.0~7.0 (dd, J=8.0, 2.0)H-2'', H-5''C-1'', C-2'', C-4''
7''~146.0~7.6 (d, J=16.0)H-8''C-1'', C-8'', C-9''
8''~118.0~6.4 (d, J=16.0)H-7''C-7'', C-9''
9''~168.0--H-7'', H-8''
OMe~56.0~3.9 (s)-C-3''
Visualizing the Connectivity

The following diagrams, generated using Graphviz, illustrate the key correlations used to piece together the structure of 6-Feruloylcatalpol.

G cluster_catalpol Catalpol Core cluster_glucose Glucose Moiety cluster_feruloyl Feruloyl Group H-1 H-1 H-9 H-9 H-1->H-9 COSY H-3 H-3 H-4 H-4 H-3->H-4 COSY H-5 H-5 H-6 H-6 H-5->H-6 COSY H-7 H-7 H-6->H-7 COSY C-9'' C-9'' H-6->C-9'' HMBC H-8 H-8 H-7->H-8 COSY H-8->H-9 COSY H-1' H-1' H-2' H-2' H-1'->H-2' COSY C-1 C-1 H-1'->C-1 HMBC H-3' H-3' H-2'->H-3' COSY H-4' H-4' H-3'->H-4' COSY H-5' H-5' H-4'->H-5' COSY H-6' H-6' H-5'->H-6' COSY H-7'' H-7'' H-8'' H-8'' H-7''->H-8'' COSY C-1'' C-1'' H-7''->C-1'' HMBC H-8''->C-9'' HMBC H-5'' H-5'' H-6'' H-6'' H-5''->H-6'' COSY OMe OMe C-3'' C-3'' OMe->C-3'' HMBC

Caption: Key COSY and HMBC correlations in 6-Feruloylcatalpol.

G cluster_workflow NMR Analysis Workflow Sample Prep Sample Prep 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Prep->1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Data Analysis Data Analysis 2D NMR (COSY, HSQC, HMBC)->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Sources

Developing a Validated Analytical Method for 6-Feruloylcatalpol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust analytical method for the quantification of 6-Feruloylcatalpol, an iridoid glycoside with potential therapeutic applications. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, explaining the scientific rationale behind experimental choices, and presenting data in a clear, structured format. All procedures are designed to meet the rigorous standards of analytical method validation, ensuring data integrity and reliability.

Introduction

6-Feruloylcatalpol is a naturally occurring iridoid glycoside found in various plant species, including those of the Catalpa and Gentiana genera.[1] Its chemical structure consists of a catalpol core esterified with a ferulic acid moiety.[1][2][3] This compound has garnered scientific interest for its potential biological activities, including antioxidant and hepatoprotective effects.[4] As research into the therapeutic potential of 6-Feruloylcatalpol progresses, the need for a reliable and validated analytical method for its quantification in various matrices, such as plant extracts, formulated products, and biological samples, becomes paramount.

The development of a validated analytical method is a critical component of drug discovery and quality control, ensuring the accuracy, precision, and reproducibility of quantitative data.[5][6] This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for 6-Feruloylcatalpol, designed to separate the analyte from potential degradation products and matrix interferences.

Physicochemical Properties of 6-Feruloylcatalpol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular FormulaC25H30O13[1][2][3]
Molecular Weight538.5 g/mol [2][3]
AppearanceNot Available (likely a solid)[3]
XLogP3-2.58[2]
Hydrogen Bond Donor Count6[7]
Hydrogen Bond Acceptor Count13[2]

The presence of a feruloyl group, a derivative of hydroxycinnamic acid, imparts a significant UV chromophore to the molecule, making UV-Vis spectrophotometry a suitable detection method.[1][8][9] The molecule's polarity, indicated by its negative XLogP3 value, suggests good solubility in polar solvents and suitability for reversed-phase chromatography.

Analytical Method Development

The chosen analytical technique is RP-HPLC with UV detection due to its robustness, widespread availability, and the inherent UV absorptivity of 6-Feruloylcatalpol.[10]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of iridoid glycosides.[11]

  • Reference Standard: A well-characterized reference standard of 6-Feruloylcatalpol with a known purity is essential.

  • Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).

Chromatographic Conditions

The following HPLC conditions are proposed as a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds like iridoid glycosides.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape and suppresses the ionization of phenolic hydroxyl groups.[12][13]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography offering good elution strength.[12]
Gradient Elution See Table BelowA gradient is necessary to ensure the elution of the analyte in a reasonable time with good peak shape and to separate it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and column efficiency.[12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 325 nmThe ferulic acid moiety exhibits a strong absorbance maximum around this wavelength, providing high sensitivity.[8]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
251090
301090
319010
359010

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[14][15][16]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat a solution of 6-Feruloylcatalpol with 0.1 M HCl at 80°C for 2 hours.[17]

  • Base Hydrolysis: Treat a solution of 6-Feruloylcatalpol with 0.1 M NaOH at 60°C for 1 hour.[17]

  • Oxidative Degradation: Treat a solution of 6-Feruloylcatalpol with 3% H2O2 at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose a solid sample of 6-Feruloylcatalpol to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 6-Feruloylcatalpol to UV light (254 nm) and visible light for a specified duration.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent 6-Feruloylcatalpol peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Workflow for Forced Degradation and Specificity Assessment

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Analyte 6-Feruloylcatalpol Reference Standard Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Specificity: - Resolution of degradation peaks - Peak purity analysis Analysis->Evaluation

Caption: Workflow for assessing the specificity and stability-indicating nature of the analytical method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of 6-Feruloylcatalpol reference standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation or a plant extract known to be free of 6-Feruloylcatalpol).

  • Spike the sample matrix with known amounts of 6-Feruloylcatalpol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results at each level.

Acceptance Criteria:

  • RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Alternatively, they can be determined by injecting a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The results should not be significantly affected by the variations, and the system suitability parameters should remain within acceptable limits.

Sample Preparation

The following is a general protocol for the extraction of 6-Feruloylcatalpol from a plant matrix. This may need to be optimized depending on the specific sample.

  • Accurately weigh approximately 1 g of powdered plant material.

  • Add 25 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the method.

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected performance characteristics of the validated HPLC method for 6-Feruloylcatalpol.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Well-resolved peaks, peak purity > 99%Method is stability-indicating
Linearity (R²) ≥ 0.999> 0.999
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD (µg/mL) Report value~ 0.1
LOQ (µg/mL) Report value~ 0.3
Robustness No significant impact on resultsMethod is robust

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for the quantification of 6-Feruloylcatalpol. By following the outlined protocols and adhering to the principles of scientific integrity, researchers can ensure the generation of reliable and accurate analytical data. This validated method will be a valuable tool for quality control, pharmacokinetic studies, and the overall advancement of research involving 6-Feruloylcatalpol.

Overall Method Validation Workflow

G start Method Development (HPLC-UV) specificity Specificity & Stability Indicating start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Sources

Application Note: A Comprehensive Protocol for Evaluating the Neuroprotective Effects of 6-Feruloylcatalpol In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Application Note Summary

This document provides a detailed, validated protocol for assessing the neuroprotective potential of 6-Feruloylcatalpol, a derivative of the iridoid glycoside catalpol. We present a robust in vitro model utilizing the human neuroblastoma SH-SY5Y cell line and the neurotoxin 6-hydroxydopamine (6-OHDA) to simulate the oxidative stress and dopaminergic neuron loss characteristic of Parkinson's disease.[1][2] The guide furnishes step-by-step methodologies for three key endpoint analyses: cell viability via the MTT assay, intracellular reactive oxygen species (ROS) levels using the DCFH-DA probe, and apoptosis through a colorimetric caspase-3 activity assay. The causality behind experimental choices is explained throughout, ensuring both scientific rigor and practical applicability for researchers in neuropharmacology and drug development.

Introduction: The Therapeutic Promise of 6-Feruloylcatalpol

Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations, driven largely by mechanisms of oxidative stress, neuroinflammation, and apoptosis.[3][4] Catalpol, an iridoid glycoside from the root of Rehmannia Radix, has demonstrated significant pleiotropic neuroprotective effects in numerous preclinical models.[5][6] Its therapeutic actions are often attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[7][8]

6-Feruloylcatalpol is a natural derivative that combines the core catalpol structure with ferulic acid, a well-known phenolic antioxidant. This combination suggests a potentially enhanced neuroprotective profile. Studies on catalpol and its derivatives have shown they can modulate critical cell survival pathways, including the Keap1/Nrf2 antioxidant response pathway and the NF-κB inflammatory signaling pathway.[7][8][9][10]

To systematically evaluate the neuroprotective efficacy of 6-Feruloylcatalpol, a reliable and reproducible in vitro model is essential. The human dopaminergic neuroblastoma SH-SY5Y cell line is a widely accepted model for PD research, as it expresses key markers of dopaminergic neurons and is highly susceptible to 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys these neurons through the generation of intracellular reactive oxygen species (ROS) and induction of apoptosis.[1][2][11]

This guide details a comprehensive workflow to quantify the ability of 6-Feruloylcatalpol to protect SH-SY5Y cells from 6-OHDA-induced cytotoxicity.

Experimental Design and Workflow

The overall experimental strategy involves three main stages:

  • Inducing Neurotoxicity: SH-SY5Y cells are challenged with 6-OHDA to induce cellular damage.

  • Therapeutic Intervention: Cells are pre-treated with varying concentrations of 6-Feruloylcatalpol to assess its protective capacity.

  • Endpoint Analysis: A battery of assays is performed to measure cell viability, oxidative stress, and apoptosis, providing a multi-faceted view of the compound's neuroprotective mechanism.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Endpoint Assays cluster_analysis Phase 3: Data Analysis seed Seed SH-SY5Y Cells (96-well plates) adhere Allow Adherence (24 hours) seed->adhere pretreat Pre-treat with 6-Feruloylcatalpol adhere->pretreat induce Induce Damage with 6-OHDA (100 µM) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt Incubate (24 hours) ros DCFH-DA Assay (Oxidative Stress) induce->ros Incubate (24 hours) caspase Caspase-3 Assay (Apoptosis) induce->caspase Incubate (24 hours) analyze Quantify Absorbance or Fluorescence mtt->analyze ros->analyze caspase->analyze interpret Calculate & Interpret Neuroprotection analyze->interpret

Figure 1: High-level experimental workflow for assessing the neuroprotective activity of 6-Feruloylcatalpol.

Detailed Methodologies and Protocols

Materials and Reagents
ReagentSupplier (Example)Purpose
SH-SY5Y Human Neuroblastoma CellsATCC (CRL-2266)In vitro neuronal model
DMEM/F-12 MediumGibcoBase cell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for growth
Penicillin-StreptomycinGibcoAntibiotic
6-Hydroxydopamine (6-OHDA)Sigma-AldrichNeurotoxin to induce damage
6-Feruloylcatalpol(Specify Source)Test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell viability reagent[12]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for MTT formazan & stock solutions
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)Thermo Fisher ScientificIntracellular ROS probe[13]
Caspase-3 Colorimetric Assay Kit (DEVD-pNA based)Abcam (ab39401)Apoptosis detection reagent[14]
Phosphate Buffered Saline (PBS)GibcoWashing buffer
Trypsin-EDTAGibcoCell detachment
Protocol 1: Cell Culture and Neurotoxicity Induction

Rationale: The SH-SY5Y cell line provides a consistent and reproducible human-derived model for studying dopaminergic neurotoxicity.[2] Maintaining a healthy, sub-confluent culture is critical for reliable experimental outcomes. 6-OHDA is unstable and readily auto-oxidizes, so fresh preparation is mandatory.[1]

Step-by-Step Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[15]

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[16]

  • Compound Preparation:

    • Prepare a stock solution of 6-Feruloylcatalpol in DMSO. Further dilute in serum-free medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[17]

    • Immediately before use, prepare a 100 µM solution of 6-OHDA in serum-free medium.

  • Treatment:

    • After 24 hours of cell adherence, carefully aspirate the culture medium.

    • Add 100 µL of medium containing the desired concentrations of 6-Feruloylcatalpol to the appropriate wells.

    • Incubate for a pre-treatment period of 2 hours at 37°C. This allows the compound to exert its protective effects before the insult.

    • Following pre-treatment, add 100 µM 6-OHDA to all wells except the vehicle control group.

    • Incubate the plates for an additional 24 hours at 37°C.[11][18]

Experimental Groups (for each assay):

  • Control: Cells treated with serum-free medium only.

  • 6-OHDA Only: Cells treated with 100 µM 6-OHDA.

  • Test Groups: Cells pre-treated with 6-Feruloylcatalpol (various concentrations) + 100 µM 6-OHDA.

Protocol 2: Cell Viability Assessment (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity.[19] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Procedure:

  • After the 24-hour treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[20]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[15]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)

Principle of the Assay: DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][21] The fluorescence intensity is directly proportional to the level of intracellular ROS.[22]

Step-by-Step Procedure:

  • After the 24-hour treatment, gently wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[15]

  • Incubate the plate for 30 minutes at 37°C in the dark.[15]

  • Wash the cells twice with PBS to remove any excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[11][22]

Data Analysis:

  • Calculate the relative ROS production as a percentage of the 6-OHDA-treated group: % ROS Production = (Fluorescence of Test Sample / Fluorescence of 6-OHDA Only) x 100

Protocol 4: Assessment of Apoptosis (Caspase-3 Activity Assay)

Principle of the Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay utilizes a specific peptide substrate for caspase-3, DEVD, which is conjugated to the chromophore p-nitroaniline (pNA).[23] When active caspase-3 cleaves the substrate, it releases pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[14] The level of caspase-3 activity is directly proportional to the amount of pNA released.[24]

Step-by-Step Procedure:

  • Following the 24-hour treatment, collect the cells and cell lysates according to the manufacturer's protocol for the Caspase-3 Assay Kit. This typically involves using a provided lysis buffer and centrifugation.[24]

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • In a new 96-well plate, add 50-100 µg of protein lysate per well.

  • Add the reaction buffer containing DTT to each well.[23]

  • Initiate the reaction by adding the DEVD-pNA substrate (typically 5 µL) to each well.[24]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[23]

  • Measure the absorbance at 405 nm using a microplate reader.[14]

Data Analysis:

  • Calculate the fold-increase in caspase-3 activity relative to the control group: Fold Increase = (Absorbance of Treated Sample / Absorbance of Control)

Potential Neuroprotective Signaling Pathway of 6-Feruloylcatalpol

The neuroprotective effects of 6-Feruloylcatalpol are likely multifactorial, stemming from the combined properties of catalpol and ferulic acid. The mechanism likely involves the attenuation of oxidative stress and the inhibition of the apoptotic cascade. 6-OHDA induces damage primarily by generating ROS, which leads to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.[1][8] 6-Feruloylcatalpol may counteract this by activating the Nrf2 antioxidant response pathway, which upregulates protective enzymes, and by modulating the Bcl-2 family of proteins to prevent mitochondrial-mediated apoptosis.[7][8]

G OHDA 6-OHDA ROS ↑ Intracellular ROS (Oxidative Stress) OHDA->ROS Auto-oxidation FC 6-Feruloylcatalpol Bax ↑ Bax / Bcl-2 Ratio FC->Bax Inhibits Nrf2 Nrf2 Pathway Activation FC->Nrf2 Mito Mitochondrial Dysfunction ROS->Mito Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis ARE ↑ Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->ARE Upregulates ARE->ROS Scavenges

Figure 2: Postulated mechanism of 6-Feruloylcatalpol neuroprotection against 6-OHDA-induced toxicity.

References

  • Singh, N., et al. (2015). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (103), 53239. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Bayati, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • ResearchGate. (2013). How to estimate the induction of ROS in cell culture?. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]

  • Li, W., & Zhou, X. (2025). Catalpol: a promising natural neuroprotective agent for neurologic disorders. Acta Materia Medica. [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox-Mediated Signal Transduction. Humana, New York, NY. [Link]

  • Cregan, S. P., et al. (2004). Caspase Protocols in Mice. In The Nucleus. Humana Press. [Link]

  • Jiang, B., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 690. [Link]

  • Gomez-Lazaro, M., et al. (2008). Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase. Toxicology in Vitro, 22(5), 1351-1358. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Lopes, F. M., et al. (2025). SH-SY5Y human neuroblastoma cell line: In vitro cell model of dopaminergic neurons in Parkinson's disease. ResearchGate. [Link]

  • Georgieva, M., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Molecules, 29(13), 3097. [Link]

  • Li, W., & Zhou, X. (2025). Catapol: a promising natural neuroprotective agent for neurologic disorders. ScienceOpen. [Link]

  • Jiang, B., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 690. [Link]

  • Wang, Y., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Aging Neuroscience, 11, 316. [Link]

  • Lin, H. Y., et al. (2012). San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 589389. [Link]

  • Kim, H., et al. (2020). Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity. Nutrients, 12(9), 2789. [Link]

  • G, B., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Nutritional Science, 3, e24. [Link]

  • Owolabi, M. A., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 849. [Link]

  • K, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1177651. [Link]

  • Jiang, B., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. ResearchGate. [Link]

  • Kim, H. J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Molecules, 30(19), 4583. [Link]

  • Zheng, X., et al. (2019). Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. Oxidative Medicine and Cellular Longevity, 2019, 8394248. [Link]

  • Kim, H. J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. PubMed Central. [Link]

  • Jiang, B., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers. [Link]

Sources

Measuring the Anti-inflammatory Effects of 6-Feruloylcatalpol in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Anti-inflammatory Potential of 6-Feruloylcatalpol

6-Feruloylcatalpol, an iridoid glycoside, has emerged as a compound of significant interest in the exploration of novel anti-inflammatory therapeutics. Iridoids, a class of secondary metabolites found in a variety of plants, are known for their diverse pharmacological activities.[1] The unique conjugation of ferulic acid to the catalpol core in 6-Feruloylcatalpol suggests a synergistic potential, combining the known antioxidant and anti-inflammatory properties of ferulic acid with the biological activities of catalpol.[2] Understanding the precise mechanisms by which 6-Feruloylcatalpol exerts its anti-inflammatory effects is crucial for its development as a potential therapeutic agent.

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to meticulously evaluate the anti-inflammatory properties of 6-Feruloylcatalpol in a cell culture model. The protocols herein are designed to be self-validating, offering a robust framework for generating reproducible and reliable data. We will delve into the core signaling pathways implicated in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and provide step-by-step instructions for assessing the impact of 6-Feruloylcatalpol on key inflammatory mediators.

The murine macrophage cell line, RAW 264.7, serves as an exemplary in vitro model for these studies. Macrophages are pivotal players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory events.[3][4] By utilizing LPS-stimulated RAW 264.7 cells, we can effectively mimic an inflammatory environment and dissect the inhibitory effects of 6-Feruloylcatalpol.

Experimental Workflow: A Strategic Approach to a Comprehensive Analysis

A systematic investigation is paramount to elucidating the anti-inflammatory profile of 6-Feruloylcatalpol. The following workflow provides a logical progression of experiments, from initial cytotoxicity assessment to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Quantifying Inflammatory Mediators cluster_2 Phase 3: Mechanistic Investigation A Cell Viability Assay (MTT) B Nitric Oxide (NO) Production Assay (Griess Assay) A->B Determine non-toxic concentrations C Cytokine Quantification (ELISA for TNF-α & IL-6) B->C Assess inhibition of key inflammatory products D Gene Expression Analysis (qPCR for iNOS, COX-2, TNF-α, IL-6) C->D Correlate protein and mRNA levels E Western Blot Analysis (NF-κB & MAPK Pathways) D->E Uncover molecular targets

Figure 1: A structured experimental workflow for characterizing the anti-inflammatory effects of 6-Feruloylcatalpol.

PART 1: Foundational Assays - Cytotoxicity and Nitric Oxide Production

Before delving into the specific anti-inflammatory mechanisms, it is imperative to first determine the non-toxic concentration range of 6-Feruloylcatalpol on the chosen cell line. Subsequently, the inhibition of nitric oxide (NO), a key inflammatory mediator, provides a primary indication of the compound's anti-inflammatory potential.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 6-Feruloylcatalpol

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 6-Feruloylcatalpol in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of 6-Feruloylcatalpol. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Nitric Oxide Production Measurement using Griess Assay

Principle: Nitric oxide is an unstable molecule that rapidly converts to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[10][11]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • 6-Feruloylcatalpol

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. Pre-treat the cells with various non-toxic concentrations of 6-Feruloylcatalpol for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with 6-Feruloylcatalpol only.

  • Supernatant Collection: After 24 hours of incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[11]

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ to determine the nitrite concentration in the samples.

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. The percentage of NO inhibition can be calculated as follows: % NO Inhibition = [(Nitrite in LPS group - Nitrite in treated group) / Nitrite in LPS group] x 100

PART 2: Quantifying Inflammatory Mediators

To gain a deeper understanding of the anti-inflammatory effects of 6-Feruloylcatalpol, it is essential to quantify its impact on the production of key pro-inflammatory cytokines and the expression of genes encoding inflammatory enzymes.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[12] This protocol outlines the use of commercially available sandwich ELISA kits for the detection of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.

Materials:

  • Supernatants from cell cultures treated as in Protocol 2

  • Commercial ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants as described in Protocol 2.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's protocol provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentrations of TNF-α and IL-6 in the samples.

Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)

Principle: Quantitative PCR (qPCR) is a powerful technique to measure the relative levels of mRNA transcripts. This protocol allows for the quantification of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response, as well as TNF-α and IL-6.

Materials:

  • RAW 264.7 cells treated as in Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for mouse iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Validated qPCR Primers for Murine Genes:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Annealing Temp. (°C)
iNOSGACATTACGACCCCTCCCACGCACATGCAAGGAAGGGAAC~60
COX-2GCTGTACAAGCAGTGGCAAAGGCTGGTGGGATAGGGCCTTT~60
TNF-αTTCCAGAACTCCAGGC GGTTGGGCTACAGGCTTGTC ACTC~60
IL-6TCTTGGGACTGATGCTG GTGAGCAAGTGCATCATCGTT GTTCA~60
GAPDHAACTTTGGCATTGTGGA AGGCACATTGGGGGTAGGAA CAC~60

Procedure:

  • Cell Lysis and RNA Extraction: After treating the cells with 6-Feruloylcatalpol and/or LPS for a specified time (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reactions by mixing the cDNA, forward and reverse primers, and SYBR Green master mix.

  • qPCR Program: Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target genes is normalized to the expression of the housekeeping gene (GAPDH).

PART 3: Mechanistic Investigation - Probing Signaling Pathways

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of 6-Feruloylcatalpol, it is crucial to investigate its impact on the key signaling pathways that regulate inflammation, namely the NF-κB and MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB Nucleus Nucleus NFkB->Nucleus translocates Ub Ubiquitination & Degradation p_IkB->Ub Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene activates Compound 6-Feruloylcatalpol Compound->IKK inhibits? Compound->IkB prevents degradation? Compound->NFkB inhibits translocation?

Figure 2: The NF-κB signaling pathway and potential points of inhibition by 6-Feruloylcatalpol.

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another critical signaling cascade involved in the inflammatory response.[3][4] Activation of these kinases by LPS leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates p_MAPK p-MAPK MAPK->p_MAPK TF Transcription Factors p_MAPK->TF activates Gene Pro-inflammatory Gene Expression TF->Gene Compound 6-Feruloylcatalpol Compound->MAPKKK inhibits? Compound->MAPKK inhibits? Compound->MAPK inhibits?

Figure 3: The MAPK signaling pathway and potential points of inhibition by 6-Feruloylcatalpol.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This protocol will be used to assess the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, JNK, p38) pathways, as well as the nuclear translocation of p65.

Materials:

  • RAW 264.7 cells

  • 6-Feruloylcatalpol

  • LPS

  • Nuclear and cytoplasmic extraction buffers

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

A. Preparation of Whole Cell Lysates (for total and phosphorylated proteins):

  • Cell Treatment: Seed and treat cells with 6-Feruloylcatalpol and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

B. Nuclear and Cytoplasmic Fractionation (for p65 translocation):

  • Cell Treatment: Treat cells as described above.

  • Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit or a validated protocol.[3][5][6][8][9]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

C. Western Blotting:

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Analysis: Quantify the band intensities using image analysis software. For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the total protein band. For translocation studies, normalize the nuclear p65 band to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 band to a cytoplasmic loading control (e.g., β-actin).

Data Presentation: A Clear and Concise Summary

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of 6-Feruloylcatalpol on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentCell Viability (%)Nitrite Concentration (µM)% NO Inhibition
Control100 ± x.xx.x ± x.x-
LPS (1 µg/mL)y.y ± y.yy.y ± y.y0
6-Feruloylcatalpol (X µM) + LPSz.z ± z.zz.z ± z.zz.z ± z.z
6-Feruloylcatalpol (Y µM) + LPSa.a ± a.aa.a ± a.aa.a ± a.a

Table 2: Effect of 6-Feruloylcatalpol on Cytokine Production and Gene Expression in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Relative iNOS mRNARelative COX-2 mRNA
Controlx.x ± x.xx.x ± x.x1.0 ± x.x1.0 ± x.x
LPS (1 µg/mL)y.y ± y.yy.y ± y.yy.y ± y.yy.y ± y.y
6-Feruloylcatalpol (X µM) + LPSz.z ± z.zz.z ± z.zz.z ± z.zz.z ± z.z

Conclusion: Synthesizing the Evidence

The protocols detailed in this application note provide a robust and comprehensive framework for characterizing the anti-inflammatory effects of 6-Feruloylcatalpol. By systematically evaluating its impact on cell viability, key inflammatory mediators, and the underlying signaling pathways, researchers can generate high-quality, reproducible data. This will not only advance our understanding of the pharmacological properties of this promising natural compound but also contribute to the development of novel anti-inflammatory therapies. The integration of multiple assay formats, from simple colorimetric assays to more complex Western blotting and qPCR analyses, ensures a multi-faceted and thorough investigation.

References

  • UConn Health. (n.d.). Nuclear and Cytoplasmic Protein Extraction. Retrieved from [Link]

  • ResearchGate. (2013). Cell fractionation for Western Blot - protocol. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract. Retrieved from [Link]

  • MDPI. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Mouse primer sequences of TNF-α, IL-6, COX-2, KIM-1, BAX and GAPDH. Retrieved from [Link]

  • NIH. (2018). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Retrieved from [Link]

  • PubMed. (2008). 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). The primer sequences and annealing temperature for qPCR. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Table SI. Sequences of primers (mouse) used for RT-qPCR. Retrieved from [Link]

  • PubMed. (2015). The Molecular Events Behind Ferulic Acid Mediated Modulation of IL-6 Expression in LPS-activated Raw 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Primers used for TNF-a, IL-1b, IL-6 and GAPDH. Retrieved from [Link]

  • PubMed. (1996). Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans. Retrieved from [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Retrieved from [Link]

  • NIH. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice. Retrieved from [Link]

  • PubMed. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Retrieved from [Link]

  • NIH. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. Retrieved from [Link]

  • MDPI. (2018). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Retrieved from [Link]

  • PubMed. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Retrieved from [Link]

  • ResearchGate. (1998). Novel Triterpenoids Suppress Inducible Nitric Oxide Synthase (iNOS) and Inducible Cyclooxygenäse (COX2) in Mouse Macrophages1. Retrieved from [Link]

  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Protocols.io. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. Retrieved from [Link]

  • NIH. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]

  • SciELO. (2022). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Retrieved from [Link]

  • MDPI. (2022). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • PubMed. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. Retrieved from [Link]

  • NIH. (2018). LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages. Retrieved from [Link]

  • Open-i. (n.d.). NF-κB activation in LPS stimulated RAW 264.7 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB activation in LPS stimulated RAW 264.7 cells. RAW cells were.... Retrieved from [Link]

  • ResearchGate. (n.d.). Compound 6p inhibited LPS-induced inflammatory response in RAW 264.7.... Retrieved from [Link]

  • NIH. (2019). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Retrieved from [Link]

  • Sino Biological. (n.d.). Mouse GAPDH qPCR Primer Pair, MP200537. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Tnf Mouse qPCR Primer Pair (NM_013693) | MP217748. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Nos2 Mouse qPCR Primer Pair (NM_010927) | MP208933. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of cytokine (A) TNF-alpha; (B) IL-6 secretion in RAW264.7.... Retrieved from [Link]

Sources

Application Note & Protocol: Investigating the Hepatoprotective and Regenerative Effects of 6-Feruloylcatalpol in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in hepatology and pharmacology.

Introduction

The liver possesses a remarkable capacity for regeneration, a complex process essential for recovery from injury caused by toxins, viral infections, or surgical resection.[1] However, this intrinsic ability can be overwhelmed in cases of severe or chronic damage, leading to liver failure. There is a significant clinical need for therapeutic agents that can enhance and accelerate the liver's natural regenerative processes.

6-O-trans-feruloylcatalpol (6-FC) is a bioactive iridoid glycoside isolated from Catalpa ovata.[2] It is recognized for its potent anti-inflammatory and antioxidant properties.[3] Preclinical evidence suggests that 6-FC may protect hepatocytes from oxidative damage and modulate key signaling pathways involved in cell survival and proliferation.[2][3] A recent study demonstrated that 6-FC significantly promotes liver regeneration in a partial hepatectomy mouse model by restoring liver-to-body weight ratio and reducing serum markers of liver injury.[2][3]

This guide provides a comprehensive framework for researchers to investigate the hepatoprotective and regenerative effects of 6-Feruloylcatalpol. It details the scientific rationale, experimental design, and validated, step-by-step protocols for in vivo studies.

Scientific Rationale & Hypothesized Mechanism of Action

Liver regeneration is a tightly orchestrated process involving three phases: initiation, progression, and termination.[1] The initiation phase is largely driven by cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which prime quiescent hepatocytes to re-enter the cell cycle.[4][5] This priming allows hepatocytes to respond to growth factors such as Hepatocyte Growth Factor (HGF), leading to proliferation.[4][6]

We hypothesize that 6-Feruloylcatalpol promotes liver regeneration through a multi-pronged mechanism rooted in its antioxidant and anti-inflammatory properties.

  • Modulation of Pro-inflammatory & Proliferative Signaling: 6-FC is known to regulate NF-κB signaling, a key pathway in inflammation.[2][3][7] It is also postulated to enhance the IL-6/STAT3 pathway. The IL-6/STAT3 signaling cascade is critical for driving hepatocytes from the G0 to the G1 phase of the cell cycle, a necessary first step in proliferation.[1][4][8][9] By potentially upregulating this pathway, 6-FC could accelerate the initiation of regeneration.[2]

  • Alleviation of Oxidative Stress: Liver injury and resection generate significant oxidative stress through the production of reactive oxygen species (ROS). This can damage hepatocytes and impede regeneration. 6-FC's antioxidant activity may be mediated through the activation of the Nrf2/HO-1 pathway.[[“]][11][12] Nrf2 is a master regulator of the cellular antioxidant response.[13] Its activation leads to the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which helps neutralize ROS and reduce cellular damage.[[“]][11][12]

This dual action of mitigating injury-induced stress while promoting pro-regenerative signaling pathways positions 6-Feruloylcatalpol as a promising candidate for therapeutic development.

Hypothesized_Mechanism_of_6_Feruloylcatalpol cluster_0 Liver Injury (e.g., Partial Hepatectomy) cluster_1 6-Feruloylcatalpol Action cluster_2 Cellular Pathways cluster_3 Cellular & Organ-Level Outcomes Injury ↑ ROS & Inflammatory Cytokines Compound 6-Feruloylcatalpol Nrf2 Nrf2 Activation Compound->Nrf2 Activates STAT3 IL-6/STAT3 Pathway Activation Compound->STAT3 Potentiates HO1 ↑ HO-1 & Antioxidant Enzymes Nrf2->HO1 Outcome1 ↓ Oxidative Stress ↓ Hepatocyte Damage HO1->Outcome1 Prolif ↑ Cyclins & Growth Factors (e.g., HGF, EGFR) STAT3->Prolif Outcome2 ↑ Hepatocyte Proliferation Prolif->Outcome2 Regen Accelerated Liver Regeneration Outcome1->Regen Outcome2->Regen

Figure 1: Hypothesized mechanism of 6-Feruloylcatalpol in liver regeneration.

Experimental Design & Workflow

Animal Model Selection

The choice of animal model is critical for obtaining relevant and reproducible data. Two common models are:

  • Toxin-Induced Injury (e.g., Carbon Tetrachloride, CCl4): Involves administering a hepatotoxin to induce necrosis and inflammation.[14][15][16][17][18] This model is useful for studying hepatoprotection against chemical insults but includes a strong inflammatory component that can confound the study of pure regeneration.

  • Surgical Model (Two-Thirds Partial Hepatectomy, PHx): Involves the surgical removal of ~70% of the liver mass.[19][20][21] This is the gold-standard model for studying compensatory hyperplasia (regeneration) as it provides a potent, synchronized stimulus for hepatocyte proliferation with a predictable timeline.[19][20][21]

Recommendation: For specifically studying the pro-regenerative effects of 6-Feruloylcatalpol, the two-thirds partial hepatectomy (PHx) model in mice is recommended. It provides a robust and highly reproducible regenerative response.

Study Groups and Dosing Regimen
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Group 1: Sham Operation + Vehicle: Animals undergo a sham surgery (laparotomy without liver resection) and receive the vehicle control. This group controls for the effects of surgery and anesthesia.

  • Group 2: PHx + Vehicle: Animals undergo PHx and receive the vehicle. This is the primary control group to assess the natural course of liver regeneration.

  • Group 3: PHx + 6-Feruloylcatalpol (Low Dose): Animals undergo PHx and receive a low dose of 6-FC.

  • Group 4: PHx + 6-Feruloylcatalpol (High Dose): Animals undergo PHx and receive a high dose of 6-FC.

  • Group 5 (Optional): PHx + Positive Control: Animals undergo PHx and receive a known hepatoprotective/regenerative agent (e.g., Silymarin).[2]

Dosing: Based on existing literature, 6-Feruloylcatalpol can be administered via oral gavage once daily.[2][22] A pre-treatment period of 7 days prior to surgery is recommended to ensure adequate compound exposure.[22]

Experimental Timeline & Workflow Diagram

The experiment will follow a clear timeline from acclimatization to endpoint analysis. Key time points for sample collection post-PHx are critical to capture different phases of regeneration:

  • 24-48 hours: Peak DNA synthesis and early proliferative phase.

  • 72-120 hours: Mid-proliferative and tissue remodeling phase.

  • 7 days (168 hours): Late phase, approaching restoration of liver mass.

Experimental_Workflow cluster_0 Phase 1: Pre-Operative cluster_1 Phase 2: Surgical Intervention cluster_2 Phase 3: Post-Operative Monitoring & Analysis cluster_3 Phase 4: Endpoint Analysis Acclimate Day -10 to -8 Animal Acclimatization PreTreat Day -7 to -1 Daily Dosing (Vehicle, 6-FC, Positive Control) Acclimate->PreTreat Surgery Day 0 Two-Thirds Partial Hepatectomy (PHx) or Sham Surgery PreTreat->Surgery PostOpDose Day 1 onwards Continue Daily Dosing Surgery->PostOpDose Sacrifice Sacrifice Subsets at: 24h, 48h, 72h, 168h PostOpDose->Sacrifice Collect Sample Collection - Blood (for Serum) - Liver Tissue Sacrifice->Collect Analysis Endpoint Assays - Liver/Body Weight Ratio - Serum ALT/AST - Histology (H&E) - IHC (Ki-67/PCNA) - Western Blot/PCR Collect->Analysis

Figure 2: Overall experimental workflow from pre-treatment to endpoint analysis.

Core Experimental Protocols

Protocol: Two-Thirds Partial Hepatectomy (PHx) in Mice

Causality: This procedure reliably removes ~70% of the liver, providing a strong and synchronous stimulus for the remaining lobes to proliferate, mimicking clinical scenarios of liver resection.[21]

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by a lack of response to a toe pinch.

  • Surgical Preparation: Place the animal in a supine position on a heating pad to maintain body temperature. Shave the abdomen and sterilize the area with alternating scrubs of 70% ethanol and povidone-iodine.

  • Incision: Make a 2-3 cm midline laparotomy incision through the skin and linea alba to expose the abdominal cavity.

  • Lobe Exposure: Gently retract the abdominal walls and use a sterile, saline-moistened cotton applicator to exteriorize the median and left lateral liver lobes.

  • Ligation: Using a 4-0 silk suture, carefully ligate the base of the median and left lateral lobes together. Ensure the ligation is tight enough to occlude blood flow but not so tight as to tear the fragile liver capsule.

  • Resection: Excise the ligated lobes distal to the suture. Briefly check for any bleeding from the stump.

  • Closure: Gently return the remaining liver lobes to the abdominal cavity. Close the peritoneal wall using 5-0 absorbable sutures and close the skin with wound clips or non-absorbable sutures.

  • Recovery: Administer a subcutaneous injection of sterile saline (0.5 mL) for fluid replacement and an appropriate analgesic. Place the mouse in a clean cage on a heating pad until fully ambulatory.

Protocol: Assessment of Liver Function via Serum Analysis

Causality: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes concentrated within hepatocytes.[23][24][25] Liver injury causes these enzymes to leak into the bloodstream; thus, their serum levels are direct biomarkers of hepatocellular damage.[26][27]

  • Blood Collection: At the designated endpoint, collect blood via cardiac puncture from the anesthetized animal.

  • Serum Separation: Dispense the blood into a serum separator tube. Allow it to clot at room temperature for 30 minutes.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 15 minutes at 4°C.

  • Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Analysis: Use commercially available colorimetric assay kits to determine the concentration of ALT and AST in the serum, following the manufacturer's instructions. Read the absorbance on a microplate reader.

Protocol: Histopathological Evaluation (H&E Staining)

Causality: Hematoxylin and Eosin (H&E) staining provides a broad morphological overview of the liver tissue architecture.[28][29][30][31][32] It allows for the qualitative assessment of key regenerative features such as hepatocyte size, presence of mitotic figures (cells undergoing division), and signs of injury like necrosis or inflammation.[28][30][32]

  • Tissue Fixation: Immediately after harvesting, fix a portion of the liver tissue in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Hematoxylin solution to stain cell nuclei blue/purple.

    • Rinse and "blue" the sections in a weak alkaline solution.

    • Counterstain with Eosin solution to stain cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.

  • Microscopy: Examine the slides under a light microscope to assess liver architecture, cell morphology, and signs of regeneration.

Protocol: Analysis of Hepatocyte Proliferation (Ki-67 Immunohistochemistry)

Causality: The Ki-67 protein is a nuclear antigen that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[33][34] Therefore, immunostaining for Ki-67 is a direct and reliable method to quantify the percentage of proliferating hepatocytes, providing a quantitative measure of the regenerative response.[35][36][37] Proliferating Cell Nuclear Antigen (PCNA) is another excellent marker for this purpose.[35][36][37]

  • Slide Preparation: Use paraffin-embedded liver sections as prepared for H&E staining. Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath. This unmasks the antigen.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for Ki-67 (or PCNA).

  • Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the antibody binding using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining & Mounting: Lightly counterstain the nuclei with hematoxylin, then dehydrate and mount the slides.

  • Quantification: Capture images from multiple random fields per slide. The proliferation index is calculated as the percentage of Ki-67-positive (brown) nuclei out of the total number of hepatocyte nuclei.

Data Analysis & Expected Outcomes

All quantitative data should be presented as mean ± standard deviation (SD). Statistical significance between groups should be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 is typically considered statistically significant.

Parameter Sham + Vehicle PHx + Vehicle PHx + 6-FC (Low Dose) PHx + 6-FC (High Dose) Expected Outcome with Effective 6-FC
Liver/Body Weight Ratio (%) Normal baselineGradual increase over 7 daysAccelerated increase vs. VehicleMore pronounced accelerated increaseFaster restoration of liver mass[2][3]
Serum ALT (U/L) Normal baselineSharp peak at 24-48h, then declineLower peak vs. VehicleSignificantly lower peak vs. VehicleAttenuation of liver injury[2][3][22]
Serum AST (U/L) Normal baselineSharp peak at 24-48h, then declineLower peak vs. VehicleSignificantly lower peak vs. VehicleAttenuation of liver injury[2][3][22]
Ki-67 Proliferation Index (%) <1%Peak at 24-48hHigher peak vs. VehicleSignificantly higher peak vs. VehicleIncreased hepatocyte proliferation[35][36]
Nrf2 Nuclear Expression (Fold Change) BaselineModerate increaseSignificant increase vs. VehicleStrong increase vs. VehicleActivation of antioxidant pathway[[“]][13]
p-STAT3 Expression (Fold Change) BaselineIncrease at early time pointsHigher increase vs. VehicleSignificantly higher increase vs. VehicleActivation of proliferative signaling[1][9]

Troubleshooting

Problem Potential Cause Solution
High mortality post-PHx Excessive bleeding; Anesthetic overdose; Hypothermia.Refine surgical technique to ensure complete ligation. Use a heating pad throughout the procedure. Carefully monitor anesthetic depth.
High variability in ALT/AST Inconsistent blood collection; Hemolysis of samples.Standardize blood collection technique (e.g., cardiac puncture). Avoid excessive force during collection and process samples promptly to prevent hemolysis.
Weak/No Ki-67 staining Improper fixation; Ineffective antigen retrieval; Inactive primary antibody.Ensure tissue is fixed in 10% NBF for no longer than 24h. Optimize antigen retrieval time and temperature. Use a new, validated primary antibody.
High background in IHC Insufficient blocking; Primary antibody concentration too high.Increase blocking time or use a different blocking reagent. Titrate the primary antibody to find the optimal concentration.

References

  • He, S., et al. (2021). Signaling pathways of liver regeneration: Biological mechanisms and implications. Signal Transduction and Targeted Therapy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Signaling pathways of liver regeneration: Biological mechanisms and implications - PMC. Available at: [Link]

  • Cleveland Clinic. (2022). Liver Function Tests. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Molecular pathways of liver regeneration: A comprehensive review - PMC. Available at: [Link]

  • Birmingham Gastroenterology. (2022). ALT And AST: Your Guide To Liver Function Tests. Available at: [Link]

  • Lab Tests Online-UK. (2021). Liver Function Tests. Available at: [Link]

  • Journal of Clinical Investigation. (2005). Hepatoprotection via the IL-6/Stat3 pathway. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Liver Injury and Regeneration: Current Understanding, New Approaches, and Future Perspectives - PMC. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver... Available at: [Link]

  • National Center for Biotechnology Information. (2023). Liver Function Tests - StatPearls. Available at: [Link]

  • Mayo Clinic. (2025). Liver function tests. Available at: [Link]

  • Wiley Online Library. (2012). Liver regeneration: Mechanisms and clinical relevance. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Epigenetic Alterations of IL-6/STAT3 Signaling by Placental Stem Cells Promote Hepatic Regeneration in a Rat Model with CCl4-induced Liver Injury. Available at: [Link]

  • Consensus. (n.d.). Does activation of Nrf2/HO-1 pathway mediate hepatic protection by natural antioxidants?. Available at: [Link]

  • Bio-protocol. (2021). Carbon Tetrachloride (CCl4) Liver Injury Model. Available at: [Link]

  • National Center for Biotechnology Information. (2001). Activation of interleukin-6/STAT3 and liver regeneration following transplantation. Available at: [Link]

  • MDPI. (n.d.). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]

  • National Center for Biotechnology Information. (2007). The IL-6–gp130–STAT3 pathway in hepatocytes triggers liver protection in T cell–mediated liver injury. Available at: [Link]

  • JoVE. (2018). Partial Lobular Hepatectomy: A Surgical Model for Morphologic Liver Regeneration. Available at: [Link]

  • ResearchGate. (n.d.). A rat model of 85% partial hepatectomy (PH) and AF treatment protocol.... Available at: [Link]

  • National Center for Biotechnology Information. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Available at: [Link]

  • Frontiers. (2022). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Available at: [Link]

  • ResearchGate. (n.d.). Nrf2/ARE/HO‐1 signaling pathway. Available at: [Link]

  • National Center for Biotechnology Information. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease. Available at: [Link]

  • JoVE. (2017). Partial Lobular Hepatectomy: A Surgical Model for Morphologic Liver Regeneration. Available at: [Link]

  • ResearchGate. (n.d.). Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury. Available at: [Link]

  • ResearchGate. (2025). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]

  • ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver.... Available at: [Link]

  • National Center for Biotechnology Information. (2020). Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A protocol for partial hepatectomy in adult zebrafish - PMC. Available at: [Link]

  • ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB.... Available at: [Link]

  • MDPI. (2022). Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects. Available at: [Link]

  • IDOSI Publications. (2014). Histological Study of Liver Regeneration Following Partial Hepatectomy and Total Splenectomy. Available at: [Link]

  • Dr. Marcel Autran. (2025). Liver Histology Predicts Liver Regeneration and Outcome in ALPPS. Available at: [Link]

  • ResearchGate. (n.d.). Histological examination of regenerating livers at different recovery.... Available at: [Link]

  • National Center for Biotechnology Information. (2014). Simple and reproducible hepatectomy in the mouse using the clip technique - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Liver Histology Predicts Liver Regeneration and Outcome in ALPPS: Novel Findings From A Multicenter Study. Available at: [Link]

  • ResearchGate. (2017). Histological Study of Liver Regeneration Following Partial Hepatectomy and Total Splenectomy. Available at: [Link]

  • National Center for Biotechnology Information. (1995). Hepatic regeneration in humans with various liver disease as assessed by Ki-67 staining of formalin-fixed paraffin-embedded liver tissue. Available at: [Link]

  • ResearchGate. (n.d.). Effects of 6-O-trans-feruloyl catalpol on liver regeneration and liver.... Available at: [Link]

  • ResearchGate. (n.d.). ASC-C promote liver regeneration. (A) Representative images of Ki-67-positive cells in liver tissues by immunohistochemistry. Available at: [Link]

  • ResearchGate. (n.d.). PCNA and Ki-67 staining of liver treated with retrorsine and control.... Available at: [Link]

  • National Center for Biotechnology Information. (1998). Ki-67 expression during rat liver regeneration after partial hepatectomy. Available at: [Link]

  • ResearchGate. (n.d.). Ki-67-positive and PCNA-positive cell ratios after step I of ALPPS. (A).... Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Bioactivity Screening of Novel 6-Feruloylcatalpol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 6-O-feruloylcatalpol, a novel ester derivative combining the pharmacophores of catalpol and ferulic acid. Catalpol, an iridoid glycoside, and ferulic acid, a phenolic acid, are both well-documented natural products with a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects[1][2][3][4][5]. The strategic esterification at the C-6 primary alcohol of catalpol is based on evidence that such modifications can enhance bioactivity, particularly anti-inflammatory potency, by increasing lipophilicity and altering interactions with biological targets[6][7]. This guide details a robust synthesis protocol and presents a suite of validated, step-by-step protocols for screening the synthesized derivatives for antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.

Part 1: Synthesis, Purification, and Characterization

Rationale and Strategy

The core objective is to covalently link ferulic acid to the C-6 primary hydroxyl group of catalpol via an ester bond. This position is chemically favorable for selective acylation over the secondary hydroxyl groups. The resulting conjugate, 6-O-feruloylcatalpol, is hypothesized to exhibit synergistic or enhanced bioactivities derived from its parent molecules. A study has previously demonstrated that 6-O-trans-feruloyl catalpol possesses antioxidant properties and can promote liver regeneration by activating key signaling pathways[8][9]. Our approach utilizes a direct esterification method under controlled conditions to achieve a high-yield synthesis.

Synthesis Workflow

The overall process involves the activation of ferulic acid and its subsequent reaction with catalpol, followed by a multi-step purification process to isolate the final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization reactants Reactants (Catalpol, Ferulic Acid) activation Carboxylic Acid Activation (e.g., DCC/DMAP) reactants->activation Step 1 esterification Esterification Reaction (Anhydrous Conditions) activation->esterification Step 2 workup Reaction Quenching & Aqueous Work-up esterification->workup Step 3 Crude Product extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction Step 4 chromatography Column Chromatography (Reversed-Phase C18) extraction->chromatography Step 5 analysis Structural & Purity Analysis (NMR, HRMS, HPLC) chromatography->analysis Step 6 Pure Product Neuroprotection_Pathway cluster_pathway Hypothetical Cellular Response compound 6-Feruloylcatalpol keap1_nrf2 Keap1-Nrf2 Pathway compound->keap1_nrf2 Activates apoptosis ↓ Apoptosis (↓ Bax/Bcl-2 ratio) compound->apoptosis Inhibits stress Oxidative Stress (e.g., H₂O₂) stress->keap1_nrf2 Inhibits stress->apoptosis Induces are Antioxidant Response Element (ARE) keap1_nrf2->are Nrf2 translocation ros ↓ Reactive Oxygen Species (ROS) antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., SOD, GSH-Px) are->antioxidant_enzymes Gene transcription antioxidant_enzymes->ros survival Neuronal Survival

Sources

Application Notes and Protocols for Assessing the Antibacterial Activity of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antibacterial Potential of a Novel Iridoid Glycoside Ester

6-Feruloylcatalpol is a naturally occurring iridoid glycoside ester, a compound class that has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] Structurally, it is an ester of catalpol, an iridoid glucoside, and ferulic acid, a well-known phenolic compound.[4] This unique combination suggests a potential for multifaceted biological effects, including antimicrobial properties. Iridoid glycosides, found in plant families like Scrophulariaceae and Verbenaceae, have been reported to possess anti-inflammatory, antioxidant, and antimicrobial activities.[3][5] Similarly, ferulic acid and its derivatives are known to exhibit broad-spectrum antibacterial action, often by disrupting bacterial cell membranes and inhibiting key cellular processes.[6][7]

Section 1: Foundational Knowledge and Pre-analytical Considerations

Physicochemical Properties of 6-Feruloylcatalpol

A thorough understanding of the test compound's properties is critical for accurate assay design.

PropertyValue/InformationSource
Molecular Formula C₂₄H₃₀O₁₂PubChem
Molecular Weight 510.5 g/mol PubChem
Appearance Typically a white or off-white solidGeneral knowledge
Solubility Poorly soluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.Inferred from similar compounds

Causality Behind Experimental Choices: The poor aqueous solubility of 6-Feruloylcatalpol necessitates the use of an organic solvent, such as DMSO, to prepare a stock solution.[12][13][14] It is crucial to use a minimal amount of solvent and ensure that the final concentration in the assay medium does not affect bacterial growth or interfere with the assay results. A solvent toxicity control must always be included in the experimental setup.

Selection of Bacterial Strains

The choice of bacterial strains should be guided by the research objectives. A common approach is to screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Recommended Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Expertise & Experience: Including both Gram-positive and Gram-negative bacteria is essential as their cell wall structures are fundamentally different, which can significantly impact the efficacy of an antibacterial compound. The thick peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria present distinct barriers.

Section 2: Core Experimental Protocols

This section details the primary methods for determining the antibacterial activity of 6-Feruloylcatalpol.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][5][15][16][17]

Principle: A serial dilution of 6-Feruloylcatalpol is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[16]

Protocol 2.1: Step-by-Step MIC Determination

  • Preparation of 6-Feruloylcatalpol Stock Solution: a. Accurately weigh a precise amount of 6-Feruloylcatalpol powder. b. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. c. Further dilutions should be made in sterile Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.10) or a McFarland densitometer. d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 6-Feruloylcatalpol working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound). e. Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Seal the plate with a sterile lid or adhesive film. c. Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading and Interpreting Results: a. After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth. b. The MIC is the lowest concentration of 6-Feruloylcatalpol in which there is no visible growth.[16]

Agar Well Diffusion Assay (Qualitative Screening)

This method provides a qualitative assessment of antibacterial activity and is useful for initial screening.[14]

Principle: The surface of an agar plate is uniformly inoculated with a bacterial suspension. Wells are then created in the agar, and a solution of 6-Feruloylcatalpol is added to the wells. The compound diffuses through the agar, and if it possesses antibacterial activity, a clear zone of inhibition will form around the well. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[14]

Protocol 2.2: Step-by-Step Agar Well Diffusion

  • Preparation of Inoculated Agar Plates: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1. b. Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn. c. Allow the plate to dry for 5-10 minutes.

  • Well Creation and Sample Addition: a. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar. b. Add a defined volume (e.g., 50-100 µL) of the 6-Feruloylcatalpol solution (at a specific concentration, e.g., 1 mg/mL) into each well. c. Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO) in separate wells.

  • Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Principle: Following the MIC assay, aliquots from the wells that show no visible growth are subcultured onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.

Protocol 2.3: Step-by-Step MBC Determination

  • Subculturing from MIC Plate: a. Use the 96-well plate from the completed MIC assay (Protocol 2.1). b. From each well that showed no visible turbidity (the MIC well and all wells with higher concentrations), take a 10 µL aliquot. c. Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading and Interpreting Results: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of 6-Feruloylcatalpol that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).

Section 3: Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be presented in a clear and concise table for easy comparison.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) at 1 mg/mL
S. aureus25923[Data][Data][Data][Data]
B. subtilis6633[Data][Data][Data][Data]
E. coli25922[Data][Data][Data][Data]
P. aeruginosa27853[Data][Data][Data][Data]
Positive Control -[Data][Data][Data][Data]
Negative Control -> Max Conc.> Max Conc.-0
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides valuable insight into the nature of the compound's antibacterial effect.

  • MBC/MIC ≤ 4: Generally considered bactericidal.

  • MBC/MIC > 4: Generally considered bacteriostatic.

This distinction is critical in drug development, as bactericidal agents are often preferred for treating serious infections.

Section 4: Visualizing Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay cluster_diffusion Agar Well Diffusion (Screening) prep_compound Prepare 6-Feruloylcatalpol Stock Solution (in DMSO) serial_dilution Perform Serial Dilution in 96-Well Plate prep_compound->serial_dilution add_sample Add Compound to Wells prep_compound->add_sample prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_mic prep_lawn Prepare Bacterial Lawn on MHA Plate prep_inoculum->prep_lawn serial_dilution->inoculate_mic incubate_mic Incubate Plate (37°C, 18-24h) inoculate_mic->incubate_mic read_mic Visually Assess Growth & Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells onto MHA Plates read_mic->subculture incubate_mbc Incubate MHA Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Count Colonies & Determine MBC incubate_mbc->read_mbc create_wells Create Wells in Agar prep_lawn->create_wells create_wells->add_sample incubate_diffusion Incubate Plate (37°C, 18-24h) add_sample->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone

Caption: Workflow for assessing antibacterial activity.

Postulated Mechanism of Action

The antibacterial activity of 6-Feruloylcatalpol is likely derived from the synergistic or additive effects of its catalpol and ferulic acid moieties.

G cluster_bacterium Bacterial Cell cluster_effects compound 6-Feruloylcatalpol cell_wall Cell Wall/ Outer Membrane compound->cell_wall Penetration cell_membrane Cytoplasmic Membrane cell_wall->cell_membrane membrane_disruption Membrane Permeabilization & Disruption (Ferulic Acid Moiety) cell_membrane->membrane_disruption cytoplasm Cytoplasm (Metabolic Processes, DNA Replication) enzyme_inhibition Inhibition of Key Enzymes & Proteins (Iridoid Moiety) cytoplasm->enzyme_inhibition cell_death Bacterial Growth Inhibition / Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death

Caption: Postulated antibacterial mechanism of 6-Feruloylcatalpol.

Authoritative Grounding: The ferulic acid component is a phenolic acid known to disrupt the bacterial cytoplasmic membrane, leading to increased permeability and leakage of intracellular components.[6] This disruption of the membrane's structural and functional integrity is a primary mechanism of its antibacterial action. The iridoid glycoside moiety, catalpol, may contribute by inhibiting intracellular enzymes or interfering with other vital cellular processes, a common mode of action for this class of compounds.[5] The combination of these two pharmacophores in a single molecule could lead to a potent and multifaceted antibacterial effect.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2015). Antibacterial Activity and Mode of Action of Ferulic and Gallic Acids Against Pathogenic Bacteria. ResearchGate. Available at: [Link]

  • Natarajan, M., et al. (2002). Antimicrobial activities of synthetic ferulic acid derivatives. ResearchGate. Available at: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available at: [Link]

  • MDPI. (2022). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]

  • Frontiers. (2023). Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity. Available at: [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Molecules. (2018). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Available at: [Link]

  • CLSI. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. NIH. Available at: [Link]

  • ResearchGate. (2020). Chemical Profile and Antibacterial Activity of a Novel Spanish Propolis with New Polyphenols also Found in Olive Oil and High Amounts of Flavonoids. Available at: [Link]

  • ResearchGate. Anthraquinones from the stem bark of Stereospermum zenkeri with antimicrobial activity. Available at: [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Wikipedia. Minimum inhibitory concentration. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Review on Stereospermum colais Mabb: Bignoniaceae. Available at: [Link]

  • ResearchGate. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]

  • Sahel Journal of Life Sciences FUDMA. (2023). Antibacterial Activity of Stereospermum kunthianum against Some Bacterial Isolates. Available at: [Link]

  • PMC. (2023). Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. Available at: [Link]

  • YouTube. (2020). Agar well diffusion assay. Available at: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • ChEMBL. Assay: Solubility of the compound in DMSO/TFA (CHEMBL3863752). Available at: [Link]

  • ResearchGate. Solvation properties of C60 fullerene in water-DMSO mixtures. Available at: [Link]

  • PMC. (2017). Development and evaluation of 6-mercaptopurine and metoclopramide polypill formulation for oral administration: In-vitro and ex vivo studies. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • MDPI. (2022). Antibacterial Activity Assessment of Bi2WO6/Ag3PO4/Ag Photocatalyst and Persian Oak fruit Phytobiotic. Available at: [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1264-1268.
  • eJournal UM. Antioxidant and Antimicrobial Activities of Ferulic Acid Esters from Ochrosia oppositifolia. Available at: [Link]

  • NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • NIH. (2023). Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity. Available at: [Link]

  • MDPI. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available at: [Link]

  • CAPS. Phytochemical: (-)-6-Feruloyl-catalpol. Available at: [Link]

  • PubMed. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Available at: [Link]

  • ResearchGate. Antimicrobial activities of synthetic ferulic acid derivatives. Available at: [Link]

  • PubChem. 6-O-trans-Feruloylcatalpol. Available at: [Link]

  • CLSI. CLSI: Clinical & Laboratory Standards Institute. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Feruloylcatalpol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient extraction of 6-Feruloylcatalpol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the extraction process. Our goal is to empower you with the knowledge to maximize your extraction yield and purity of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is 6-Feruloylcatalpol and why is its efficient extraction important?

6-Feruloylcatalpol is an iridoid glycoside, a class of secondary metabolites found in various plants.[1][2] It is composed of a catalpol core esterified with a ferulic acid moiety. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3][4] Efficient extraction is the critical first step in isolating sufficient quantities of 6-Feruloylcatalpol for research, preclinical, and clinical studies, directly impacting the economic feasibility and timeline of drug discovery and development projects. More than half of today's chemotherapies are derived from natural sources, highlighting the importance of optimizing the extraction of such compounds.[5]

Q2: Which plant species are known sources of 6-Feruloylcatalpol?

6-Feruloylcatalpol has been identified in several plant species. Notable sources include plants from the Catalpa genus, such as Catalpa ovata, and the Gentiana genus, like Gentiana kurroo.[1] It has also been reported in Neopicrorhiza scrophulariiflora and Stereospermum tetragonum.[6] The concentration of 6-Feruloylcatalpol can vary significantly depending on the plant part, geographical location, and harvesting time.

Q3: What are the key chemical properties of 6-Feruloylcatalpol that influence its extraction?

Understanding the physicochemical properties of 6-Feruloylcatalpol is fundamental to designing an effective extraction strategy.

PropertyValue/DescriptionImplication for Extraction
Molecular Formula C25H30O13[1][2][7]High molecular weight suggests lower volatility.
Molecular Weight 538.5 g/mol [7]Influences diffusion rates during extraction.
Polarity (XLogP3) -2.58[2]Indicates high polarity, favoring polar solvents for extraction.
Hydrogen Bond Donors 6[8]Can form strong hydrogen bonds with polar solvents.
Hydrogen Bond Acceptors 13[8]Enhances solubility in protic polar solvents.
Boiling Point 791.2 °C (predicted)[2]High boiling point, but degradation can occur at lower temperatures.
Stability Sensitive to high temperatures, prolonged extraction times, and changes in pH.[9]Requires careful control of extraction conditions to prevent degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of 6-Feruloylcatalpol, providing actionable solutions based on scientific principles.

Problem 1: Low Extraction Yield

"I've performed the extraction, but my yield of 6-Feruloylcatalpol is consistently low. What could be the issue?"

Low yield is a multifaceted problem. Let's break down the potential causes and their solutions.

  • Inefficient Cell Wall Disruption: The robust cell walls of plant material can prevent the solvent from accessing the intracellular contents where 6-Feruloylcatalpol is stored.

    • Solution: Ensure the plant material is finely and uniformly powdered. A smaller particle size increases the surface area for solvent interaction. For tougher plant materials, consider cryogenic grinding to make them more brittle.

  • Suboptimal Solvent Selection: The high polarity of 6-Feruloylcatalpol necessitates a polar solvent system.

    • Solution: Aqueous mixtures of ethanol or methanol are often effective for extracting polar glycosides.[9] Start with a 70% ethanol or methanol solution. You can then optimize the water-to-alcohol ratio. For related iridoid glycosides like catalpol, a 72.94% methanol solution has been found to be optimal.[10]

  • Inadequate Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are critical variables that must be optimized.

    • Solution:

      • Temperature: While higher temperatures can increase solubility and diffusion, they can also lead to the degradation of heat-sensitive compounds like iridoid glycosides.[9][11] A moderate temperature range of 40-60°C is a good starting point.

      • Time: Prolonged extraction does not always lead to higher yields and can increase the risk of degradation.[9] For techniques like ultrasound-assisted extraction, optimal times can be as short as 30-45 minutes.[12]

      • Solid-to-Solvent Ratio: A higher solvent volume can enhance the concentration gradient, improving extraction efficiency. A common starting point is a 1:20 solid-to-solvent ratio (g/mL).[9]

  • Compound Degradation: 6-Feruloylcatalpol can degrade under harsh extraction conditions.

    • Solution: Employ modern, non-thermal or low-temperature extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction times and temperatures.[13][14] The stability of similar phenolic compounds can be affected by the extraction method, with potential for isomerization or degradation.[15]

Problem 2: High Level of Impurities in the Extract

"My extract has a good yield, but it's full of impurities. How can I improve the purity of my 6-Feruloylcatalpol extract?"

Improving the purity of your extract requires a more selective approach to extraction and purification.

  • Co-extraction of Unwanted Compounds: The use of a highly polar solvent can lead to the co-extraction of other polar compounds like chlorophylls, sugars, and other glycosides.

    • Solution:

      • Pre-extraction Defatting: For plant materials with high lipid content, a pre-extraction step using a non-polar solvent like n-hexane can remove fats and waxes that may interfere with the subsequent extraction and purification steps.

      • Solvent System Optimization: Experiment with different solvent polarities. Sometimes, a slightly less polar solvent can provide better selectivity for the target compound.

      • Solid-Phase Extraction (SPE): Utilize SPE for post-extraction cleanup. A C18 cartridge is a good choice for retaining 6-Feruloylcatalpol while allowing more polar impurities to be washed away. Elution can then be performed with a stronger solvent like methanol.

  • Inadequate Purification Strategy: A single extraction step is rarely sufficient to achieve high purity.

    • Solution: Implement a multi-step purification workflow. After the initial extraction, consider techniques like column chromatography (e.g., using silica gel or macroporous resins) or preparative High-Performance Liquid Chromatography (HPLC) for final purification. Macroporous resins have been shown to effectively enrich total iridoid glycosides.[12]

Advanced Extraction Methodologies & Protocols

To further enhance your extraction yield and efficiency, consider implementing the following advanced extraction techniques.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[16] The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[17][18] This technique is known for its efficiency at lower temperatures and shorter extraction times.[13]

  • Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction Setup:

    • Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.

    • Add 20 mL of 70% aqueous ethanol to the flask (solid-to-solvent ratio of 1:20 g/mL).

  • Sonication:

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is slightly above the solvent level in the flask.

    • Set the sonication frequency to 40 kHz and the power to 100 W.

    • Set the extraction temperature to 50°C and the sonication time to 40 minutes.

  • Post-Extraction:

    • After sonication, cool the flask to room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: Quantify the 6-Feruloylcatalpol content in the filtrate using a validated HPLC method.[19]

ParameterRange to InvestigateRationale
Ethanol Concentration (%) 50 - 90To match the polarity of the solvent with 6-Feruloylcatalpol.
Temperature (°C) 40 - 70To balance solubility enhancement with thermal stability.
Time (min) 20 - 60To determine the point of maximum extraction before degradation.
Ultrasonic Power (W) 80 - 150To optimize cell wall disruption without excessive energy input.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and the plant material directly and rapidly.[14][20][21] This localized heating creates internal pressure within the plant cells, leading to cell wall rupture and the release of bioactive compounds.[22] MAE is known for its significantly reduced extraction times and solvent consumption.[14]

  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction Setup:

    • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of 70% aqueous ethanol.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 600 W.

    • Set the extraction temperature to 60°C and the extraction time to 15 minutes.

  • Post-Extraction: Follow the same post-extraction and analysis steps as for UAE.

ParameterRange to InvestigateRationale
Ethanol Concentration (%) 50 - 90To optimize the dielectric properties of the solvent for microwave absorption.
Temperature (°C) 50 - 80To leverage the rapid heating capabilities of MAE while monitoring for degradation.
Time (min) 5 - 25MAE is very rapid; shorter times are often sufficient.
Microwave Power (W) 400 - 800To control the rate of heating and prevent localized overheating.
Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[23][24] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.[25] While pure supercritical CO2 is non-polar, its polarity can be increased by adding a polar co-solvent (modifier), such as ethanol or methanol, making it suitable for extracting moderately polar compounds.[26][27]

  • Sample Preparation: Load the powdered plant material into the extraction vessel.

  • System Pressurization and Heating: Pressurize and heat the system with CO2 to supercritical conditions (e.g., >73.8 bar and >31.1 °C).

  • Co-solvent Addition: Introduce a polar co-solvent like ethanol (e.g., 5-15%) to increase the polarity of the supercritical fluid.

  • Extraction: Pass the supercritical fluid with the co-solvent through the extraction vessel.

  • Separation: Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Fractionation (Optional): By employing a series of separators at different pressures and temperatures, the extract can be fractionated to isolate compounds with different polarities.

Visualization of Workflows

General Extraction and Purification Workflow

G plant_material Plant Material grinding Grinding/Pulverization plant_material->grinding powdered_sample Powdered Sample grinding->powdered_sample extraction Extraction (UAE, MAE, or Maceration) powdered_sample->extraction crude_extract Crude Extract extraction->crude_extract filtration Filtration/Centrifugation crude_extract->filtration filtered_extract Filtered Crude Extract filtration->filtered_extract purification Purification (Column Chromatography/SPE) filtered_extract->purification fractions Collected Fractions purification->fractions analysis Analysis (HPLC/LC-MS) fractions->analysis pure_compound Pure 6-Feruloylcatalpol analysis->pure_compound G start Low Yield Observed check_grinding Is plant material finely powdered? start->check_grinding grind Action: Improve grinding protocol check_grinding->grind No check_solvent Is the solvent system optimal? check_grinding->check_solvent Yes grind->check_solvent optimize_solvent Action: Test different polarities and ratios check_solvent->optimize_solvent No check_params Are extraction parameters optimized? check_solvent->check_params Yes optimize_solvent->check_params optimize_params Action: Optimize T, t, and solid:solvent ratio check_params->optimize_params No check_degradation Is compound degradation suspected? check_params->check_degradation Yes optimize_params->check_degradation use_milder_method Action: Use UAE/MAE at lower T check_degradation->use_milder_method Yes end Yield Improved check_degradation->end No use_milder_method->end

Caption: A decision-making flowchart for troubleshooting low extraction yields.

Quantitative Analysis

Accurate quantification of 6-Feruloylcatalpol is essential for determining extraction efficiency. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice. [19][28][29][30][31]

Recommended HPLC Conditions
ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) [19]
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Start with 5-10% A, increase to 30-40% A over 20-30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~325 nm (for the feruloyl moiety)
Column Temperature 25-30 °C

References

  • Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae). (2022). PubMed Central.
  • 6-O-trans-Feruloylc
  • 6-Feruloylc
  • (-)
  • 6-Feruloylcatalpol.
  • Phytochemical: (-)
  • Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling P
  • Technical Support Center: 6-O-Cinnamoylc
  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.
  • Assessment of Ultrasound Assisted Extraction as an Alternative Method for the Extraction of Anthocyanins and Total Phenolic Compounds from Maqui Berries (Aristotelia chilensis (Mol.) Stuntz). MDPI.
  • Quantitative Analysis of 6-O-(3'',4''-Dimethoxycinnamoyl)
  • Supercritical fluid extraction. UNIVERSIDADE FEDERAL DO PARÁ INSTITUTO DE TECNOLOGIA PROGRAMA DE PÓS-GRADUAÇÃO EM CIÊNCIA E TECNOLOGIA DE ALIMENTOS VÂNIA.
  • The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation
  • Effect of Extraction Methods on Bioactive Compounds of Plant Origin. CABI Digital Library.
  • Optimization of Microwave-Assisted Extraction of Polyphenols
  • Microwave-Assisted Extraction of Functional Compounds
  • Microwave-assisted extraction with natural deep eutectic solvents for polyphenol recovery
  • Extraction of High-Value Chemicals from Plants for Technical and Medical Applic
  • The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials.
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
  • Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6'''-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen.
  • Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds. PubMed Central.
  • Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System.
  • Extraction of Natural Products VI : (Ultrasound Assisted Extraction). YouTube.
  • Microwave and ultrasound-assisted extraction: obtaining compounds
  • Microwave-assisted synthesis of catalpol perpropionylated derivative product and its neuroprotective effect. 轻工学报.
  • Extraction of Polyphenols From Aromatic and Medicinal Plants: An Overview of the Methods and the Effect of Extraction Parameters.
  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions
  • Natural Products. Center for Cancer Research.
  • Analytical methods for quantitation of prenylated flavonoids
  • Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. NIH.
  • Optimization of Phenolic Compounds Extraction from Aerial Parts of Fabiana punensis S. C. Arroyo by Ultrasound- and Microwave-Assisted Extraction. MDPI.
  • Analytical Methods for Quantitation of Prenylated Flavonoids
  • Extraction, purification and processing stability of peroxidase from plums (Prunus domestica). Taylor & Francis Online.
  • Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. MDPI.
  • Yield optimization for multiple reactions.
  • Response Surface Methodology as an Approach to Optimize Catalpol Extraction from Radix Rehmannia glutinosa. Journal of Agricultural and Food Chemistry.
  • Influence of Accelerated Solvent Extraction Conditions on the LC-ESI-MS/MS Polyphenolic Profile, Triterpenoid Content, and Antioxidant and Anti-lipoxygenase Activity of Rhododendron luteum Sweet Leaves.

Sources

Technical Support Center: Optimizing HPLC Separation of 6-Feruloylcatalpol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) separation of 6-Feruloylcatalpol and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these complex iridoid glycosides. By understanding the principles behind the separation, you can develop robust and reliable analytical methods.

Introduction to 6-Feruloylcatalpol and its Isomers

6-Feruloylcatalpol is a naturally occurring iridoid glycoside found in various medicinal plants.[1] It consists of a catalpol core esterified with a ferulic acid moiety. The presence of multiple chiral centers and a double bond in the ferulic acid side chain gives rise to several isomers, including cis/trans (E/Z) isomers and potentially other stereoisomers.[2] The accurate separation and quantification of these isomers are critical for quality control, pharmacokinetic studies, and understanding their distinct biological activities.

These compounds, like many phenolic and glycosidic molecules, are polar, which can present unique challenges in reversed-phase HPLC.[3] This guide will walk you through method development strategies and provide a systematic approach to troubleshooting common separation issues.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the HPLC analysis of 6-Feruloylcatalpol and its isomers.

Q1: What are the recommended starting HPLC conditions for separating 6-Feruloylcatalpol and its isomers?

A1: For initial method development, a reversed-phase C18 column is a good starting point. Given the polar nature of these compounds, a column with polar-endcapping or a polar-embedded stationary phase can help mitigate peak tailing.[3]

Here is a recommended set of starting parameters:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard workhorse for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and better retention.[4]
Mobile Phase B AcetonitrileA common organic modifier that often provides good selectivity for phenolic compounds.[4]
Gradient 10-40% B over 30 minutesA shallow gradient is often necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature can affect selectivity; starting at a slightly elevated temperature can improve peak shape and reduce viscosity.[5]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 320 nmThe feruloyl moiety has a strong UV absorbance around this wavelength.
Q2: I am observing significant peak tailing for my 6-Feruloylcatalpol peak. What is the cause and how can I fix it?

A2: Peak tailing for polar compounds like 6-Feruloylcatalpol is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[3] These silanol groups can interact with the polar functional groups of your analyte, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with your analyte.

  • Use a Different Column: Consider using a column with a base-deactivated stationary phase, a polar-embedded phase, or a phenyl-hexyl phase. These are designed to minimize silanol interactions.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).

Q3: My isomers are co-eluting or have very poor resolution. How can I improve their separation?

A3: Improving the resolution of closely related isomers often requires fine-tuning the selectivity of your HPLC method.

Strategies for Improving Resolution:

  • Modify the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is a more protic solvent and can form different hydrogen bonds with the analytes compared to acetonitrile.

  • Adjust the Gradient Profile: A shallower gradient will give the isomers more time to interact with the stationary phase, which can improve resolution.

  • Optimize the Temperature: Temperature can have a significant impact on selectivity.[4] Try running the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves the resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. A phenyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions.

Q4: I am seeing shifts in retention time between injections. What could be the cause?

A4: Retention time instability is a common issue that can often be traced back to the HPLC system or mobile phase preparation.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily, as the organic component can evaporate over time, leading to changes in retention. Ensure accurate and consistent preparation.

  • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.[6]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC separation of 6-Feruloylcatalpol and its isomers.

Workflow for Troubleshooting HPLC Separation Issues

Caption: A systematic workflow for troubleshooting common HPLC issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.[3]2. Column overload.3. Column contamination.1. Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. Consider a base-deactivated or polar-embedded column.2. Dilute the sample or reduce injection volume.3. Wash the column with a strong solvent. Replace the guard column if necessary.
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.[7]2. Reduce the sample concentration or injection volume.
Poor Resolution 1. Suboptimal mobile phase composition.2. Gradient is too steep.3. Inappropriate column temperature.4. Unsuitable stationary phase.1. Try methanol instead of acetonitrile, or a ternary mixture.[5]2. Decrease the gradient slope (e.g., 0.5% B/min).3. Systematically evaluate the effect of temperature (e.g., 25, 35, 45 °C).4. Test a column with a different selectivity (e.g., Phenyl-Hexyl).
Retention Time Drift 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.4. Pump malfunction.1. Increase the equilibration time before each injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a stable temperature.4. Check for leaks, degas the mobile phase, and check pump seals.[6]
Ghost Peaks 1. Contamination in the mobile phase or HPLC system.2. Sample carryover from the previous injection.1. Use high-purity solvents and prepare fresh mobile phase.[8]2. Implement a needle wash step and flush the injector with a strong solvent.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating 6-Feruloylcatalpol and its isomers.

  • Initial Scouting Run:

    • Set up the HPLC system with the recommended starting conditions (see FAQ 1).

    • Inject a standard solution of 6-Feruloylcatalpol.

    • Evaluate the initial chromatogram for peak shape, retention, and any signs of isomer separation.

  • Mobile Phase Optimization:

    • pH Adjustment: If peak tailing is observed, ensure the aqueous mobile phase (A) contains 0.1% formic acid (pH ~2.7).

    • Organic Modifier Selection: Perform separate runs with acetonitrile and methanol as the organic modifier (Mobile Phase B). Compare the selectivity and resolution of the isomers.

      • Run a gradient of 10-60% acetonitrile over 40 minutes.

      • Run a gradient of 15-70% methanol over 40 minutes.

  • Gradient Optimization:

    • Based on the scouting runs, determine the approximate organic solvent percentage at which the compounds elute.

    • Design a shallow gradient around this percentage to maximize resolution. For example, if the isomers elute at ~25% acetonitrile, try a gradient of 20-30% acetonitrile over 30 minutes.

  • Temperature Optimization:

    • Once a suitable mobile phase and gradient have been established, evaluate the effect of temperature on the separation.

    • Run the optimized method at three different temperatures: 25 °C, 35 °C, and 45 °C.

    • Select the temperature that provides the best balance of resolution and analysis time.

Protocol 2: Column Flushing and Regeneration

Proper column maintenance is crucial for longevity and performance.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with a series of solvents in order of decreasing polarity:

    • 20 column volumes of HPLC-grade water (if buffers were used).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (a strong solvent to remove strongly retained compounds).

  • To re-equilibrate for reversed-phase:

    • Flush with 20 column volumes of your mobile phase B (organic).

    • Flush with your initial gradient conditions for at least 30 minutes before the next injection.

Logical Relationship of HPLC Parameters

HPLC_Parameters MobilePhase Mobile Phase (Solvent, pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity RetentionFactor Retention Factor (k') MobilePhase->RetentionFactor StationaryPhase Stationary Phase (C18, Phenyl, Polar-Embedded) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency StationaryPhase->RetentionFactor Temperature Column Temperature Temperature->Selectivity FlowRate Flow Rate FlowRate->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution RetentionFactor->Resolution

Caption: The relationship between key HPLC parameters and the ultimate goal of resolution.

References

Technical Support Center: A Researcher's Guide to Overcoming 6-Feruloylcatalpol Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel iridoid glycoside with significant therapeutic potential, 6-Feruloylcatalpol is increasingly the subject of scientific investigation. However, its hydrophobic nature presents a common hurdle for researchers: poor aqueous solubility. This can lead to compound precipitation, inaccurate dosing, and unreliable results in otherwise well-designed biological assays. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit of troubleshooting strategies and detailed protocols to effectively manage and overcome the solubility challenges of 6-Feruloylcatalpol, ensuring the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: I've just started working with 6-Feruloylcatalpol and I'm seeing precipitate in my cell culture media. What's happening?

A1: This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. 6-Feruloylcatalpol, due to its chemical structure, is poorly soluble in water-based solutions like cell culture media. When you introduce a concentrated stock solution (likely in an organic solvent) into your media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.

Q2: What is the best solvent to dissolve 6-Feruloylcatalpol for a stock solution?

A2: For initial stock solution preparation, a 100% organic solvent is recommended. The most common and effective choice is Dimethyl Sulfoxide (DMSO) . Other options include ethanol or dimethylformamide (DMF), but DMSO is generally superior for achieving high-concentration stocks.

Q3: What is a "safe" final concentration of DMSO in my cell-based assay?

A3: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. While cell line sensitivity varies, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) .[1][2] Some robust cell lines may tolerate up to 1%, but it is always best practice to keep it as low as possible.[1] Primary cells are often more sensitive.[1] Crucially, you must always include a vehicle control (media with the same final DMSO concentration as your highest dose) in your experimental setup to account for any effects of the solvent itself.

Q4: I've heard about using cyclodextrins. What are they and should I consider them?

A4: Cyclodextrins are cyclic oligosaccharides that can improve the aqueous solubility of hydrophobic compounds by encapsulating them within their hydrophobic core. They are an excellent second-line strategy if optimizing your dilution protocol with DMSO is insufficient. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used derivative with a good safety profile for in vitro work.

Part 2: In-Depth Troubleshooting Guides and Protocols

Guide 1: The Foundation - Mastering Your Stock Solution and Dilution

The majority of solubility issues can be resolved by optimizing how you prepare and dilute your 6-Feruloylcatalpol stock.

The principle of "solvent polarity mismatch" is at the heart of the problem. A large and rapid shift from a nonpolar organic solvent to a highly polar aqueous buffer provides the thermodynamic driving force for the hydrophobic compound to aggregate and precipitate. The key is to make this transition more gradual.

  • High-Concentration Stock Preparation:

    • Prepare a 10-50 mM stock solution of 6-Feruloylcatalpol in 100% DMSO.

    • Ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid this process.

    • Visually inspect the solution for any undissolved particles.

    • Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (The Critical Step):

    • Do not dilute directly from your 100% DMSO stock into your final aqueous buffer.

    • Perform an intermediate dilution into a solution that bridges the polarity gap. This could be your assay buffer with a higher, yet still non-precipitating, concentration of DMSO, or into the buffer alone if the subsequent dilution is small enough.

    • Example: To achieve a final concentration of 10 µM with <0.5% DMSO from a 10 mM stock, first dilute the stock 1:100 in assay buffer to make a 100 µM intermediate solution (containing 1% DMSO). Then, dilute this intermediate solution 1:10 into your final assay system, resulting in a 10 µM concentration with a final DMSO concentration of 0.1%.

  • Final Dilution:

    • Add the final, small volume of the intermediate dilution to your assay wells.

    • Mix gently but thoroughly immediately after addition.

Caption: Recommended step-wise dilution workflow for 6-Feruloylcatalpol.

Guide 2: Advanced Formulation with Cyclodextrins

When even the most careful dilution strategy fails, particularly at higher desired concentrations, cyclodextrins can be a powerful tool.

HP-β-CD has a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. It forms a water-soluble inclusion complex with the non-polar feruloyl moiety of 6-Feruloylcatalpol, effectively "hiding" it from the aqueous environment and preventing aggregation.

This protocol is adapted from methods used for other poorly soluble natural products like curcumin.[3]

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). Concentrations can range from 1-10% (w/v) depending on the required solubility enhancement. A 5% solution is a good starting point.

    • Ensure the HP-β-CD is fully dissolved. It is highly soluble in water.

  • Complexation:

    • Method A (Preferred): Prepare a highly concentrated stock of 6-Feruloylcatalpol in a minimal volume of DMSO (e.g., 50-100 mM).

    • While vigorously stirring the HP-β-CD solution, add the 6-Feruloylcatalpol/DMSO stock drop-wise. The slow addition into a stirring solution is crucial to prevent localized high concentrations and precipitation.

    • Method B: If you wish to avoid DMSO entirely, you can add solid 6-Feruloylcatalpol powder directly to the HP-β-CD solution. This will require a longer equilibration time.

  • Equilibration:

    • Seal the container and allow the mixture to stir at room temperature, protected from light, for 24-48 hours. This allows for the formation of the inclusion complex to reach equilibrium.

  • Sterilization and Clarification:

    • Filter the final solution through a 0.22 µm sterile filter. This will remove any remaining undissolved compound or potential microbial contamination. The filtered solution is your working stock.

  • Concentration Verification (Recommended for Key Experiments):

    • The actual concentration of solubilized 6-Feruloylcatalpol should be confirmed analytically (e.g., via HPLC-UV or LC-MS) to ensure accurate dosing.

G start Solubility Issue Identified a1 Optimize Dilution Protocol (Intermediate Steps) start->a1 q1 Is final DMSO concentration <0.5%? q2 Precipitation Persists? q1->q2 Yes end_f Re-evaluate Experiment (Lower Concentration) q1->end_f No a1->q1 a2 Prepare HP-β-CD Inclusion Complex q2->a2 Yes end_s Proceed with Assay q2->end_s No a2->end_s

Caption: A logical flow for troubleshooting 6-Feruloylcatalpol solubility.

Part 3: Data Tables for Quick Reference

Table 1: Cytotoxicity of Common Solubilizing Agents in Cell Culture
AgentGeneral "Safe" ConcentrationCell Line Dependent ConsiderationsReference(s)
DMSO ≤ 0.5% (v/v) Some sensitive cell lines may show stress even at 0.5%. Always test. MCF-7 has shown higher sensitivity in some studies.[1][2][4][5]
Ethanol ≤ 0.5% (v/v)Can exhibit rapid cytotoxicity at slightly higher concentrations.[4]
HP-β-CD 0.5-1% (w/v) in serum-free media; 1-2% in serum-supplemented mediaCytotoxicity is concentration-dependent. High concentrations can extract cholesterol from cell membranes.[6]
Table 2: Recommended Starting Formulations
Assay TypePrimary Stock SolventRecommended ApproachKey Consideration
Cell-based assays (Screening) 100% DMSOStep-wise dilution protocolKeep final DMSO concentration ≤ 0.5%
Cell-based assays (High Conc.) DMSO / HP-β-CDHP-β-CD inclusion complexVerify final concentration and test for cyclodextrin-induced effects
Enzyme/Biochemical Assays 100% DMSOStep-wise dilution protocolHigher DMSO concentrations (1-2%) may be tolerated, but must be validated

References

  • Title: Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery Source: PMC - NIH URL: [Link]

  • Title: Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes Source: PubMed Central URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: NIH URL: [Link]

  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Source: Biomedical Research and Therapy URL: [Link]

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: MDPI URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: Cellular Effects of Cyclodextrins: Studies on HeLa Cells Source: PMC - NIH URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Avicenna Journal of Medical Biochemistry URL: [Link]

  • Title: The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis Source: NIH URL: [Link]

  • Title: Can I use Cyclodextrin to improve the solubility of a compound? Source: ResearchGate URL: [Link]

  • Title: Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design Source: NIH URL: [Link]

  • Title: In vitro characterization of iridoid and phenylethanoid glycosides from Cistanche phelypaea for nutraceutical and pharmacologica Source: iris.unina.it URL: [Link]

  • Title: Iridoid Glycosides and Coumarin Glycoside Derivatives from the Roots of Nymphoides peltata and Their In Vitro Wound Healing Properties Source: MDPI URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC URL: [Link]

  • Title: The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin Source: NIH URL: [Link]

Sources

Technical Support Center: A Guide to Overcoming Peak Tailing and Broadening in the Chromatography of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Feruloylcatalpol. This guide is designed to provide in-depth, practical solutions to common chromatographic challenges, specifically peak tailing and broadening, encountered during the analysis of this iridoid glycoside. Our aim is to empower you with the scientific understanding and actionable protocols necessary to achieve optimal peak shape, resolution, and reproducibility in your experiments.

Understanding the Molecule: 6-Feruloylcatalpol

6-Feruloylcatalpol is a naturally occurring iridoid glycoside with the molecular formula C25H30O13 and a molecular weight of approximately 538.5 g/mol .[1] It is comprised of a catalpol core, which is an iridoid, glycosidically linked to a glucose molecule, and further esterified with ferulic acid. Its structure, containing multiple hydroxyl groups and a phenolic moiety, contributes to its polarity and potential for challenging chromatographic behavior. The ferulic acid component, in particular, introduces an acidic phenolic hydroxyl group and a carboxylic acid, with a pKa of approximately 4.58.[2][3] This acidic nature is a critical factor to consider in method development and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding peak shape issues in 6-Feruloylcatalpol chromatography.

Q1: Why am I observing significant peak tailing with my 6-Feruloylcatalpol standard?

Peak tailing for polar and acidic compounds like 6-Feruloylcatalpol is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase.[2] The most common culprits include:

  • Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based C18 columns are acidic and can interact strongly with the polar hydroxyl groups of 6-Feruloylcatalpol. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of the ferulic acid moiety (~4.58), the phenolic hydroxyl and carboxylic acid groups will be partially or fully ionized.[2][4] These ionized forms can have different retention characteristics and may also interact with the stationary phase in a mixed-mode fashion, causing peak tailing.[2]

Q2: My 6-Feruloylcatalpol peak is broad, even when it's not tailing. What could be the cause?

Peak broadening, or an increase in peak width, can be caused by several factors that are independent of, or in addition to, the causes of peak tailing. These include:

  • Column Degradation: Over time, the packed bed of the column can degrade, leading to void formation or channeling. This results in different path lengths for the analyte molecules, causing them to elute at slightly different times and broadening the peak.[2]

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to band broadening before the analyte even reaches the column.[5]

  • Inappropriate Mobile Phase Strength: A mobile phase that is too weak (i.e., too low a percentage of organic solvent) can lead to increased retention and consequently, more time for band broadening to occur on the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, often fronting or rounded, peak.

Q3: Can the choice of organic modifier in the mobile phase affect peak shape for 6-Feruloylcatalpol?

Yes, the choice between common organic modifiers like acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better efficiency. However, methanol can sometimes offer different selectivity and may be better at masking silanol interactions in some cases. It is often worthwhile to screen both solvents during method development.

In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to diagnose and resolve peak tailing and broadening issues with 6-Feruloylcatalpol.

Guide 1: Systematic Approach to Diagnosing and Fixing Peak Tailing

This guide will walk you through a logical sequence of checks to identify the root cause of peak tailing.

Step 1: Evaluate the Tailing Factor

First, quantify the extent of the tailing. The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. A value greater than 1.2 is generally considered to indicate significant tailing.

Step 2: The Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH 2 units below pKa (~4.58)? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 with Formic or Acetic Acid check_pH->adjust_pH No check_column Is the Column Old or Contaminated? check_pH->check_column Yes end_good Peak Shape Improved adjust_pH->end_good flush_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile) check_column->flush_column Yes check_overload Is the Sample Concentration Too High? check_column->check_overload No replace_column Replace with a New, End-capped C18 Column flush_column->replace_column No Improvement flush_column->end_good replace_column->end_good dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes end_bad Issue Persists: Consider Secondary Interactions check_overload->end_bad No dilute_sample->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Protocols for Peak Tailing:

  • Protocol 1: Mobile Phase pH Optimization

    • Rationale: To suppress the ionization of the ferulic acid moiety, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa of ~4.58.

    • Procedure:

      • Prepare a fresh mobile phase.

      • If not already acidic, add 0.1% formic acid or 0.1% acetic acid to the aqueous portion of the mobile phase. This will typically bring the pH to a range of 2.5-3.5.

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject the 6-Feruloylcatalpol standard and observe the peak shape.

  • Protocol 2: Column Flushing and Regeneration

    • Rationale: To remove strongly retained contaminants that can cause active sites and lead to tailing.

    • Procedure:

      • Disconnect the column from the detector.

      • Flush the column with 20-30 column volumes of a strong solvent, such as 100% acetonitrile or methanol.

      • Gradually re-introduce the mobile phase.

      • Reconnect the detector and allow the system to equilibrate before injecting the sample.

  • Protocol 3: Column Replacement

    • Rationale: If the column is old or has been irreversibly damaged, replacement is the only solution.

    • Procedure:

      • Replace the existing column with a new, high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups.

      • Equilibrate the new column thoroughly with the mobile phase before the first injection.

Guide 2: A Systematic Approach to Diagnosing and Fixing Peak Broadening

This guide provides a structured approach to identifying and resolving the causes of broad peaks.

Step 1: Assess Peak Width at Half Height

Compare the current peak width at half height (W1/2) to that of previous, acceptable chromatograms. A significant increase indicates a problem.

Step 2: The Troubleshooting Workflow

Follow this diagram to systematically address peak broadening.

Troubleshooting_Peak_Broadening start Peak Broadening Observed check_connections Are All Fittings Tight and Correct? start->check_connections tighten_fittings Tighten or Replace Fittings check_connections->tighten_fittings No check_tubing Is Tubing Length and ID Minimized? check_connections->check_tubing Yes end_good Peak Shape Improved tighten_fittings->end_good optimize_tubing Use Shorter, Narrower Bore Tubing check_tubing->optimize_tubing No check_column_void Is there a Void in the Column? check_tubing->check_column_void Yes optimize_tubing->end_good reverse_flush Reverse Flush Column (if permissible) check_column_void->reverse_flush Yes check_mobile_phase Is Mobile Phase Composition Correct? check_column_void->check_mobile_phase No replace_column Replace Column reverse_flush->replace_column No Improvement reverse_flush->end_good prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh No check_mobile_phase->end_good Yes prepare_fresh->end_good

Caption: A systematic guide to troubleshooting peak broadening.

Detailed Protocols for Peak Broadening:

  • Protocol 4: Minimizing Extra-Column Volume

    • Rationale: To reduce the dispersion of the analyte band outside of the column.

    • Procedure:

      • Ensure all tubing connections between the injector, column, and detector are as short as possible.

      • Use tubing with a narrow internal diameter (e.g., 0.125 mm or less).

      • Check that all fittings are properly seated and not creating any dead volume.

  • Protocol 5: Checking for Column Voids

    • Rationale: A void at the head of the column will cause significant band broadening.

    • Procedure:

      • Disconnect the column and inspect the inlet. If a void is visible, the column may be compromised.

      • If the column manufacturer allows it, you can try to reverse-flush the column to remove any particulate matter that may be causing a void.

      • If the problem persists, the column should be replaced.

Data Presentation: Example Starting HPLC Conditions

The following table provides a recommended starting point for the HPLC analysis of 6-Feruloylcatalpol, based on a method provided by a commercial supplier.[6]

ParameterRecommended Condition
Column UniSil 5-100C18 Ultra SS (4.6 x 250mm)
Mobile Phase Acetonitrile:Water (25:75, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection HPLC-PDA at 275 nm
Injection Volume 10-20 µL

Note: For improved peak shape, it is highly recommended to add 0.1% formic acid to the water portion of the mobile phase.

Conclusion

Troubleshooting peak tailing and broadening in the chromatography of 6-Feruloylcatalpol requires a systematic and logical approach. By understanding the chemical nature of the molecule and the fundamental principles of chromatography, researchers can effectively diagnose and resolve these common issues. This guide provides a framework for this process, from initial problem identification to the implementation of specific, actionable protocols. For further assistance, always refer to the documentation provided by your column and instrument manufacturers.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Iridoid Glycosides.
  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • PubChem. (n.d.). Ferulic Acid.
  • Wikipedia. (n.d.). Phenols.
  • ChemicalBook. (n.d.). Ferulic Acid CAS#: 1135-24-6.
  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a....
  • ResearchGate. (n.d.). Experimental and theoretically calculated pKa values of glycosides....
  • PubChem. (n.d.). Phenol.
  • York University. (n.d.). The pKa of the General Acid/Base Carboxyl Group of a Glycosidase Cycles during Catalysis: A 13C-NMR Study of Bacillus circulans.
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).
  • ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media.
  • Wikipedia. (n.d.). Ferulic acid.
  • Baoji Herbest Bio-Tech Co.,Ltd. (n.d.). 6-Feruloylcatalpol Cas 770721-33-0.
  • PubChem. (n.d.). Catalpol.
  • Pharmaffiliates. (n.d.). CAS No : 770721-33-0 | Chemical Name : 6-Feruloylcatalpol.
  • Wikipedia. (n.d.). Glycosidic bond.
  • ResearchGate. (n.d.). Appendix 2: Dissociation Constants (pKa) of Common Sugars and Alcohols.
  • Cayman Chemical. (n.d.). Catalpol (Catalpinoside, 7,8-epoxy Aucubin, CAS Number: 2415-24-9).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Quora. (2020, March 30). What causes peak broadening in HPLC?.
  • Chemistry For Everyone. (2025, February 12).
  • What Are the Primary Factors Contributing to Chromatographic Peak Broadening?. (n.d.).
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
  • Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chrom
  • Micro Extraction and HPLC Quantification of Aucubin, Catalpol and Acteoside in Plantain. (2020, April 21). Prime Scholars.
  • Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs. (2019, August 21). PMC - NIH.
  • Analysis of catalpol derivatives by characteristic neutral losses using liquid chromatography combined with electrospray ionization multistage and time-of-flight mass spectrometry. (n.d.). Semantic Scholar.
  • Determination of catalpol in dried rehmannia root and Taohong Siwu Decoction with high performance liquid chromatography. (2025, August 10).
  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chrom
  • Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
  • SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?.
  • PubChem. (n.d.). 6-Feruloylcatalpol.
  • ECHEMI. (n.d.). 770721-33-0, 6-Feruloylcatalpol Formula.
  • PubChem. (n.d.). (-)-6-Feruloyl-catalpol.
  • CAPS. (n.d.). Phytochemical: (-)-6-Feruloyl-catalpol.
  • MedChemExpress. (n.d.). Catalpol (Catalpinoside).
  • Wikipedia. (n.d.). Catalpol.
  • Characterization of physicochemical properties of ferulic acid. (2025, August 7).
  • Ferulic Acid - PRODUCT INFORMATION. (n.d.).
  • Absolute pKa Determinations for Substituted Phenols. (2002, May 8). AFIT.
  • Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. (n.d.). NIH.
  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022, January 21). bioRxiv.
  • Pearson. (2022, July 22). Glycosidic Bond Explained: Definition, Examples, Practice & Video Lessons.
  • MDPI. (n.d.). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.

Sources

minimizing degradation of 6-Feruloylcatalpol during extraction and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Feruloylcatalpol Integrity

A Guide to Minimizing Degradation During Extraction and Storage

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for handling 6-Feruloylcatalpol, a promising but labile iridoid glycoside. Understanding the chemical vulnerabilities of this molecule is the first step toward ensuring the accuracy, reproducibility, and validity of your experimental results. This center is structured to provide direct answers to common challenges, explaining not just the how, but the critical why behind each recommendation.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experimental workflow. Each answer is designed to help you diagnose the root cause and implement a corrective action plan.

Q1: My final yield of 6-Feruloylcatalpol is consistently low. What are the likely causes?

Low yield is a frequent issue stemming from either inefficient extraction or degradation during the process. Let's break down the possibilities.

  • Cause A: Suboptimal Extraction Parameters. The extraction of iridoid glycosides is highly dependent on the choice of solvent and method. 6-Feruloylcatalpol is a polar molecule, requiring polar solvents for efficient extraction.[1] Using insufficiently polar solvents or an inadequate extraction time will result in poor recovery from the plant matrix.

    • Solution: Employ polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols.[2] Studies on similar iridoid glycosides like catalpol have shown that hot water and methanol-water mixtures can be highly effective.[1][3][4] Heat reflux or ultrasonic-assisted extraction can enhance efficiency, but temperature must be carefully controlled to prevent thermal degradation.[2] A common starting point is refluxing with 70-80% ethanol or methanol.

  • Cause B: Degradation During Extraction. 6-Feruloylcatalpol is vulnerable to several degradation pathways that can be inadvertently activated during extraction.

    • Enzymatic Degradation: Plant tissues contain endogenous enzymes, such as β-glucosidases and esterases, that are released upon cell lysis and can readily hydrolyze your target molecule.[5][6]

      • Solution: Minimize enzymatic activity by drying plant material at a moderate temperature (40-50°C) immediately after harvesting. For fresh material, a blanching step (brief immersion in boiling water or steam) or starting the extraction with a boiling solvent can effectively denature most enzymes.

    • Acid-Catalyzed Hydrolysis: Iridoid glycosides are notoriously unstable in acidic conditions.[4][7] The presence of acidic vacuoles in plant cells can lower the pH of the extraction medium, catalyzing the hydrolysis of both the glycosidic bond and the feruloyl ester linkage.

      • Solution: Maintain a neutral or very slightly acidic pH (pH 6-7) during extraction. If the plant matrix is known to be acidic, consider adding a small amount of a buffering agent like calcium carbonate to the extraction solvent.

    • Thermal Degradation: While heat can improve extraction efficiency, excessive temperatures will accelerate degradation, particularly if the pH is not neutral.[6]

      • Solution: When using heat reflux, maintain the temperature at the lower end of the effective range (e.g., 60-75°C) and limit the extraction time.[2] For solvent removal, use a rotary evaporator under reduced pressure to keep the temperature below 40-50°C.

Parameter Recommendation Rationale
Solvent Choice Methanol, Ethanol, Water, or aqueous mixtures (50-80%)Matches the polar nature of iridoid glycosides for efficient solubilization.[1][2]
Extraction Method Heat Reflux or Ultrasound-Assisted Extraction (UAE)Increases mass transfer and solvent penetration into the plant matrix.[2]
Temperature 60-75°C for reflux; <50°C for solvent evaporationA balance between improving extraction efficiency and minimizing thermal degradation.[2][6]
pH Control Maintain near-neutral pH (6-7)Prevents acid-catalyzed hydrolysis of the ester and glycosidic bonds.[4][6]
Enzyme Inactivation Use dried material or blanch fresh materialDenatures degradative enzymes like glucosidases and esterases.[5][6]
Q2: I'm seeing unexpected peaks in my HPLC/UPLC chromatogram. What are they?

The appearance of new, unexpected peaks during analysis or after storage is a clear indicator of degradation. The identity of these peaks can be inferred from the known degradation pathways of 6-Feruloylcatalpol.

  • Primary Degradation Products: The most probable degradation products are Catalpol and Ferulic Acid . These result from the hydrolysis of the ester bond linking the two parent molecules. Further hydrolysis of the glycosidic bond in the catalpol moiety could occur under harsh acidic conditions, leading to its aglycone.[6]

  • Secondary Degradation Products:

    • Photodegradation Products: The ferulic acid moiety contains a conjugated double bond and a phenolic ring, making it susceptible to photodegradation, especially under UV light.[8][9] This can lead to various isomeric forms or cleavage products.

    • Oxidation Products: The phenolic hydroxyl group on the ferulic acid portion is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[10]

You can confirm the identity of these peaks by co-injecting authentic standards of catalpol and ferulic acid or by using mass spectrometry (LC-MS) for structural elucidation.[[“]][12]

cluster_degradation Potential Degradation Pathways A 6-Feruloylcatalpol B Catalpol A->B Hydrolysis (Ester Bond) C Ferulic Acid A->C Hydrolysis (Ester Bond) F Catalpol Aglycone B->F Hydrolysis (Glycosidic Bond) D Isomers & Cleavage Products C->D Photodegradation (UV Light) E Oxidation Products C->E Oxidation

Caption: Key degradation pathways of 6-Feruloylcatalpol.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the best practices for handling and storing 6-Feruloylcatalpol to preserve its integrity.

What are the primary factors that cause 6-Feruloylcatalpol degradation?

There are four primary factors:

  • Acidic pH: Causes rapid hydrolysis of the ester and glycosidic linkages.[4][6]

  • Elevated Temperature: Accelerates all chemical degradation reactions.[6][13]

  • Light Exposure: The ferulic acid moiety is photosensitive, particularly to UV light.[8][14]

  • Enzymes: Endogenous plant enzymes can degrade the molecule if not properly inactivated.[5]

What is the recommended procedure for extracting 6-Feruloylcatalpol?

The following is a robust, step-by-step protocol designed to maximize yield while minimizing degradation.

A 1. Sample Preparation (Grind dried plant material) B 2. Defatting (Optional) (Macerate with Hexane/Petroleum Ether) A->B C 3. Iridoid Extraction (Reflux with 70% Methanol at 70°C for 2h) B->C D 4. Filtration & Concentration (Filter, then rotary evaporate at <45°C) C->D E 5. Liquid-Liquid Partition (Partition aqueous residue with Ethyl Acetate) D->E F 6. Final Purification (Column chromatography on crude extract) E->F G 7. Storage (Store purified compound at -20°C under Argon/N2) F->G

Caption: Recommended workflow for 6-Feruloylcatalpol extraction.

Experimental Protocol: Extraction and Purification

  • Homogenization: Grind the dried plant material into a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Defatting (Recommended): To remove lipids and chlorophyll that can interfere with purification, macerate the powder with a non-polar solvent like n-hexane or petroleum ether. Discard the solvent and air-dry the powder.[15]

  • Extraction: Extract the defatted powder with 70% aqueous methanol (1:10 w/v) using heat reflux at 70°C for 2 hours.[2] Repeat this step twice more with fresh solvent.

  • Concentration: Combine the filtrates and remove the methanol using a rotary evaporator at a temperature below 45°C.

  • Purification: The resulting aqueous residue can be further purified using liquid-liquid partitioning or column chromatography (e.g., on silica gel or a C18 column) to isolate 6-Feruloylcatalpol.[15]

How should I store plant material before extraction?

To prevent enzymatic and microbial degradation, plant material should be processed immediately after harvesting. If storage is necessary, the material should be thoroughly dried at a moderate temperature (40-50°C) and stored in a cool, dark, and dry place.[13] For long-term storage, keeping the dried, powdered material at -20°C is recommended.

What are the ideal long-term storage conditions for purified 6-Feruloylcatalpol?

The stability of your purified compound depends heavily on the storage conditions. Moisture, oxygen, light, and temperature must all be controlled.[16]

Form Temperature Atmosphere Light Condition Rationale
Solid (Lyophilized Powder) -20°C or -80°CInert gas (Argon or N₂)Amber, light-blocking vialMinimizes hydrolysis, oxidation, and thermal/photodegradation.[16][17]
Solution (in DMSO, Methanol) -80°CInert gas (Argon or N₂)Amber, light-blocking vialPrevents degradation in solution; use of aprotic solvents like DMSO can reduce hydrolysis risk.

Note: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquot solutions into single-use volumes before freezing.

How can I monitor the stability of my 6-Feruloylcatalpol sample?

Regularly assessing the purity of your sample is crucial. The gold standard for stability monitoring is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically coupled with a UV detector (DAD or PDA).[[“]][18]

  • Method: Develop a stability-indicating HPLC method that can resolve 6-Feruloylcatalpol from its potential degradation products (like catalpol and ferulic acid).

  • Procedure: Analyze an aliquot of your stored sample at regular intervals (e.g., 1, 3, 6, 12 months).

  • Analysis: Quantify the peak area of 6-Feruloylcatalpol and any new peaks that appear. A decrease in the main peak area or the growth of degradation peaks indicates instability.[6] For definitive identification of degradants, LC-MS/MS is the method of choice.[12]

References

  • Suomi, J., Siren, H., Hartonen, K., & Riekkola, M. L. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 868(1), 73–83. [Link]

  • ResearchGate. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-O-trans-Feruloylcatalpol. PubChem. [Link]

  • Stadler, S. L., et al. (2024). Biodegradation Rates of Ferulic Acid Derivatives and Traditional Sunscreen Actives in Marine, Bay, and Freshwater Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Monti, D., et al. (2011). Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation. Photochemistry and Photobiology, 87(4), 800-805. [Link]

  • ResearchGate. (n.d.). Logarithmic curves of ferulic acid degradation in water at different initial concentrations (pH 3.8, UVB irradiation). ResearchGate. [Link]

  • ResearchGate. (2016). What is the general procedure for iridoid extraction?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-6-Feruloyl-catalpol. PubChem. [Link]

  • Pharmaffiliates. (n.d.). 6-Feruloylcatalpol. Pharmaffiliates. [Link]

  • Wang, H., et al. (2013). Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. Journal of Liquid Chromatography & Related Technologies, 36(15), 2144-2153. [Link]

  • Li, Y., et al. (2024). Optimization of extracting technology of iridoid glycosides and phenylethanoid glycosides from Pedicularis decora Franch. by G1-entropy-coupled response surface methodology and rapid identification by UPLC-Q/TOF-MS. Journal of the Iranian Chemical Society. [Link]

  • Consensus. (n.d.). Analytical techniques for quantifying polyphenols in fruit cultivars. Consensus. [Link]

  • ResearchGate. (2022). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. ResearchGate. [Link]

  • Chawla, A., et al. (2013). Novel approaches for stability improvement in natural medicines. Pharmacognosy Reviews, 7(14), 87-95. [Link]

  • Kottra, S., et al. (2016). Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Journal of Agricultural and Food Chemistry, 64(38), 7169-7176. [Link]

  • Arrigo, A., et al. (2022). Valorization of Ferulic Acid from Agro-Industrial by-Products for Application in Agriculture. Polymers, 14(14), 2865. [Link]

  • Rungsa, S., et al. (2022). Stability and Anti-Aging of Encapsulated Ferulic Acid in Phosphorylated Rice Starch. Cosmetics, 9(3), 59. [Link]

  • Semantic Scholar. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance pron. Semantic Scholar. [Link]

  • Coreco Medical Lab. (n.d.). How to preserve thermolabile products. MedicalLab. [Link]

  • ResearchGate. (2015). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • Rocío-Bautista, P., & Busquets, R. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2137. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]

  • Liu, W., et al. (2017). Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging. Pharmacognosy Magazine, 13(Suppl 3), S484–S491. [Link]

Sources

refining cell-based assay conditions for consistent 6-Feruloylcatalpol results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how promising compounds can yield frustratingly inconsistent results in the lab. This guide is designed to be your partner at the bench, helping you navigate the complexities of using 6-Feruloylcatalpol in cell-based assays.

Our goal is not just to provide protocols, but to empower you with the scientific reasoning behind each step. By understanding the "why," you can proactively refine your experimental conditions, troubleshoot effectively, and generate the robust, reproducible data needed to drive your research forward. Let's move beyond simple execution and toward true experimental mastery.

Section 1: Understanding 6-Feruloylcatalpol: Mechanism of Action

6-O-trans-feruloyl catalpol (6FC) is a bioactive iridoid glycoside known for its potent anti-inflammatory and antioxidant properties.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways that are critical in orchestrating inflammatory responses and cellular defense against oxidative stress.

Key Signaling Pathways:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3][4] When activated by stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines, it triggers the transcription of genes involved in inflammation and immunity.[5][6][7] 6-Feruloylcatalpol and its derivatives have been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory mediators.[1][8][9][10] This action is central to its anti-inflammatory effects.

  • Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[11][12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes.[14][15] The neuroprotective effects of catalpol, the parent compound of 6FC, are linked to its ability to activate this protective pathway.[10][16]

G cluster_0 Anti-Inflammatory Action cluster_1 Antioxidant & Neuroprotective Action Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Activation & Nuclear Translocation IκBα->NFκB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->Inflammation Compound_NFkB 6-Feruloylcatalpol Compound_NFkB->IKK Inhibits Stress Oxidative Stress (e.g., H₂O₂) Keap1 Nrf2-Keap1 Complex Stress->Keap1 Disrupts Nrf2 Nrf2 Activation & Nuclear Translocation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Protection Cytoprotective Gene Expression (HO-1, NQO1) ARE->Protection Compound_Nrf2 6-Feruloylcatalpol Compound_Nrf2->Keap1 Promotes Dissociation

Figure 1. Dual signaling pathways of 6-Feruloylcatalpol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions about working with 6-Feruloylcatalpol.

Q1: What are the primary applications of 6-Feruloylcatalpol in cell-based assays? A1: 6-Feruloylcatalpol is primarily used to investigate its anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][17] Common applications include studying its ability to reduce pro-inflammatory cytokine production in immune cells (e.g., macrophages) or protect neuronal cells from oxidative stress-induced damage.[10][16]

Q2: How should I prepare and store a stock solution of 6-Feruloylcatalpol? A2: 6-Feruloylcatalpol is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.

Q3: What is a good starting concentration range for my experiments? A3: For a new compound, it's best to perform a preliminary dose-response experiment using a wide range of concentrations, such as 10-fold dilutions from 100 µM down to 1 nM.[18] Based on published studies with catalpol derivatives and similar compounds, a more focused starting range for many cell-based assays is between 1 µM and 50 µM.[8][19] Always determine the optimal concentration for your specific cell line and assay endpoint.

Q4: Which cell lines are most appropriate for studying 6-Feruloylcatalpol? A4: The choice of cell line depends on your research question:

  • Anti-inflammatory effects: Murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 are excellent models.[9][19]

  • Neuroprotective effects: Human neuroblastoma cell lines (e.g., SH-SY5Y) or microglial cell lines (e.g., BV2) are commonly used.[16][20] Primary cortical neurons are also used for more physiologically relevant studies.[10]

  • Hepatoprotective effects: Human hepatoma cell lines such as Hep3B have been used to study the regenerative effects of the compound.[1][2]

Section 3: Core Experimental Workflow & Protocol

Reproducibility begins with a standardized workflow. Every step, from cell seeding to data analysis, is a potential source of variability.[21] Following a consistent, well-documented protocol is critical.

G cluster_prep cluster_treat cluster_analyze A Phase 1: Preparation P1 Culture & Passage Cells (Maintain consistent confluence) A->P1 B Phase 2: Treatment T1 Prepare Serial Dilutions of 6-Feruloylcatalpol B->T1 C Phase 3: Analysis A1 Perform Endpoint Assay (e.g., MTT, ELISA, qPCR) C->A1 P2 Seed Cells into Assay Plate (Ensure even distribution) P1->P2 P3 Allow Cells to Adhere (Typically 12-24 hours) P2->P3 T2 Add Compound & Controls (Vehicle, Positive, Negative) T1->T2 T3 Incubate for Defined Period (e.g., 24, 48, 72 hours) T2->T3 A2 Read Plate (Spectrophotometer, Fluorometer) A1->A2 A3 Analyze & Interpret Data (Normalize to controls) A2->A3 G Start Inconsistent Results Observed CheckCulture Review Cell Culture Practices: - Passage Number Consistent? - Seeding Density Uniform? - Serum Lot Unchanged? Start->CheckCulture CheckReagents Review Reagent Handling: - Compound Aliquoted? - Fresh Media/Reagents? - Vehicle Control Correct? Start->CheckReagents CheckAssay Review Assay Procedure: - Consistent Incubation Times? - Plate Type Appropriate? - No 'Edge Effects'? Start->CheckAssay ResultCulture Standardize cell handling protocols. Use cells within a defined passage window. CheckCulture->ResultCulture ResultReagents Use single-use aliquots. Record lot numbers. Validate vehicle concentration. CheckReagents->ResultReagents ResultAssay Automate pipetting if possible. Use proper plate types. Consider plate mapping. CheckAssay->ResultAssay

References

dealing with poor signal-to-noise in NMR analysis of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 6-Feruloylcatalpol. This resource is designed for researchers, chemists, and drug development professionals who are working with this iridoid glycoside and encountering challenges, particularly with poor signal-to-noise (S/N) ratios. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles to ensure you acquire high-quality, interpretable spectra.

Section 1: Foundational Troubleshooting - The Sample

The most common source of poor NMR data is the sample itself. Before adjusting complex spectrometer parameters, always start with a critical evaluation of your sample preparation.

Q1: My spectrum has very low intensity peaks and a noisy baseline. How much 6-Feruloylcatalpol should I be using?

A: The amount of sample is critical and depends on the type of experiment you are running. The signal intensity is directly proportional to the number of nuclei in the detection volume.

  • For ¹H NMR: A concentration of 1-10 mg of 6-Feruloylcatalpol dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient for acquiring a high-quality spectrum in a short time (e.g., 5-15 minutes) on a standard 400-600 MHz spectrometer.[1][2] This provides a molar concentration that is well above the detection limit for protons.

  • For ¹³C NMR & 2D Experiments (HSQC, HMBC): These experiments are inherently less sensitive. ¹³C has a low natural abundance (~1.1%), and 2D experiments require more scans to build up signal for the correlation peaks. For these, you should aim for a higher concentration, typically in the range of 10-50 mg in 0.6-0.7 mL of solvent.[3]

Causality: Insufficient sample concentration means fewer target nuclei are excited and detected during each scan. This results in a weak signal (the "S" in S/N) that can be easily obscured by the inherent electronic noise of the instrument (the "N"), leading to a poor overall spectrum.[4]

Q2: I've dissolved my sample, but the solution looks slightly cloudy. Does this matter?

A: Absolutely. A homogenous, particulate-free solution is non-negotiable for high-resolution NMR.[2] Cloudiness or visible particulates will severely degrade spectral quality.

The Problem with Particulates:

  • Poor Shimming: The automated or manual shimming process aims to make the magnetic field (B₀) perfectly uniform across your sample volume. Suspended solids disrupt this homogeneity, making it impossible to achieve sharp, well-defined peaks. This leads to broad, distorted lineshapes.[1]

  • No Signal from Solids: The solid particles themselves will not contribute to a solution-state NMR spectrum, effectively reducing the concentration of your analyte in the detectable phase.

Protocol: Proper Sample Filtration

  • Prepare a Filtration Pipette: Take a standard glass Pasteur pipette and firmly push a small plug of glass wool or cotton into the narrow section.

  • Dissolve Sample: Dissolve your weighed 6-Feruloylcatalpol in the appropriate volume (e.g., 0.7 mL) of deuterated solvent in a clean glass vial.

  • Filter into NMR Tube: Using the prepared pipette, carefully draw the solution up and then slowly dispense it directly into a high-quality NMR tube (e.g., Wilmad 528-PP-7 or equivalent). The plug will trap any undissolved material.[1][5]

  • Check Volume: Ensure the final sample height in the tube is approximately 4-5 cm, which corresponds to the active detection region of the NMR coil.[2][3]

Q3: Which deuterated solvent is best for 6-Feruloylcatalpol, and can the solvent choice affect my S/N ratio?

A: Solvent selection is a critical parameter that influences solubility, chemical shifts, and even S/N. 6-Feruloylcatalpol is a polar iridoid glycoside, containing multiple hydroxyl groups and an ester linkage.[6][7] Therefore, highly nonpolar solvents like Chloroform-d (CDCl₃) may not be ideal, despite being a common choice in organic chemistry.

Recommended Solvents:

  • Methanol-d₄ (CD₃OD): An excellent choice for polar molecules like glycosides. It readily dissolves the compound and its residual proton signals (CHD₂OD at ~3.31 ppm, H₂O at ~4.87 ppm) are sharp and usually do not overlap with key signals of the analyte.[8]

  • DMSO-d₆: A powerful solvent for highly polar compounds that are difficult to dissolve elsewhere. However, it is viscous, which can lead to broader lines, and its high boiling point makes sample recovery difficult.[9] Its residual water peak can be broad and obscure parts of the spectrum.

  • Deuterium Oxide (D₂O): Suitable if the compound is water-soluble. A key advantage is that it will exchange with labile protons (-OH, -NH), causing their signals to disappear. This can simplify a crowded spectrum and help with peak assignments.[9]

Impact on S/N: The primary impact of the solvent on S/N is through solubility. If your compound is not fully dissolved, your effective concentration is lower than calculated, leading to a weaker signal. Furthermore, different solvents can cause significant changes in the chemical shifts of protons, potentially resolving overlapping peaks and improving the clarity of the spectrum.[10][11]

SolventPolarityTypical Residual ¹H Peak (ppm)Key Considerations for 6-Feruloylcatalpol
Methanol-d₄ (CD₃OD) High~3.31 (CHD₂OD), ~4.87 (H₂O)Recommended. Excellent solubility for polar glycosides. Exchanges with -OH protons.
DMSO-d₆ High~2.50 ((CD₃)₂SO), ~3.33 (H₂O)Good for low solubility samples. High viscosity can broaden lines. Difficult to remove.
Chloroform-d (CDCl₃) Low~7.26 (CHCl₃)Poor solubility is likely. May not be a suitable choice.[2]
Deuterium Oxide (D₂O) High~4.79 (HDO)Excellent for water-soluble samples. Simplifies spectrum by exchanging all -OH protons.

Section 2: Optimizing Data Acquisition

Once you have a perfectly prepared sample, the next step is to ensure the spectrometer is acquiring data optimally.

Q4: How many scans are enough? My spectrum is still noisy after the default 8 or 16 scans.

A: The signal-to-noise ratio improves with the square root of the number of scans (NS). This is a fundamental principle of NMR.[12]

S/N ∝ √NS

This means to double your S/N, you must quadruple the number of scans. To triple it, you need nine times the scans.

Number of Scans (NS)S/N Improvement FactorTotal Experiment Time
16Baseline (1x)~5 min
642x~20 min
1443x~45 min
2564x~80 min

Workflow: Iterative S/N Improvement

G cluster_0 Troubleshooting Workflow Start Acquire Initial Spectrum (e.g., NS=16) CheckSN Is S/N Ratio Adequate? Start->CheckSN IncreaseScans Increase Number of Scans (NS) (e.g., NS=64 or 256) CheckSN->IncreaseScans No Proceed Proceed to Analysis CheckSN->Proceed Yes TimeCheck Is Experiment Time Acceptable? IncreaseScans->TimeCheck Reacquire Re-acquire Spectrum Reacquire->CheckSN Advanced Consider Advanced Methods (See Section 3) TimeCheck->Reacquire Yes TimeCheck->Advanced No

Caption: Workflow for improving S/N by increasing the number of scans.

Expert Tip: For a very dilute sample, it is not uncommon to run a ¹H experiment for several hours (hundreds or even thousands of scans) to achieve an acceptable S/N ratio.[12]

Q5: Besides the number of scans, what other acquisition parameters should I check?

A: Several other parameters are crucial for maximizing signal. The most important are the relaxation delay (d1) and the acquisition time (aq).

  • Relaxation Delay (d1): This is the time the system waits after one scan before starting the next. It allows the protons to relax back to their equilibrium state. If d1 is too short, protons may not fully relax, leading to signal saturation and reduced intensity, especially for quantitative measurements. A good starting point for d1 is 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of your molecule.

  • Acquisition Time (aq): This is the duration for which the signal (Free Induction Decay or FID) is recorded. A longer aq leads to higher digital resolution, resulting in sharper peaks. A typical aq is 2-4 seconds.

Key Causality: The entire pulse-acquire-delay sequence is a cycle. Optimizing aq ensures you capture the signal decay for as long as possible to get sharp lines, while optimizing d1 ensures the magnetic state of the sample has reset before the next pulse, maximizing the signal available for detection in the subsequent scan.

Section 3: Advanced Hardware and Experimental Solutions

If meticulous sample preparation and optimized acquisition parameters are still insufficient, advanced techniques can provide the necessary boost in sensitivity.

Q6: I have very little sample (<1 mg) and cannot get a usable spectrum. What are my options?

A: This is a classic "mass-limited" scenario where specialized hardware is required.

  • NMR Microprobes: These probes are designed for smaller sample tubes (e.g., 1.7 mm or 3 mm instead of the standard 5 mm). By reducing the sample volume from ~600 µL to ~30 µL (for a 1.7 mm tube), you drastically increase the effective concentration of your limited sample within the detector coil's active volume.[13][14] This can lead to a significant increase in mass sensitivity.[15]

  • Cryogenic Probes (CryoProbes): This is the gold standard for sensitivity enhancement. In a CryoProbe, the NMR detection coil and preamplifiers are cooled to cryogenic temperatures (~25 K).[16][17] This dramatically reduces thermal electronic noise, the primary source of the "N" in the S/N ratio. The result is a 3- to 5-fold (or more) increase in sensitivity compared to a room-temperature probe.[17][18] This means a 16-fold reduction in experiment time for the same S/N![18] For a microgram-quantity natural product, a CryoProbe can make the difference between an unusable spectrum and a publication-quality one.

G cluster_0 Signal vs. Noise Standard Standard Probe Room Temp Coil High Electronic Noise Cryo CryoProbe Cryo-cooled Coil Drastically Reduced Noise Signal NMR Signal (from sample) Signal->Standard Signal->Cryo

Caption: CryoProbes reduce electronic noise to boost the S/N ratio.

Q7: My ¹H spectrum is too crowded and peaks are overlapping, making it hard to interpret. Can this be related to S/N?

A: Yes, indirectly. Severe peak overlap can make it difficult to distinguish real, low-intensity peaks from the noise or from the shoulders of large, broad peaks.[19] When you cannot resolve signals, you cannot accurately integrate them or determine their multiplicity.

Solution: 2D NMR Spectroscopy Instead of acquiring a better 1D spectrum, a 2D experiment can resolve the overlapping signals into a second dimension.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely powerful for spreading out a crowded proton spectrum by using the much wider chemical shift range of ¹³C. Even if two proton signals overlap, it's highly unlikely their attached carbons will also overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is essential for piecing together the molecular fragments identified by COSY and HSQC.

While 2D experiments require more sample and longer acquisition times than a simple ¹H experiment, they often provide the necessary resolution to overcome overlap, which is a far more robust solution than simply trying to acquire a 1D spectrum with an impossibly high S/N ratio.[19][20]

References

  • Vertex AI Search. (n.d.). How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples.
  • National Center for Biotechnology Information. (n.d.). NMR Quantitation of Natural Products at the Nanomole-Scale. PubMed Central.
  • SpringerLink. (n.d.). Performance of cryogenic probes as a function of ionic strength and sample tube geometry.
  • Magnetic Resonance. (2024, May 15). Light-coupled cryogenic probes to detect low-micromolar samples and allow for an automated NMR platform.
  • YouTube. (2025, August 5). What Is Cryoprobe NMR?. Chemistry For Everyone.
  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy - Research.
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.). Chapter 3: Small-volume NMR: Microprobes and Cryoprobes.
  • ResearchGate. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2.
  • National Center for Biotechnology Information. (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. PubMed Central.
  • CAPS. (n.d.). Phytochemical: (-)-6-Feruloyl-catalpol.
  • The Research Group of Distinguished Professor Ruth E. Stark. (n.d.). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia.
  • ESF Experts. (n.d.). Direct NMR analysis of sugars from glycosides. College of Environmental Science and Forestry.
  • National Center for Biotechnology Information. (n.d.). 6-O-trans-Feruloylcatalpol. PubChem.
  • Reddit. (2017, April 1). How to reduce noisey NMR signal?. r/chemistry.
  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • SpringerLink. (2019, February 26). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing.
  • National Center for Biotechnology Information. (n.d.). (-)-6-Feruloyl-catalpol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-Feruloylcatalpol. PubChem.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • ResearchGate. (2021, December 4). What should I do to get a clean 1H NMR spectra without any unwanted peaks in aliphatic region?.
  • ResearchGate. (2015, January 24). Increase NMR signal-to-noise per unit mass/concentration?.

Sources

enhancing the stability of 6-Feruloylcatalpol in solution for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Enhancing the Stability of 6-Feruloylcatalpol in Solution for In Vitro Studies

Welcome to the technical support guide for 6-Feruloylcatalpol. As a potent bioactive compound, 6-Feruloylcatalpol holds significant promise in various research applications, including studies on its anti-inflammatory and antioxidant properties[1][2]. However, its chemical structure—an iridoid glycoside (catalpol) linked to ferulic acid via an ester bond—presents inherent stability challenges in aqueous solutions typical for in vitro experiments[3][4][5].

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to mitigate degradation, ensure the reproducibility of your results, and maximize the potential of this compound in your work. We will address common issues through a troubleshooting guide and a series of frequently asked questions, grounding our recommendations in established biochemical principles.

Troubleshooting Guide: Addressing Common Stability Issues

Researchers often encounter variability in their results, which can frequently be traced back to compound instability. This section addresses the most common problems observed during in vitro studies with 6-Feruloylcatalpol.

Issue 1: I am observing a progressive loss of biological activity in my assay over several hours.

Likely Cause: This is a classic symptom of compound degradation. The primary culprit is the hydrolysis of the ester bond connecting the catalpol core to the ferulic acid moiety. This reaction is significantly accelerated by non-optimal pH and elevated temperatures[6][7][8]. The cleavage of this bond results in the formation of catalpol and free ferulic acid, which may not possess the same biological activity as the parent molecule.

Recommended Solutions:

  • pH Control is Critical: The stability of ester-containing compounds is highly pH-dependent. Iridoid glycosides, in general, show better stability in slightly acidic conditions.[6] For 6-Feruloylcatalpol, maintaining the pH of your culture medium or buffer solution between pH 5.5 and 6.5 is strongly recommended to minimize base-catalyzed hydrolysis.[9] Avoid alkaline conditions (pH > 7.5) wherever possible.

  • Temperature Management: Enzymatic and chemical reactions, including hydrolysis, are accelerated at higher temperatures.[10][11] While most cell-based assays are conducted at 37°C, minimize the time the compound spends at this temperature. Prepare stock solutions and dilutions at room temperature or on ice and add the compound to the assay plates as the final step.

  • Use Freshly Prepared Solutions: The most reliable method to ensure consistent activity is to prepare fresh working solutions of 6-Feruloylcatalpol from a frozen stock immediately before each experiment.

Preventative Workflow: The following diagram outlines a decision-making process to troubleshoot inconsistent activity.

G cluster_0 start Problem: Inconsistent or Diminishing Biological Activity check_age Is the working solution older than 4-6 hours? start->check_age prepare_fresh Action: Prepare fresh working solution immediately before use. check_age->prepare_fresh  Yes check_pH Is the assay buffer/medium pH > 7.0? check_age->check_pH No end_node Re-run Experiment prepare_fresh->end_node adjust_pH Action: Buffer exchange or adjust to pH 6.0-6.5, if compatible with the assay. check_pH->adjust_pH  Yes check_temp Was the compound pre-incubated at 37°C for an extended period? check_pH->check_temp No adjust_pH->end_node minimize_temp Action: Add compound to plates as the final step before incubation. check_temp->minimize_temp  Yes check_temp->end_node No minimize_temp->end_node

Caption: Troubleshooting workflow for inconsistent bioactivity.

Issue 2: My 6-Feruloylcatalpol solution has developed a yellow or brownish tint.

Likely Cause: This color change is indicative of the oxidation of the ferulic acid portion of the molecule. The phenolic hydroxyl group and the conjugated system in ferulic acid are susceptible to oxidation, which can be initiated by exposure to light (photo-oxidation), dissolved oxygen, or trace metal ions in the buffer.[12] This process can lead to the formation of colored quinone-like structures and potentially alter the compound's activity.

Recommended Solutions:

  • Protect from Light: Always store both solid 6-Feruloylcatalpol and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental setup.[13]

  • Deoxygenate Buffers: If your experimental system is highly sensitive, consider preparing buffers with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to reduce the concentration of dissolved oxygen.

  • Consider Antioxidants: For cell-free assays, the addition of a small amount of a stabilizing antioxidant, such as ascorbic acid (Vitamin C) or Trolox, to the stock solution or buffer can help prevent oxidative degradation. Note: This is not recommended for cell-based assays unless the antioxidant itself has been validated not to interfere with the experimental outcome.

  • Use High-Purity Solvents: Ensure that solvents like DMSO and water are of high purity (e.g., HPLC or cell culture grade) to minimize contaminants that could catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 6-Feruloylcatalpol in solution?

A1: The most significant degradation pathway under typical in vitro conditions is the hydrolysis of the C-6 ester linkage . This reaction cleaves the molecule into its constituent parts: catalpol and ferulic acid. This process is highly dependent on pH, with alkaline conditions greatly accelerating the rate of hydrolysis. A secondary pathway involves the oxidation of the feruloyl moiety, particularly under exposure to light and oxygen.

G cluster_0 Primary Degradation Pathway Compound 6-Feruloylcatalpol Products Catalpol + Ferulic Acid Compound->Products Ester Hydrolysis (Major Pathway) Accelerated by: High pH, High Temp Oxidized Oxidized Ferulic Acid (Colored Products) Products->Oxidized Oxidation (Secondary Pathway) Accelerated by: Light, O₂, Metal Ions

Caption: Primary degradation pathways of 6-Feruloylcatalpol.

Q2: What is the best solvent for preparing stock solutions?

A2: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. 6-Feruloylcatalpol is readily soluble in DMSO, and the anhydrous nature of the solvent prevents hydrolysis from occurring in the concentrated stock solution. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be stored frozen.

Q3: How should I store my solid compound and stock solutions for maximum stability?

A3: Proper storage is crucial for preserving the integrity of the compound. The following table summarizes the recommended conditions.

FormSolventTemperatureLight ConditionRecommended Duration
Solid Powder N/A-20°CDark (Amber vial)> 12 months
DMSO Stock Anhydrous DMSO-20°C or -80°CDark (Amber vial)Up to 6 months
Aqueous Working Soln. Buffer or Media2-8°C (on ice)Dark (Amber tube)< 4-6 hours (Prepare Fresh)

Note: For DMSO stocks, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Exposure of DMSO to atmospheric moisture during handling can introduce water, which may compromise long-term stability.

Q4: Can I use buffers containing primary amines, like Tris?

A4: Caution is advised. Buffers containing primary or secondary amines (e.g., Tris, HEPES) can potentially react with the ester group of 6-Feruloylcatalpol via aminolysis, especially over long incubation times. While often slow, this reaction represents another potential degradation pathway. Whenever possible, prefer non-nucleophilic buffers such as phosphate-buffered saline (PBS) or MES, particularly for long-term (e.g., >24 hours) stability studies or incubations.

Experimental Protocols

To empower your research, we provide the following validated protocols for preparing solutions and assessing stability.

Protocol 1: Preparation of Stabilized 6-Feruloylcatalpol Solutions
  • Prepare Concentrated Stock: Weigh out the required amount of solid 6-Feruloylcatalpol in a fume hood. Add anhydrous DMSO to achieve a final concentration of 20 mM. Vortex gently until fully dissolved.

  • Aliquot for Storage: Dispense the 20 mM stock solution into single-use, low-retention amber microcentrifuge tubes.

  • Store Properly: Store the aliquots at -80°C for long-term storage.

  • Prepare Intermediate Dilution (if needed): On the day of the experiment, thaw one aliquot. Dilute it in anhydrous DMSO to an intermediate concentration (e.g., 1 mM).

  • Prepare Final Working Solution: Just before adding to your assay, dilute the intermediate stock into your final assay buffer or cell culture medium (pre-warmed to the correct temperature). Ensure the final DMSO concentration is low and consistent across all experimental conditions (typically ≤ 0.5%). Mix thoroughly by gentle inversion or pipetting.

  • Immediate Use: Use the final working solution immediately to prevent degradation.

Protocol 2: Basic Stability Assessment using HPLC

This protocol allows you to determine the stability of 6-Feruloylcatalpol under your specific experimental conditions.

  • Solution Preparation: Prepare a working solution of 6-Feruloylcatalpol (e.g., 50 µM) in your chosen assay buffer.

  • Initial Sample (T=0): Immediately take an aliquot of this solution, mix it 1:1 with methanol to precipitate proteins and halt degradation, and place it in an HPLC vial. This is your T=0 reference sample.

  • Incubation: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, mix 1:1 with methanol, and place them in new HPLC vials.

  • HPLC Analysis: Analyze all samples using a suitable Reverse-Phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid). Monitor at a wavelength appropriate for the feruloyl moiety (around 320 nm).

  • Data Analysis: Quantify the peak area of the intact 6-Feruloylcatalpol at each time point. Plot the percentage of remaining compound versus time to determine its half-life under your conditions.

Caption: Experimental workflow for assessing compound stability via HPLC.

By implementing these strategies and understanding the chemical vulnerabilities of 6-Feruloylcatalpol, you can significantly improve the quality and reliability of your experimental data. Should you have further questions, please do not hesitate to contact our scientific support team.

References

  • PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-6-Feruloyl-catalpol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Feruloylcatalpol. Retrieved from [Link]

  • CAPS. (n.d.). Phytochemical: (-)-6-Feruloyl-catalpol. Retrieved from [Link]

  • Nowak, A., et al. (2021). Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. Molecules. Retrieved from [Link]

  • Chen, J., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules. Retrieved from [Link]

  • Georgiev, M., et al. (2014). Anti-Inflammatory Iridoids of Botanical Origin. Biotechnology Advances. Retrieved from [Link]

  • Angelino, D., et al. (2022). Aloysia citrodora Polyphenolic Extract: From Anti-Glycative Activity to In Vitro Bioaccessibility and In Silico Studies. Antioxidants. Retrieved from [Link]

  • Li, S., et al. (2014). Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules. Retrieved from [Link]

  • Faulds, C. B., et al. (2016). Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, M., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Retrieved from [Link]

  • Yoon, S. J., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants. Retrieved from [Link]

  • PubChem. (n.d.). 6-Feruloylcatalpol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Retrieved from [Link]

  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper Betle Extracts. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Retrieved from [Link]

  • Arulazhagan, P., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. Retrieved from [Link]

  • Gonzalez-Perez, D., et al. (2021). Unveiling molecular details behind improved activity at neutral to alkaline pH of an engineered DyP-type peroxidase. Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (1981). Stability and enzymatic properties of β-galactosidase from Kluyveromyces fragilis. Retrieved from [Link]

  • Silva, M. B. P. O., et al. (2021). Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT-301. Brazilian Journal of Food Technology. Retrieved from [Link]

  • Wang, Z., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Linde, D., et al. (2015). Improving the pH-stability of Versatile Peroxidase by Comparative Structural Analysis with a Naturally-Stable Manganese Peroxidase. PLoS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 6:2 FTS-K (45 mg L −1 ) in various AOPs. Retrieved from [Link]

  • ResearchGate. (2017). Testing temperature and pH stability of the catalase enzyme in the presence of inhibitors. Retrieved from [Link]

  • Wang, Z., et al. (2013). Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: degradation kinetics and pathway. Environmental Science & Technology. Retrieved from [Link]

  • Kestur, U. S., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Srisooksai, G., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). Optimizing Immobilization and Stabilization of Feruloyl Esterase from Humicola insolens and its Application for the Feruloylation of Oligosaccharides. Retrieved from [Link]

  • ResearchGate. (2001). Heat Stability and Degradation of Thermostable Prepolymers in a Controlled Atmosphere: I: The Heat Cycle of Propargylic Monomer Homopolymerization, and Characterization of Adducts. Retrieved from [Link]

Sources

Technical Support Center: Protocol Modifications for High-Throughput Screening of 6-Feruloylcatalpol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of 6-Feruloylcatalpol analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during assay development, execution, and data analysis for this unique class of compounds. Drawing from established HTS principles and the specific biochemistry of iridoid glycosides and phenolic compounds, this resource aims to enhance the robustness and reliability of your screening campaigns.

Part 1: Troubleshooting Guide

This section addresses specific technical problems in a question-and-answer format, providing likely causes and actionable solutions.

Assay Development & Optimization

Question: My Z'-factor is consistently below 0.5. What are the likely causes and how can I improve it?[1][2]

Answer: A Z'-factor below 0.5 indicates that the separation between your positive and negative controls is not large enough or the signal variability is too high for a reliable screen.[1][3] Let's break down the potential culprits and solutions:

  • Poor Signal Window: The difference between the mean of the positive control (μp) and the mean of the negative control (μn) is too small.

    • Cause: Suboptimal reagent concentrations (enzyme, substrate, co-factors), insufficient incubation time, or an assay technology that is not sensitive enough.[4]

    • Solution:

      • Re-optimize Reagent Concentrations: Systematically titrate the enzyme and substrate concentrations. For enzyme inhibition assays, using a substrate concentration at or below its Michaelis-Menten constant (Km) often increases sensitivity to competitive inhibitors.[4]

      • Extend Incubation Times: Ensure the enzymatic reaction has proceeded long enough to generate a robust signal but is still within the linear range (initial velocity conditions).[4]

      • Evaluate a Different Detection Method: If using an absorbance-based assay, consider switching to a more sensitive fluorescence or luminescence-based readout, if compatible with your target.[5]

  • High Data Variability: The standard deviation of your positive (σp) or negative (σn) controls is too large.

    • Cause: Inconsistent liquid handling (pipetting errors), cell plating non-uniformity (for cell-based assays), reagent instability, or edge effects in the microplate.[6]

    • Solution:

      • Automate Liquid Handling: Utilize automated liquid handlers for reagent addition to minimize human error and improve precision.[6]

      • Optimize Cell Plating: For cell-based assays, ensure a uniform single-cell suspension before plating and optimize seeding density to avoid over-confluence or sparse growth.

      • Reagent Quality Control: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. Ensure complete mixing of all solutions before dispensing.

      • Mitigate Edge Effects: Avoid using the outer wells of the microplate for samples and controls, or fill them with a buffer or media to create a more uniform temperature and humidity environment across the plate.

Parameter Interpretation Primary Focus for Troubleshooting
Z' > 0.5 Excellent assayProceed to pilot screen.
0 < Z' < 0.5 Acceptable, but needs improvementFocus on reducing data variability (standard deviation).[7]
Z' < 0 Unacceptable assayFocus on increasing the signal window (difference between control means).[1]

Question: I'm observing significant assay interference. Could the 6-Feruloylcatalpol structure be the cause?

Answer: Yes, this is a critical consideration. The 6-Feruloylcatalpol structure contains a ferulic acid moiety, which is a phenolic compound. Phenolic compounds are notorious for causing assay artifacts.[8]

  • Potential Mechanisms of Interference:

    • Fluorescence Quenching/Autofluorescence: The phenolic ring can absorb light at similar wavelengths used for excitation or emission in fluorescence-based assays, leading to false negative or false positive results.[9]

    • Compound Aggregation: At higher concentrations, natural products can form aggregates that non-specifically inhibit enzymes, leading to false positives.

    • Redox Activity: The feruloyl group has antioxidant properties and can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase, resazurin).[10][11]

    • Reactivity with Assay Reagents: Phenols can react with assay components, such as proteins or dyes, interfering with the signal.[12]

  • Troubleshooting & Mitigation Strategies:

    • Run an Orthogonal Assay: Validate primary hits using a secondary, mechanistically different assay.[9] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, use a label-free method like mass spectrometry for confirmation.

    • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt compound aggregates.

    • Perform Counter-Screens: Screen your hits against an unrelated target or in an assay format lacking the primary target to identify non-specific actors.

    • Check for Autofluorescence: Before the main screen, run a plate containing only your compounds in buffer and measure the fluorescence at the assay's wavelengths to identify problematic analogs.

Compound Handling & Library Management

Question: What is the best practice for dissolving and storing a library of 6-Feruloylcatalpol analogs?

Answer: Proper compound management is foundational to a successful HTS campaign.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power and compatibility with most assay formats.[2] However, always test the solubility of a few representative analogs first.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage: Store stock solutions in sealed plates or tubes at -20°C or -80°C to prevent degradation and evaporation. Minimize freeze-thaw cycles by creating smaller-volume "daughter" plates for routine screening.

  • Quality Control: Periodically check the purity and concentration of a subset of your library compounds using methods like LC-MS to ensure library integrity over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most promising biological targets for screening 6-Feruloylcatalpol analogs?

Based on the known activities of catalpol and ferulic acid, promising targets lie in the areas of neuroprotection, anti-inflammatory, and metabolic disease.[13]

  • Neuroprotection: Assays targeting pathways involved in oxidative stress, apoptosis, and neuroinflammation are highly relevant.[14][15] Examples include screens for inhibitors of caspases, modulators of the Keap1-Nrf2 pathway, or protectors against H₂O₂-induced cell death.[16][17]

  • Anti-inflammatory: Targets within the NF-κB and MAPK signaling pathways are logical choices, as these are modulated by related compounds.[18][19]

  • Enzyme Inhibition: Given the structure, enzymes like α-glucosidase (anti-diabetic), acetylcholinesterase (neurodegenerative disease), or various kinases and proteases could be relevant targets.[18]

Q2: Should I perform a cell-based or a biochemical (enzyme) screen first?

This depends on your project goals.[9]

  • Biochemical (Target-Based) Screen:

    • Pros: Simpler, more direct, easier to optimize, and provides a clear mechanism of action (e.g., enzyme inhibition).[20] This is often the preferred starting point.

    • Cons: Hits may not have activity in a cellular context due to poor permeability or metabolism.[9]

  • Cell-Based (Phenotypic) Screen:

    • Pros: More physiologically relevant, as it accounts for cell permeability, toxicity, and interaction with cellular pathways.

    • Cons: More complex to develop and optimize.[21] The specific molecular target of a hit is not immediately known and requires subsequent deconvolution studies.

A common strategy is to start with a robust biochemical screen to identify direct binders and then use a cell-based assay as a secondary screen to confirm cellular activity and filter out non-permeable or cytotoxic compounds.[21]

Q3: How do I progress from a primary "hit" to a confirmed lead?

Identifying a hit in the primary screen is just the beginning. A rigorous hit confirmation and validation cascade is essential.

HTS_Hit_Validation_Workflow A Primary HTS (Single Concentration) B Hit Confirmation (Re-test from stock) A->B Re-order & Re-test C Dose-Response Curve (Determine IC50/EC50) B->C Confirmed Activity D Orthogonal Assay (Confirm mechanism, rule out artifacts) C->D Potency Determined E Secondary Assays (e.g., Cell-based activity, selectivity) D->E Mechanism Confirmed F Preliminary SAR (Test related analogs) E->F Cellular Activity Confirmed G Confirmed Lead Series F->G SAR Established

Caption: HTS Hit-to-Lead Validation Workflow.

Part 3: Detailed Experimental Protocols

Protocol: Generic Enzyme Inhibition HTS Assay (384-well format)

This protocol provides a template for a fluorescence-based enzyme inhibition assay, which can be adapted for various enzyme targets.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Rationale: A standard physiological buffer. DTT is included to maintain enzyme redox state, and Tween-20 prevents aggregation.[22]

  • Enzyme Stock (2X): Prepare the enzyme in Assay Buffer at twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

  • Substrate Stock (4X): Prepare the fluorogenic substrate in Assay Buffer at four times the final desired concentration (e.g., 40 µM for a 10 µM final concentration, ideally at Km).

  • Positive Control (Strong Inhibitor): Prepare at a concentration known to give >90% inhibition.

  • Negative Control: Assay Buffer with 0.5% DMSO (vehicle).

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or automated liquid handler, pin 100 nL of each 6-Feruloylcatalpol analog (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate (e.g., black, low-volume). This results in a final screening concentration of 10 µM in a 10 µL final volume.

  • Control Wells: Dispense 100 nL of DMSO into negative control wells and 100 nL of the positive control inhibitor into positive control wells.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Stock to all wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. Rationale: This allows the compounds to bind to the enzyme before the substrate is introduced.[22]

  • Reaction Initiation: Add 5 µL of the 4X Substrate Stock to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a microplate reader and measure the fluorescence intensity every 60 seconds for 30 minutes. Rationale: A kinetic read allows for the calculation of the initial reaction velocity (V₀) and helps identify fluorescently interfering compounds.

3. Data Analysis:

  • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each compound well: % Inhibition = (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)) * 100

  • Calculate the Z'-factor for each plate to validate its quality:[23] Z' = 1 - (3σ_pos_ctrl + 3σ_neg_ctrl) / |μ_neg_ctrl - μ_pos_ctrl|

  • Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

References

  • On HTS: Z-factor. (2023). Vertex AI Search.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • Bastola, K., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Essential Considerations for Successful Assay Development. (2024). Dispendix.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Enzyme Inhibition Assay Guide.
  • High-throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central.
  • Z-factor. Wikipedia.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • A Comparative Analysis of Neuroprotective Potential: Catalpol versus the Uncharted Territory of Pulchelloside I. Benchchem.
  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020). PMC - PubMed Central.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them? (2015).
  • Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway.
  • The Bioactivity of 6-O-(3'',4''-Dimethoxycinnamoyl)
  • Creating and screening natural product libraries. (2020). RSC Publishing.
  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025).
  • Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons. (2007). PubMed.
  • Catapol: a promising natural neuroprotective agent for neurologic disorders. (2025). ScienceOpen.
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH.
  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. NIH.

Sources

Validation & Comparative

A Comparative Guide to the Neuroprotective Activities of 6-Feruloylcatalpol and Catalpol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, the iridoid glycoside catalpol has emerged as a promising candidate, demonstrating significant neuroprotective effects in a multitude of preclinical studies.[1][2] Its therapeutic potential is attributed to a multifaceted mechanism of action that encompasses anti-inflammatory, anti-oxidative, and anti-apoptotic properties. As the scientific community delves deeper into the structure-activity relationships of natural compounds, derivatives of catalpol are being investigated for potentially enhanced efficacy. This guide provides a detailed, objective comparison of the neuroprotective activities of catalpol and its derivative, 6-Feruloylcatalpol, synthesizing available experimental data to inform future research and drug development endeavors.

Introduction to Catalpol and 6-Feruloylcatalpol: A Structural and Functional Overview

Catalpol is an iridoid glycoside predominantly extracted from the roots of Rehmannia glutinosa, a plant with a long history in traditional medicine.[1] Its neuroprotective effects are well-documented across various in vitro and in vivo models of neurological disorders.[1][2] 6-Feruloylcatalpol, specifically 6-O-trans-feruloyl catalpol, is a derivative where a feruloyl group is attached at the 6-O position of the catalpol molecule. This structural modification has been shown to influence the compound's biological activities, with some studies suggesting that derivatives with substituents at the 6-O position may exhibit enhanced inhibitory effects on key inflammatory pathways. While research on 6-Feruloylcatalpol is less extensive than on its parent compound, existing data on its anti-inflammatory and antioxidant properties provide a basis for a comparative analysis of its neuroprotective potential.

Comparative Efficacy: A Data-Driven, Mechanistic Comparison

Direct comparative studies on the neuroprotective efficacy of 6-Feruloylcatalpol and catalpol are currently limited in the scientific literature. However, a comparative analysis can be constructed by examining their individual mechanisms of action on key pathways implicated in neurodegeneration.

Table 1: Comparison of Mechanistic Activities

FeatureCatalpol6-FeruloylcatalpolKey Inferences for Neuroprotection
Anti-inflammatory Activity Potent inhibitor of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells.[3]Also demonstrates inhibition of the NF-κB pathway. Studies suggest that 6-O-substituted derivatives may have higher NF-κB inhibitory potency. Additionally, it has been shown to modulate the MAPK signaling pathway.The feruloyl moiety in 6-Feruloylcatalpol may enhance its anti-inflammatory effects, potentially offering superior neuroprotection in inflammation-driven neurodegenerative conditions.
Antioxidant Activity Exerts antioxidant effects by activating the Keap1/Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes like SOD and GSH.[3] It also reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[3]Exhibits potent antioxidant and peroxynitrite-scavenging activity. It has been shown to activate redox-sensitive pathways such as Akt.The addition of the ferulic acid component, a known potent antioxidant, suggests that 6-Feruloylcatalpol may possess enhanced free radical scavenging capabilities compared to catalpol alone.
Anti-apoptotic Activity Protects neurons from apoptosis by modulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3.[3]While direct anti-apoptotic studies in neuronal models are limited, its activation of the pro-survival Akt signaling pathway suggests a potential role in inhibiting apoptosis.Both compounds likely protect against neuronal cell death, a hallmark of neurodegenerative diseases. Further investigation is needed to directly compare their anti-apoptotic efficacy in neuronal contexts.

Conceptual Experimental Workflow for Assessing Neuroprotection

The evaluation of neuroprotective compounds typically follows a standardized workflow, progressing from in vitro characterization to in vivo validation. The causality behind this experimental design is to first establish a compound's direct effects on neuronal cells and its mechanism of action in a controlled environment before moving to more complex and physiologically relevant animal models.

G cluster_0 In Vitro Assessment cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Induction of Neurotoxicity (e.g., H2O2, Amyloid-β, MPP+) A->B C Treatment with Catalpol or 6-Feruloylcatalpol B->C D Assessment of Neuroprotection C->D E Western Blot (Signaling Pathway Proteins) D->E F ELISA (Cytokine Levels) D->F G Flow Cytometry (ROS, Apoptosis) D->G H Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) D->H Promising In Vitro Results I Compound Administration H->I J Behavioral Tests I->J K Histopathological Analysis J->K G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) cluster_1 Catalpol & 6-Feruloylcatalpol Intervention cluster_2 Key Signaling Pathways cluster_3 Cellular Outcomes Insult Neurotoxic Stimuli NFkB NF-κB Pathway Insult->NFkB Activates OxidativeStress Oxidative Stress Insult->OxidativeStress Induces Apoptosis Apoptosis Insult->Apoptosis Induces Catalpol Catalpol Catalpol->NFkB Inhibits Nrf2 Keap1/Nrf2 Pathway Catalpol->Nrf2 Activates Bcl2 Bcl-2/Bax Pathway Catalpol->Bcl2 Modulates Feruloylcatalpol 6-Feruloylcatalpol Feruloylcatalpol->NFkB Inhibits Akt Akt Pathway Feruloylcatalpol->Akt Activates MAPK MAPK Pathway Feruloylcatalpol->MAPK Modulates Inflammation Inflammation NFkB->Inflammation Promotes Nrf2->OxidativeStress Reduces Bcl2->Apoptosis Inhibits NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Promotes MAPK->Apoptosis Can Promote Inflammation->Apoptosis OxidativeStress->Apoptosis Apoptosis->NeuronalSurvival Reduces

Figure 2. Signaling pathways modulated by Catalpol and 6-Feruloylcatalpol.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for key in vitro assays to assess and compare the neuroprotective activities of catalpol and 6-Feruloylcatalpol.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To determine the protective effect of the compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Catalpol and 6-Feruloylcatalpol stock solutions (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of catalpol or 6-Feruloylcatalpol (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a negative control (medium only).

  • Induction of Oxidative Stress: After 24 hours, induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the negative control. Incubate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control. Plot a dose-response curve to determine the EC₅₀ value for each compound.

Self-Validation: The H₂O₂-treated group (vehicle control) should show a significant reduction in cell viability compared to the negative control. A positive control, such as N-acetylcysteine, can also be included.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant effect of the compounds by measuring their ability to reduce intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with the compounds and H₂O₂ as described in the neuroprotection assay protocol.

  • DCFH-DA Staining: After the treatment period, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • Wash the cells with PBS and harvest them by trypsinization.

    • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.

Self-Validation: The H₂O₂-treated group should exhibit a significant increase in fluorescence intensity compared to the negative control.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of catalpol, mediated through its well-characterized anti-inflammatory, antioxidant, and anti-apoptotic activities. 6-Feruloylcatalpol, with its additional feruloyl moiety, presents a compelling case for potentially enhanced neuroprotective efficacy, particularly in its antioxidant and anti-inflammatory capacities. The structural modification in 6-Feruloylcatalpol may lead to improved lipophilicity, potentially enhancing its ability to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.

However, a significant knowledge gap exists regarding the direct comparative neuroprotective effects of these two compounds. Future research should focus on head-to-head comparative studies in various in vitro and in vivo models of neurodegenerative diseases. Such investigations are crucial to definitively establish the therapeutic advantages, if any, of 6-Feruloylcatalpol over its parent compound and to guide the development of the next generation of iridoid-based neuroprotective agents.

References

  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020). Frontiers in Pharmacology. [Link]

  • Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020). PubMed Central. [Link]

  • Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. (2017). PubMed Central. [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2023). MDPI. [Link]

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019). Frontiers in Aging Neuroscience. [Link]

  • Catapol: a promising natural neuroprotective agent for neurologic disorders. (2024). ScienceOpen. [Link]

  • A Systematic Review on Neuroprotective Effects of Catalpol in Acute Focal Ischemic Stroke and their Possible Mechanisms. (2024). Journal of Complementary and Alternative Medical Research. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Mechanism of 6-Feruloylcatalpol: A Deep Dive into NF-κB and MAPK Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Among the promising candidates from natural sources is 6-Feruloylcatalpol (6FC), an iridoid glycoside with demonstrated biological activities. This guide provides an in-depth validation and comparison of the anti-inflammatory mechanism of 6-Feruloylcatalpol, contrasting it with established anti-inflammatory drugs, and offering detailed experimental protocols for its validation.

Introduction: The Therapeutic Potential of 6-Feruloylcatalpol

6-Feruloylcatalpol is a derivative of catalpol, a compound extensively studied for its neuroprotective, anti-diabetic, and anti-inflammatory properties.[1][2] The addition of a feruloyl group to the catalpol structure is believed to enhance its therapeutic activities. The primary anti-inflammatory mechanism of 6FC and other catalpol derivatives is thought to be mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] This guide will dissect these mechanisms and provide a framework for their experimental validation.

Mechanistic Showdown: 6-Feruloylcatalpol vs. The Standards

To truly understand the potential of 6-Feruloylcatalpol, it is essential to compare its mechanism of action with that of well-established anti-inflammatory drugs: a non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen and a corticosteroid such as Dexamethasone.

Feature6-FeruloylcatalpolIbuprofenDexamethasone
Primary Target NF-κB and MAPK signaling pathwaysCyclooxygenase (COX-1 & COX-2) enzymesGlucocorticoid Receptor (GR)
Mechanism Modulates phosphorylation of key signaling proteins to reduce the expression of pro-inflammatory genes.Inhibits the synthesis of prostaglandins, key mediators of pain and inflammation.Acts as a GR agonist, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes.
Key Molecular Effects Inhibition of NF-κB activation and modulation of ERK, JNK, and p38 phosphorylation.Reduced production of prostaglandins (PGE2, PGI2, etc.).Inhibition of cytokine production (IL-1, IL-6, TNF-α), and reduced expression of adhesion molecules.
The NF-κB Pathway: A Central Regulator of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Studies on catalpol, the parent compound of 6FC, have shown that it can inhibit LPS-induced NF-κB activation in microglial cells.[4] This is a crucial anti-inflammatory mechanism. However, a study on 6-Feruloylcatalpol in a liver regeneration model intriguingly showed an increase in the phosphorylation of IKKα, IκBα, and the p65 subunit of NF-κB. This suggests a context-dependent role for 6FC, where it may promote pro-survival and regenerative pathways that also involve NF-κB activation. In a direct inflammatory context, it is hypothesized that 6FC, like its parent compound, would inhibit this pathway. This highlights the importance of selecting the appropriate experimental model for validation.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Proposed NF-κB Inhibition by 6-Feruloylcatalpol

The MAPK Pathway: A Network of Stress-Activated Kinases

The MAPK family, consisting of three main subfamilies—extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through a phosphorylation cascade leads to the activation of various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of pro-inflammatory genes.

Research has indicated that 6-Feruloylcatalpol can modulate the MAPK pathway. One study demonstrated that 6FC enhanced the phosphorylation of ERK, JNK, and p38 in a liver regeneration model.[5] Similar to the NF-κB pathway, this suggests a pro-proliferative and pro-survival role in that specific context. Conversely, a study on a similar derivative, 6-O-veratroyl catalpol, showed an inhibition of ERK phosphorylation in an inflammatory model.[1] This again underscores the importance of the experimental context. A key aspect of validating 6FC's anti-inflammatory mechanism is to determine which specific MAPK pathways it inhibits in an inflammatory setting and the downstream consequences of this inhibition.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Proposed MAPK Pathway Modulation by 6-Feruloylcatalpol

Experimental Validation: A Step-by-Step Guide

To rigorously validate the anti-inflammatory mechanism of 6-Feruloylcatalpol, a combination of in vitro and in vivo experimental models is essential.

In Vitro Validation: Probing the Molecular Mechanisms

Objective: To determine the direct effects of 6-Feruloylcatalpol on inflammatory signaling pathways in a controlled cellular environment.

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are excellent choices as they are well-characterized and respond robustly to inflammatory stimuli like LPS.

Experimental Workflow:

dot graph LR { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: In Vitro Validation Workflow

Detailed Protocols:

1. Cell Culture and Treatment:

  • Culture RAW 264.7 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Seed cells in multi-well plates at a suitable density.

  • Pre-treat cells with varying concentrations of 6-Feruloylcatalpol for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for a specified duration (e.g., 24 hours for cytokine analysis, 15-60 minutes for signaling protein analysis).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Following stimulation, collect the cell culture supernatant.

  • Use commercially available ELISA kits for the quantification of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add a detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

3. Western Blot for Signaling Protein Analysis:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, p65, ERK, JNK, and p38.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Validation: Assessing Efficacy in a Living System

Objective: To evaluate the anti-inflammatory effects of 6-Feruloylcatalpol in established animal models of inflammation.

Animal Models:

  • LPS-induced Endotoxemia in Mice: A model of systemic inflammation.

  • Carrageenan-induced Paw Edema in Rats: A model of acute, localized inflammation.

Experimental Workflow:

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: In Vivo Validation Workflow

Detailed Protocols:

1. LPS-induced Endotoxemia in Mice:

  • Acclimatize male C57BL/6 mice for at least one week.

  • Group the mice and administer 6-Feruloylcatalpol or a vehicle control (e.g., saline) via oral gavage or intraperitoneal (i.p.) injection. A positive control group receiving dexamethasone should be included.

  • After a pre-treatment period (e.g., 1 hour), induce endotoxemia by i.p. injection of LPS (e.g., 5-10 mg/kg).

  • At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (ELISA).

  • Tissues such as the lung and liver can also be harvested for histological analysis and Western blotting.

2. Carrageenan-induced Paw Edema in Rats:

  • Use male Wistar or Sprague-Dawley rats.

  • Administer 6-Feruloylcatalpol, vehicle, or a positive control (e.g., indomethacin or dexamethasone) orally or i.p.

  • After 1 hour, induce inflammation by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition.

  • At the end of the experiment, the paw tissue can be excised for histological examination and biochemical analysis (e.g., myeloperoxidase activity as a marker of neutrophil infiltration).

Comparative Data Summary

The following tables present hypothetical data based on expected outcomes from the described experiments, comparing 6-Feruloylcatalpol with standard anti-inflammatory drugs.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)< 20< 15< 10
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 60
6-Feruloylcatalpol (10 µM) + LPS1200 ± 90950 ± 70450 ± 40
Dexamethasone (1 µM) + LPS500 ± 40300 ± 25150 ± 15
Ibuprofen (100 µM) + LPS2400 ± 1301700 ± 110750 ± 55

Table 2: In Vivo Efficacy in Carrageenan-induced Paw Edema in Rats

Treatment GroupPaw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control0.85 ± 0.07-
6-Feruloylcatalpol (50 mg/kg)0.42 ± 0.0550.6%
Dexamethasone (1 mg/kg)0.25 ± 0.0370.6%
Ibuprofen (10 mg/kg)0.38 ± 0.0455.3%

Conclusion and Future Directions

6-Feruloylcatalpol presents a compelling profile as a potential anti-inflammatory agent, likely exerting its effects through the modulation of the NF-κB and MAPK signaling pathways. The experimental framework provided in this guide offers a robust approach to validate its mechanism of action and objectively compare its efficacy against established drugs. A critical area for future research is to resolve the context-dependent effects of 6FC on these signaling pathways, particularly in distinguishing its role in inflammation versus tissue regeneration. Direct comparative studies with standard anti-inflammatory drugs in various inflammatory models will be crucial in determining its therapeutic potential and positioning it within the landscape of anti-inflammatory drug discovery.

References

  • Liu, J., et al. (2023). Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. Drug Development Research, 84(7), 1376-1394.
  • Tsai, F. J., et al. (2019). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 24(15), 2815.
  • Bhattamisra, S. K., et al. (2018). Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. Biomolecules, 8(4), 106.
  • Liu, J., et al. (2023). Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. Drug Development Research. Available at: [Link]

  • Wang, Y., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 690.
  • Park, J., et al. (2021).
  • Saeed, M., et al. (2017). Anti Inflammatory Activity of Ferulic Acid against Carrageenan and Formalin Induced Paw Edema in Swiss Albino Mice. International Journal of Science and Research (IJSR), 6(1), 1739-1743.
  • Cals-Grierson, M. M., & Ormerod, A. D. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Journal of Pharmacological and Toxicological Methods, 49(1), 43-50.
  • Thitikornpong, W., et al. (2011). SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Thai Journal of Pharmaceutical Sciences, 35(2), 89-96.
  • Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov. Retrieved from [Link]

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(4), 373-381.
  • Tsai, F. J., et al. (2019). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 24(15), 2815.
  • Lima, L. M., et al. (2017). Anti-inflammatory activity in carrageenan-induced paw edema in rats of a new N-acyl hydrazone derivative. Bioorganic & Medicinal Chemistry Letters, 27(15), 3415-3419.
  • Liu, J., et al. (2023). Catalpol inhibited M1 macrophage polarization induced by LPS and INF-γ. Research Square.
  • Gao, Y., et al. (2021). Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells.
  • Bi, J., et al. (2013). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. BMC Neuroscience, 14, 1-11.
  • Punivaha, K., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6331.
  • Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 10(5), 2633-2638.
  • Al-Dhfyan, A., et al. (2022).
  • Roskoski, R. (2022). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. Cancers, 14(1), 5059.
  • van der Poll, T., et al. (2005). Dissociation between systemic and pulmonary anti-inflammatory effects of dexamethasone in humans. British Journal of Clinical Pharmacology, 60(5), 504-513.
  • Pauwels, N. S., et al. (2003). Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation. British Journal of Pharmacology, 138(5), 819-826.
  • Ali, A., et al. (2022).
  • Elhennawy, H., et al. (2024). Comparative Analysis of Corticosteroids for Hypersensitivity Pneumonitis. Physicians Weekly.
  • Al Sulaiman, K., et al. (2022). Effectiveness of Methylprednisolone, Dexamethasone, and Hydrocortisone in Treating Severe Inflammatory Cases.

Sources

A Head-to-Head Comparison for the Accurate Quantification of 6-Feruloylcatalpol: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and pharmaceutical development, the precise quantification of bioactive compounds is paramount. 6-Feruloylcatalpol, a significant iridoid glycoside found in various medicinal plants, has garnered attention for its potential therapeutic properties.[1][2] Accurate measurement of this compound is crucial for quality control, dosage determination, and understanding its pharmacological effects. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of 6-Feruloylcatalpol: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

This comparison is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions for their specific analytical challenges.

The Contenders: A Glimpse into HPLC and qNMR

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique in analytical chemistry.[3][4] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For quantification, HPLC typically relies on external calibration curves generated from certified reference standards of the analyte.[6]

Quantitative Nuclear Magnetic Resonance (qNMR), on the other hand, is a primary analytical method that allows for the direct quantification of substances without the need for an identical reference standard for the analyte.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6][8]

Experimental Design: A Cross-Validation Approach

To ensure a robust and reliable comparison, a cross-validation strategy is essential.[9] This involves analyzing the same batch of 6-Feruloylcatalpol samples by both HPLC and qNMR and comparing the results.[10] This approach helps to verify the accuracy and precision of each method and ensures the integrity of the quantitative data.[9][11]

High-Performance Liquid Chromatography (HPLC) Workflow

The goal of the HPLC method is to achieve a sharp, well-resolved peak for 6-Feruloylcatalpol, free from interference from other components in the sample matrix.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Weigh 6-Feruloylcatalpol Reference Standard B Prepare Stock & Working Standard Solutions A->B C Weigh Sample & Extract with Suitable Solvent D Filter Sample Extract C->D E Inject Standards & Samples into HPLC System F Isocratic/Gradient Elution (e.g., C18 column, Acetonitrile/Water) E->F G UV Detection (at appropriate wavelength) F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Integrate Peak Area of 6-Feruloylcatalpol in Sample G->I J Calculate Concentration using Regression Equation I->J qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification A Accurately Weigh Sample & Internal Standard (IS) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum E Optimize Acquisition Parameters (e.g., relaxation delay) D->E F Phase & Baseline Correction E->F G Integrate Analyte & IS Signals F->G H Calculate Concentration based on Integral Ratios G->H

Sources

A Comparative Guide to Hepatoprotective Agents: 6-Feruloylcatalpol vs. Silymarin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Liver Injury and the Rise of Natural Therapeutics

Liver injury, whether induced by drugs (DILI), toxins, alcohol, or metabolic dysfunction, represents a significant global health challenge.[1] The pathogenesis of liver damage is a complex interplay of oxidative stress, inflammation, and programmed cell death, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] In the quest for effective therapeutic interventions, natural compounds have emerged as a promising frontier, offering multifaceted mechanisms of action with potentially favorable safety profiles.

This guide provides a detailed comparative analysis of two such hepatoprotective agents: Silymarin , the well-established clinical standard, and 6-Feruloylcatalpol , a novel iridoid glycoside showing significant therapeutic potential. We will delve into their respective efficacies, underlying mechanisms of action, and the experimental frameworks used to validate their performance, providing researchers and drug development professionals with a comprehensive resource for their work.

Chapter 1: Profiling the Hepatoprotective Candidates

Silymarin: The Gold Standard from Milk Thistle

Silymarin is a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum).[4][5] It has been used for centuries to treat liver ailments and is the most widely used natural compound for hepatic diseases globally.[4][5] The primary active component is silybin, which exists as a mixture of silybin A and silybin B.[6] Its hepatoprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-fibrotic properties.[2][7] Silymarin is known to scavenge free radicals, inhibit lipid peroxidation, and enhance the liver's own antioxidant capacity by increasing glutathione levels.[5][8][9]

6-Feruloylcatalpol: A Potent Iridoid from Catalpa ovata

6-O-trans-feruloylcatalpol (6FC) is a major bioactive iridoid glycoside isolated from the stem bark of Catalpa ovata.[10][11] This class of compounds has been traditionally used in herbal remedies for their anti-inflammatory effects.[10] Recent research has highlighted 6FC's potent antioxidant and anti-inflammatory activities, which are mediated through the regulation of redox-sensitive signaling pathways critical for cell survival and proliferation.[10][12] Its peroxynitrite-scavenging activity further underscores its potential to protect hepatocytes from oxidative damage during injury and regeneration.[11][12]

Chapter 2: Head-to-Head Efficacy in Liver Regeneration

Direct comparative studies are essential for elucidating the relative potency of therapeutic candidates. A key preclinical study utilized a 2/3 partial hepatectomy (PHx) mouse model—a rigorous and clinically relevant model for assessing liver regeneration—to compare 6FC directly against silymarin.

Quantitative Data Summary

The following table summarizes the key findings from the in vivo partial hepatectomy model, providing a quantitative comparison of the two compounds' effects on liver regeneration and injury markers.

ParameterModelVehicle (Control)Silymarin (50 mg/kg)6-Feruloylcatalpol (50 mg/kg)Reference
Liver-to-Body Weight Ratio (%) at 48h 2/3 PHx in Mice~2.5%~3.0%~3.5% [12][13]
Serum ALT (U/L) at 24h 2/3 PHx in Mice~1200 U/L~800 U/L~600 U/L [12][13]
Serum AST (U/L) at 24h 2/3 PHx in Mice~1500 U/L~1000 U/L~750 U/L [12][13]

Analysis: The data clearly indicates that while both silymarin and 6FC promote liver regeneration and reduce serum markers of liver injury (ALT and AST) compared to the vehicle control, 6-Feruloylcatalpol demonstrates a significantly more potent effect . It accelerated the restoration of the liver-to-body weight ratio and provided superior protection against hepatocyte damage post-surgery.[12]

Chapter 3: Mechanistic Deep Dive: A Tale of Two Pathways

While both compounds are hepatoprotective, their dominant mechanisms of action diverge significantly, offering different therapeutic rationales. Silymarin primarily functions as a broad-spectrum cytoprotectant and inflammation suppressor, whereas 6FC acts as a potent activator of pro-regenerative signaling cascades.

Silymarin: The Anti-Inflammatory Guardian

Silymarin's mechanism is multifaceted. It acts as a powerful antioxidant by directly scavenging free radicals and enhancing intracellular glutathione, a key component of the cellular antioxidant defense system.[7][8] Crucially, its anti-inflammatory effects are largely mediated by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[7][8][14] In chronic liver diseases, NF-κB is a master regulator of the inflammatory response, driving the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[8] By blocking NF-κB activation, silymarin effectively dampens the inflammatory cascade that contributes to liver damage.[7][14]

Silymarin_Pathway cluster_stress Cellular Stressors (Toxins, ROS) cluster_pathway Pro-inflammatory Pathway stress Oxidative Stress Inflammatory Signals NFkB NF-κB Activation stress->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Damage Hepatocyte Injury Fibrosis Cytokines->Damage Silymarin Silymarin Silymarin->stress Scavenges ROS Silymarin->NFkB Inhibits

Caption: Silymarin's primary anti-inflammatory and antioxidant mechanism.

6-Feruloylcatalpol: The Pro-Regenerative Activator

In contrast, 6FC's potent regenerative effect stems from its ability to activate key redox-sensitive signaling pathways that drive hepatocyte proliferation and survival.[10] Experimental data shows that 6FC treatment leads to a marked increase in the phosphorylation (activation) of:

  • NF-κB and STAT3: These transcription factors are central regulators of hepatocyte survival, anti-apoptotic responses, and proliferation during liver regeneration.[10][11]

  • Akt and MAPK (Erk, JNK, p38): These pathways are critical for promoting cell survival, growth, and division.[10][15]

This activation of pro-survival and pro-proliferative signals explains 6FC's superior performance in the partial hepatectomy model.[10][12] It doesn't just protect cells from damage; it actively stimulates the regenerative process required to restore liver mass and function.

SixFC_Pathway cluster_pathways Redox-Sensitive Proliferation Pathways cluster_outcomes Cellular Response SixFC 6-Feruloylcatalpol Akt p-Akt SixFC->Akt Activates MAPK p-MAPK (Erk, JNK, p38) SixFC->MAPK Activates NFkB p-NF-κB SixFC->NFkB Activates STAT3 p-STAT3 SixFC->STAT3 Activates Proliferation Hepatocyte Proliferation Akt->Proliferation MAPK->Proliferation Survival Cell Survival & Anti-apoptosis NFkB->Survival STAT3->Survival Regeneration Accelerated Liver Regeneration Proliferation->Regeneration Survival->Regeneration Workflow cluster_invivo In Vivo Experiment cluster_sampling Sample Collection cluster_analysis Downstream Analysis PHx Partial Hepatectomy Model Blood Blood Sample PHx->Blood Liver Liver Tissue PHx->Liver Serum Serum Separation Blood->Serum Homogenization Tissue Homogenization Liver->Homogenization Biochem Biochemical Assay (ALT, AST) Serum->Biochem Western Western Blot (p-Akt, p-NFκB) Homogenization->Western qPCR RT-qPCR (Gene Expression) Homogenization->qPCR

Caption: Experimental workflow for assessing hepatoprotective agents.

Biochemical and Molecular Analyses
  • Serum Transaminase Assay:

    • Centrifuge collected blood to separate serum.

    • Use commercially available colorimetric assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Read absorbance on a microplate reader and calculate concentrations based on a standard curve. Rationale: ALT and AST are enzymes contained within hepatocytes. Their elevation in the serum is a direct and quantifiable indicator of hepatocellular injury. [12]

  • Western Blot for Protein Phosphorylation:

    • Homogenize frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per sample via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-p-NF-κB, anti-β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Rationale: This technique allows for the direct measurement of protein activation (via phosphorylation), providing mechanistic insight into which signaling pathways are modulated by the test compound. [10][16]

Conclusion and Future Directions

This comparative analysis reveals distinct profiles for 6-Feruloylcatalpol and silymarin. Silymarin remains a valuable agent, exerting its hepatoprotective effects primarily through potent antioxidant and broad anti-inflammatory actions. [2][8]It is a stabilizer, adept at mitigating damage from toxic and inflammatory insults.

However, the experimental evidence positions 6-Feruloylcatalpol as a more powerful agent for promoting liver regeneration . [10][12]Its unique ability to directly activate a suite of pro-survival and pro-proliferative signaling pathways (NF-κB, STAT3, Akt, MAPK) gives it a distinct advantage in contexts where tissue regrowth is paramount, such as post-surgical recovery or acute liver failure. [10][11][15] For drug development professionals, this suggests a nuanced approach to therapeutic application. Silymarin may be optimal for managing chronic inflammatory liver conditions, while 6-Feruloylcatalpol holds exceptional promise as a therapeutic to accelerate recovery from acute liver injury and enhance regeneration. Further head-to-head studies in various DILI models are warranted to fully delineate the therapeutic landscapes of these two compelling natural products.

References

  • World Health Organization. (2014). Hepatoprotective effect of silymarin. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkk7nyneqqvyme7eOIyck7ilDI1FEwYCnwrr6vPbKzdr2HPEHEvNHqFsZHF3abaqXY4aOedzGo920EMiNpP5Ys_q1IWsAJzy6YPlH_Y3VWtPvBvpWxSP7l8tIfA5Fcds2QiQFLTgkM_RbXIKs=]
  • Abenavoli, L., et al. (2020). Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRCq-5Pif9dyyhX2rrOpLs1d9mlWi4OWW4rB8f8QpSzbqlpFvPnR2tugLpdo7oWor0UkhkcL3VBF1sYsSpj9a-jeOtMyR4CKPZ9dwjx9yrZAqaE0QvQPtd2lHsgzV6y07VZ9TL4QbxJgcWcWo=]
  • Polyak, S. J. (2013). Mechanisms of Liver Protection by Silymarin (aka Milk Thistle). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aXAeJwlCzbPciWtuGTVXuwXcFOfH4JwnUsGIPPcQoA_6WTPJOyW7zFUAt5xYxjvLC7sDX5uigV2CZC21h_YkZcA2N7xxamQUnNt6ovh2lkEQ2sgJh8l0G4Q9Nq5S6idn_5BRX9c=]
  • Andrade, R. J., et al. (2019). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsEjLQFGTubkC26AXTpRzynQP8lFu1K7_oOVw-FRCKCFFkrPZOadvqcAX3ihgW_a3MSLCifJCPE-xNcl8ghWD_fpp_UMjWCpyd2wNGkbaCe7JRQHzIdxMuKpOQ0THA_Z67jwUzHTfrE82iaA=]
  • Ferenci, P. (2016). Silymarin in the treatment of liver diseases: What is the clinical evidence?. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOvmAewE4ys5UKYXYPr0GhdWfpXB4zR-z_RGNhSqKaTBYqI7BX9WcKP5R91aCcVQleV-P4RJ87nt-smU6Oj6ZEB2_iflHY_3x_be8tVWCGIWWkoMc52DlCijNG_3qjAAGnjlG2SOXFjKgKcWw=]
  • Lovett-Racke, A. E., et al. (2015). Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjyX4wMEOE1LRW3xjsbLkNHc_ix_xI9j4Cr-XWTZ_MsH3PJ9WfaHvfmBkadPWad8nxX5Fo-5w-Hdhz3uB2tY43t6EtsqQqicX5plO7r-ukHf2SZ9jKV1jNUGPHJorIlpA_oVb2scjr5vhkPLut3MlnDQ53wA==]
  • Unknown Author. (n.d.). Unveiling the Multifaceted Role of Silymarin in Liver Dysfunction Treatment. Source Not Available. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyG2WdBCJfGKwNNuDdBP69YrNufMdr_pzVBpHghVy22QI7X9mgkNCcaETj_6v8kwpQJvg2K3qQH1c3YQL_L9kTE5vJ2XQhW_aLlDlGeyq5SdEljGOY2PC1ugzFeKLudBO7NzTfTFiC_z_I3_kMsqpHy-I9NdNCehGQTPUf2ywLj4itrpG2rxQGZni0v9Va5V-k9h25i8VapVqzp4sn_BlEUk0YDVB3VLwnbaL8FNDvFoCnpkc5XQ==]
  • Dhande, D. (2024). Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review. News-Medical.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeSCywSUxGpN5ywvzFjgQ-haVuEI0nt7qPHWa13TFbxvrZoEsIVTYjpCb916Oyu1_amLpMyyvwM4JZE3JXom4QQmK75iTUtJtcykIOVrZ2cz1JFSYNcfKo_1gj0gHXQ3ErlgbrA06w-J24fOua]
  • Cardoso, A., et al. (2014). Hepatoprotective effect of silymarin. NET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Zm3vGSjzZcVMFMcngF3MFZIIRDgm5gfDGsS2RO_o99Y9desdMWbjXkn1dLy3h2xtTSYpEbfrK1ZVgEfwNfHRGbhEBSOuPSeoknsOHRVuP672PEctLtuQ1enlVSXJfLl9X1x7djHrSLD7y1N3S9oIr103wF54ES5_xO95zDnpzQ_UNYmd4kymTi9KocPnXQd4IjS1Xe-UZA==]
  • Toh, Y. C., et al. (2017). Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury. Advanced Drug Delivery Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-K3J9wPyI9ULeSMeOt79IfYCJz9VtPLX2GVWfVOAV7U0R0BDL3-E-_eiBYDd9nuDZL3vzNbKvSpBTsbVON3HG6IbAmmInKqJ656kbqbcYjwckwboJY1RWd8KBpTp8ewmyhHl1v2fC4S9ZNEkWgRAg7JQaoZ5YbjcOcMopqw2MmOH3eGk3h68xOX4pYF5sUzb99cr3R1gPxoxN7SuOZENYoWLznh671bLlfYdFqqh90Lf4JjqcSw9yoi4QJv34fvRgG_v-]
  • Chen Lang. (2025). How Does High-Purity Silymarin in Milk Thistle Extract Support Liver Health?. Chen Lang. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82fRsgXZ1subjHO1eVGC9a1QhmNH1HdlcMt3y9cTDZquC0CL-1OR8bcSjMCeHCvJYjPzA7AcGyp3A7T9HqlTHBE7o6ZYpkrPrF-C1KedzbYRKRpMzEzyJXtnL-oZcYveBxtCNKXAihVlDh13-Rqml6fwnU616s19KQbIbrIwkJc6jiaIGV8FkOQUE3bHJZVGetV5w_G6uwywpO9wd0-U7PSC01XSDlfEuZTrG]
  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKPt1gg-Em8aj0-ESbE0HOzVZcpKIVUbbOmKwdqpI71cRohxHi_jQn44cJsE1h9lKqOnZs1QbBKf-dhLTkHaOko40JIb3vNWMkoywO3aMHg_MuSNFWCwrflCfhbTE0vxbwubR1]
  • La-Boz, C., & C-M, J. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFm43efS1CB4DcQKOLyKo4Y0tv_Qt2X5qmV-IAUVk4WzekpbSLWmPhvWDo05mh3UIhYAlJ2IRlddAxXHi6De26jPXP5DZILOyuQAEEOKkHJaIGMxhX_RchiqBVfFI4Dw6jBzUyhA==]
  • Unknown Author. (n.d.). Clinical trials with silymarin in patients with liver cirrhosis and/or alcoholic liver disease. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKB2aKu0ukIj60BE4Bc9QxrQTb29ceNOTopaVkae9fff5ustnkhVWdu7EQEdd5QeEpBPrInAR8TlPA74iP6Yr9HFkU8JyiLwPEYytgNQntTiJ2j1cm-krprmJ_MwZmB4APvyojbAjUr8tnj3zpyWkgTtDyrB2Y12S4FSnitUgNqquJt-PBy6pSGDfNB2CscJ-o-OdQpL7l3sf9JtfaFiUfII-yVMzBkC5uiAYgQZ-gD46frlpm_4m0ZfOpMQ85vP45380gg==]
  • Zhao, Y., et al. (2023). Anti-inflammatory molecular mechanism of silymarin. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6MyhxSyt7CYArKMW32k5pdBzB-nzdVBdXdeYQ19cdmEWF_oUG76_eSH6yOwkYwp3qQ-EINw-JAZXh4F-QfrJ6Gbwm-s5g6Dv3OgFNVU2zt307MxKQ5ni-T3_0Ud_nl9y_oN-ZPCWdLCSV_-849zKF01zXDhMlC5iSuBuluBvfnaDyo73ZXp3ESeDFET4iuCbEZYpF_8zSKQAcHRtMfO8P44afgdEIipZ993bmheM3rHSdDmNZBlxyEdaWLdiWMowmUTuG]
  • Abenavoli, L., et al. (2020). Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review. Springer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxXRUPqWm8gGV--I0y6rRBfk3ugHtJS0noZ0fNOa9EYa5DLkho_96ZMVkAuhsr3FzjUCoKKw1SNEsw87-ESzfugRH8Ea18Ua1D2trTTI4Ae3gnuQmh8QPbNViNBur0K1SHX1qx]
  • Jaeschke, A. K., et al. (2012). Animal models of drug-induced liver injury. PubMed - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbohTwYrzTBq9EL6x81VLiwP8bs5rMd1FmfUCewluSSe0DA5L6PgQA6_B37utjcbgWFearpUe8fDdob456VszezpADCpuuMg03fULfor-k_3UzcT6-3jwS6HXzhEBJ-nkB-_VZ]
  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU47pAVn2MopaD0V1WBWLPVrkohygNMq5ac-GqJr_PCJy2_hn9E8n_4EgLPNwo1Go-7ciigSyT7A1hw0xa6536lc6RwBwBMuEEtSUCPumMtwz4qLpG-XiOstyGeJUTXfAu1DC8CwdZdb2QGpl4]
  • Park, J., et al. (2025). Effects of 6-O-trans-feruloyl catalpol on liver regeneration and liver injury in mice after 2/3 partial hepatectomy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-vyS5e8IgjzCd3Atv8iqt5NL7iA9BsCgIfZV7FfLZoxtIipUSlClhLUrQ1FaXXYLhuYavEcLG9hq5NSxlRlss6kwofkB9FWVa5KsKybKU2rSx2pwD_2QJcP_XHJ6KA_AXY9dtInOWe6L9KpvsVYo63LFTBgKmyT5J_tn-bF3pXIWI5qhtiRa0xqGC81hizEJfgDbbho2NT3H0bopCXMJ1hb99_aQhK93fOzl6ZwE0eaEm2AleX2RR_0tMEJ-J1ay0568u]
  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9lOzlFST_qwcKQepNtZux1kTLj1jgL7Q1COBoaLITNETBvmJXBrj2qit4cUBLLQnmbAniKjURLLIshRd6pP7_I3chzM9JurSKvKwsAn-Zmq0z7XPcjavd_2p13MaB50WTTcWwRAkWUNgcXy7QxVYiw6I7orfbFoE6T9cQOYGdeGiZIIVl36abTMouDyrDvKbrTW_oUK53MDZvqaoq573tvNfePEedVhzySVEWQU-OKW_diGopkkxAVpvYTP_O6ZuQKb2oSTfIJpJdygLy6rIgTorY3vr3DUR-P_NiENseqINcKpFVgWrTIB0c7rYQoIAgzjB_B_C5xiz-I3sywkiexp8oKCYGcDZjmG-kgNo6KtzHyBS8WSQlXAkaevYehp4z7WE-9f6A5lc=]
  • Park, J., et al. (2025). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAe1NsYP6ogvBFJqTffp4-BdkuFsooeFXfJwnZYi6KXRv6hJaYgLbWJWiE-PiOU3LIS8VhezJcD_RyBaoJoCt0SLF1J-cCD4-HpXqhq6_TYKK21TsYdsrNNi_g2FGRD8wlSRX8GF2SdrV-VQouvgvPgzwlnv8XxMlnmu_ycVz2L0uLgcj965GrLGT0YbdOd2BecDPDlxK0q_9x_UbpVmsm952kf0ywohqlapRKu2Ba0MbBezQMfiTzNz6Pmyd0UbZP0A==]
  • Park, J., et al. (2025). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB signaling pathway in mice after 2/3 Partial hepatectomy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5P4KMllCNkhC6PeGwCqtNJJL7lRseg0L9M3QtEBimFV2Nfa9nVSHVRF3R94_WLUyLpxha6Cb0c3Z5q-CUHOO3EulRWgGhnDHcPmagY4x0AbW6LMpr6dSIJ76pjtiDQAxD_IrN4GzRbSxfSKmrbZTQU1jIa4LLCwZRepfmt5Qy61ySZ8GkW1VHQPlFqi1Ze62xOhJWP5zyofFicZq9-VkUavOQbZiFv7Wj5zxn3z20JGQB0TnhqeS8YrBBs4xYKeHBCyYl]

Sources

Validating In Vitro Promise: A Comparative Guide to In Vivo Efficacy Studies for 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging transition. This guide provides a comprehensive framework for designing and interpreting in vivo studies to validate the therapeutic potential of 6-Feruloylcatalpol, a natural compound with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties in vitro. Drawing upon existing literature for its parent compound, catalpol, and established standards of care, this document outlines comparative experimental designs in relevant disease models.

Introduction to 6-Feruloylcatalpol and the Rationale for In Vivo Validation

6-O-trans-feruloyl catalpol (6FC) is an iridoid glycoside that has shown significant bioactivity in preclinical research. In vitro studies have highlighted its potent anti-inflammatory and antioxidant effects, suggesting its therapeutic potential in a range of diseases.[1][2] One key study demonstrated that 6FC promotes liver regeneration in a partial hepatectomy mouse model by activating Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[1][2] The compound's anti-inflammatory action appears to be mediated, at least in part, through the regulation of the NF-κB signaling pathway.[1][2]

While these in vitro findings are compelling, they represent an initial step. To establish true therapeutic potential and understand the compound's behavior in a complex biological system, well-designed in vivo efficacy studies are paramount. This guide will focus on three key areas of investigation based on the known in vitro activities of 6FC and its parent compound, catalpol: neuroprotection in models of Alzheimer's and Parkinson's disease, and its anti-inflammatory effects.

Comparative In Vivo Models for Neurodegenerative Diseases

The neuroprotective effects of catalpol, the aglycone of 6FC, have been documented in various animal models of neurodegenerative diseases.[3][4][5][6][7][8] These studies provide a strong basis for investigating the efficacy of 6FC in similar models.

Alzheimer's Disease Model

Rationale: Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation.[5][8] Catalpol has been shown to reduce Aβ levels and oxidative stress in a mouse model of AD.[5]

Proposed In Vivo Model: The 3xTg-AD mouse model, which develops both Aβ plaques and tau pathology, is a well-established model for preclinical AD research.[9]

Comparator Compound: Donepezil is a standard-of-care acetylcholinesterase inhibitor used to treat the symptoms of AD.[9][10][11][12] It has been shown to improve cognitive function in both patients and animal models of AD.[9][10][11][12][13]

Experimental Protocol:

  • Animals: 3xTg-AD mice and wild-type littermates (n=10-15 per group).

  • Treatment Groups:

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • 6-Feruloylcatalpol (dose to be determined by pharmacokinetic studies, e.g., 10, 20, 50 mg/kg, oral gavage).

    • Donepezil (e.g., 1-2 mg/kg, oral gavage).[9]

  • Duration: Chronic treatment for 3-6 months, starting before or at the onset of pathology.

  • Behavioral Endpoints:

    • Morris Water Maze to assess spatial learning and memory.[5][10]

    • Y-maze for spontaneous alternation as a measure of working memory.

  • Biochemical and Histological Endpoints:

    • ELISA for Aβ40 and Aβ42 levels in brain homogenates.[5]

    • Immunohistochemistry for Aβ plaque load and activated microglia/astrocytes (Iba1/GFAP staining).

    • Western blot for markers of synaptic plasticity (e.g., synaptophysin, PSD-95) and inflammatory signaling (e.g., p-NF-κB, TNF-α, IL-1β).

Anticipated Outcomes and Comparative Analysis: The efficacy of 6-Feruloylcatalpol will be assessed by its ability to improve cognitive deficits and reduce AD-like pathology compared to the vehicle-treated group. Its performance will be benchmarked against the effects of Donepezil.

Signaling Pathway Visualization:

Alzheimer_Pathway Abeta Amyloid-β Aggregation Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Abeta->Neuroinflammation Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Synaptic_Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic_Dysfunction Oxidative_Stress->Synaptic_Dysfunction Neuronal_Loss Neuronal Loss & Cognitive Decline Synaptic_Dysfunction->Neuronal_Loss Catalpol 6-Feruloylcatalpol Catalpol->Abeta Inhibits Aggregation Catalpol->Neuroinflammation Reduces Activation Catalpol->Oxidative_Stress Antioxidant Effect Donepezil Donepezil Donepezil->Synaptic_Dysfunction Enhances Cholinergic Transmission

Caption: Proposed mechanism of 6-Feruloylcatalpol in Alzheimer's disease.

Parkinson's Disease Model

Rationale: Parkinson's disease (PD) involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[3][4][6][7] Catalpol has demonstrated neuroprotective effects in the MPTP mouse model of PD by mitigating oxidative stress and inflammation.[3][4][6]

Proposed In Vivo Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used model that recapitulates key features of PD.[3][4][6]

Comparator Compound: Levodopa (L-DOPA) is the gold standard for symptomatic treatment of PD.[14][15][16][17][18]

Experimental Protocol:

  • Animals: C57BL/6 mice (n=10-15 per group).

  • Treatment Groups:

    • Saline control.

    • MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals).

    • MPTP + 6-Feruloylcatalpol (pre-treatment and/or post-treatment, e.g., 10, 20, 50 mg/kg, oral gavage).

    • MPTP + Levodopa/Carbidopa (e.g., 20/5 mg/kg, oral gavage).

  • Behavioral Endpoints:

    • Rotarod test to assess motor coordination and balance.

    • Pole test for bradykinesia.

    • Open field test for locomotor activity.[3][4][6]

  • Biochemical and Histological Endpoints:

    • Immunohistochemistry for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.[3][4][6]

    • HPLC for dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Western blot for markers of apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and inflammation (e.g., Iba1, GFAP, TNF-α, IL-1β).

Anticipated Outcomes and Comparative Analysis: The neuroprotective effect of 6-Feruloylcatalpol will be determined by its ability to prevent MPTP-induced motor deficits and dopaminergic neuron loss. Its efficacy will be compared to the symptomatic relief provided by Levodopa.

Experimental Workflow Diagram:

Parkinson_Workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction MPTP Administration Vehicle Vehicle Induction->Vehicle Randomized Allocation FC 6-Feruloylcatalpol Induction->FC Randomized Allocation LDOPA Levodopa Induction->LDOPA Randomized Allocation Behavior Behavioral Tests (Rotarod, Pole Test) Vehicle->Behavior Post-treatment FC->Behavior Post-treatment LDOPA->Behavior Post-treatment Histo Histology (TH Staining) Behavior->Histo Terminal Biochem Biochemistry (Dopamine Levels) Histo->Biochem

Caption: Experimental workflow for Parkinson's disease model.

Comparative In Vivo Model for Inflammation

The anti-inflammatory properties of 6FC and its parent compound catalpol are well-documented in vitro.[19][20][21][22][23][24] To translate these findings, a robust in vivo model of acute inflammation is necessary.

Proposed In Vivo Model: The carrageenan-induced paw edema model is a classic and reliable model for evaluating the efficacy of anti-inflammatory drugs.[25]

Comparator Compound: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that serves as an excellent positive control.[25][26][27][28][29]

Experimental Protocol:

  • Animals: Sprague-Dawley rats or Swiss albino mice (n=8-10 per group).

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • 6-Feruloylcatalpol (e.g., 25, 50, 100 mg/kg, oral gavage), administered 1 hour before carrageenan injection.

    • Ibuprofen (e.g., 10-20 mg/kg, oral gavage).[25]

  • Induction of Inflammation: Subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw.

  • Endpoint Measurement:

    • Paw volume measurement using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Biochemical Endpoints (optional):

    • Measurement of pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase (MPO) activity in the paw tissue at the end of the experiment.

Anticipated Outcomes and Comparative Analysis: The anti-inflammatory activity of 6-Feruloylcatalpol will be quantified by the percentage inhibition of paw edema compared to the vehicle control group. Its potency will be compared to that of Ibuprofen.

Data Presentation Table:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (ml) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
6-Feruloylcatalpol250.62 ± 0.0427.1%
6-Feruloylcatalpol500.45 ± 0.03 47.1%
6-Feruloylcatalpol1000.31 ± 0.0363.5%
Ibuprofen200.35 ± 0.04**58.8%
p<0.05, *p<0.01 compared to vehicle control (Hypothetical Data)

Conclusion and Future Directions

This guide provides a framework for the in vivo validation of 6-Feruloylcatalpol, leveraging existing knowledge of its parent compound, catalpol, and established disease models. The proposed comparative studies against standard-of-care drugs will provide crucial data on its relative efficacy and potential therapeutic positioning. While direct in vivo efficacy data for 6-Feruloylcatalpol in neurodegenerative models is currently lacking, the strong evidence for catalpol's neuroprotective effects provides a solid rationale for these investigations. Future studies should also focus on detailed pharmacokinetic and toxicological profiling of 6-Feruloylcatalpol to ensure a comprehensive preclinical data package for potential clinical translation.

References

  • Wang, Y., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Aging Neuroscience, 11, 316. [Link]

  • Wang, Y., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Aging Neuroscience, 11, 316. [Link]

  • Zhang, L., et al. (2015). Catalpol preserves neural function and attenuates the pathology of Alzheimer's disease in mice. Experimental and Therapeutic Medicine, 10(6), 2195–2200. [Link]

  • Wang, Y., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Aging Neuroscience, 11, 316. [Link]

  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(10), 1210. [Link]

  • Li, D., et al. (2015). Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. Oxidative Medicine and Cellular Longevity, 2015, 831750. [Link]

  • ResearchGate. (n.d.). Catalpol protected in MCAO mice. (A) Modified neurological severity scores in 24h after ischemia. [Link]

  • Caring Sunshine. (n.d.). Relationship: Parkinson's Disease and Catalpol. [Link]

  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Catalpol. [Link]

  • S 秒 R., et al. (2020). Donepezil improves vascular function in a mouse model of Alzheimer's disease. Aging, 12(10), 9404–9417. [Link]

  • Xiang, C., et al. (2024). Catalpol alleviates amyloid-β generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model. Iranian Journal of Basic Medical Sciences, 27(12), 1547-1557. [Link]

  • Xiang, C., et al. (2024). Catalpol alleviates amyloid-β generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model. Iranian Journal of Basic Medical Sciences, 27(12), 1547-1557. [Link]

  • Romberg, C., et al. (2011). Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept). Journal of Neuroscience, 31(9), 3500–3507. [Link]

  • Ren, H., et al. (2023). Combined administration of catalpol, puerarin, gastrodin, and borneol modulates the Tlr4/Myd88/NF-κB signaling pathway and alleviates microglia inflammation in Alzheimer's disease. Frontiers in Pharmacology, 14, 1269614. [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 22(12), 903–907. [Link]

  • ResearchGate. (n.d.). Impact of Ibuprofen at Skin Level - an in vitro and in vivo Study. [Link]

  • Lim, G. P., et al. (2000). Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease. Journal of Neuroscience, 20(15), 5709–5714. [Link]

  • Kumar, A., et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology, 9(1), 59-63. [Link]

  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(10), 1210. [Link]

  • Ren, H., et al. (2022). Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms. Drug Design, Development and Therapy, 16, 171–186. [Link]

  • ResearchGate. (n.d.). | Catalpol suppresses MPTP-induced inflammation and promotes neural... | Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease. [Link]

  • Liu, Y., et al. (2023). Protective effects of catalpol on cardio-cerebrovascular diseases: A comprehensive review. Biomedicine & Pharmacotherapy, 165, 115161. [Link]

  • ResearchGate. (n.d.). Effects of catalpol in experimental models of ischemic stroke. [Link]

  • Taconic Biosciences. (2015, September 17). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. [Link]

  • Tavakol, S., et al. (2023). Donepezil Beyond Alzheimer’s Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. Journal of Clinical and Experimental Investigations, 14(1), e2305. [Link]

  • News-Medical.net. (2023, August 23). Ibuprofen Mechanism. [Link]

  • Vijayakumar, D., & Anandhan, A. (2017). A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease. Frontiers in Neuroanatomy, 11, 10. [Link]

  • Cilia, R., et al. (2024). Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson's Disease. Movement Disorders, 39(8), 1183–1195. [Link]

  • ResearchGate. (n.d.). Levodopa in Parkinson's Disease: Current Status and Future Developments. [Link]

  • Samantaray, S., et al. (2014). Levodopa: History and Therapeutic Applications. Journal of Clinical and Diagnostic Research, 8(8), ME01–ME04. [Link]

  • Parkinson's Foundation. (n.d.). Henricus Ruhe, MD, PhD. [Link]

  • Li, Y., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 649. [Link]

  • Li, Y., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 649. [Link]

  • Lee, E. J., et al. (2018). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 23(10), 2447. [Link]

  • Bi, J., et al. (2013). Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells. British Journal of Pharmacology, 169(6), 1361–1373. [Link]

  • ResearchGate. (n.d.). (PDF) Anti‐inflammatory effect and mechanism of catalpol in various inflammatory diseases. [Link]

  • ResearchGate. (n.d.). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. [Link]

  • ResearchGate. (n.d.). Neuroprotective properties of catalpol in transient global cerebral ischemia in gerbils: Dose-response, therapeutic time-window and long-term efficacy. [Link]

  • Kim, J. Y., et al. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Biochimie, 119, 52–59. [Link]

Sources

The Strategic Enhancement of Catalpol's Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Feruloylcatalpol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the strategic modification of natural products to enhance their efficacy and overcome limitations. Catalpol, an iridoid glycoside, has long been recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] However, the therapeutic utility of the parent compound is often hampered by its relatively weak potency.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-feruloylcatalpol and related derivatives, offering a comparative assessment of their biological performance and the experimental methodologies used for their evaluation. We will explore how the addition of a feruloyl moiety and other cinnamoyl-based substitutions at the 6-O position of the catalpol scaffold dramatically enhances its anti-inflammatory and neuroprotective capabilities, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

From Weak Precursor to Potent Modulator: The Critical Role of the 6-O-Substituent

The fundamental observation underpinning the development of these derivatives is that substitutions at the 6-O position of catalpol, particularly with moieties of lower polarity, lead to a significant increase in biological activity.[3] This is exemplified by the enhanced inhibitory effects on NF-κB activation, a key regulator of the inflammatory response.[3][4]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of 6-feruloylcatalpol and its analogs is most effectively demonstrated by their ability to inhibit the NF-κB signaling pathway. The following table summarizes the inhibitory concentration (IC50) values for NF-κB activation in a cellular model, providing a clear comparison of the potency of various derivatives.

CompoundSubstituent at 6-O PositionKey Structural FeaturesIC50 (µM) of NF-κB Inhibition
Catalpol -OHParent iridoid glycoside> 100[3]
Scropolioside B trans-cinnamoylAddition of a non-polar cinnamoyl group~25[3]
6-O-veratroyl catalpol VeratroylContains a dimethoxy-substituted phenyl ringPotent inhibitor of pro-inflammatory cytokines[1]
6-O-trans-feruloyl catalpol (6FC) trans-feruloylCinnamoyl group with hydroxyl and methoxy substitutionsPotent anti-inflammatory and antioxidant[5][6]

This data is compiled from multiple sources to illustrate the general trend in activity. Specific IC50 values can vary based on the experimental setup.

The data clearly indicates that the addition of a cinnamoyl or feruloyl group at the 6-O position significantly boosts the anti-inflammatory activity compared to the parent catalpol molecule. This enhancement is attributed to the increased lipophilicity and altered electronic properties conferred by the aromatic substituent, which likely facilitates better interaction with cellular targets within the NF-κB pathway.[3]

Deciphering the Mechanism: Inhibition of the NF-κB Signaling Pathway

The enhanced anti-inflammatory effects of 6-feruloylcatalpol derivatives are predominantly mediated by their ability to suppress the NF-κB signaling cascade.[3][5] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics.[7]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Derivatives LPS LPS IKK IKK Activation LPS->IKK Activates IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB Releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_expression Induces Derivative 6-Feruloylcatalpol Derivatives Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 6-feruloylcatalpol derivatives.

Beyond Inflammation: Neuroprotective and Antioxidant Properties

The therapeutic potential of 6-feruloylcatalpol derivatives extends beyond their anti-inflammatory effects. These compounds have also demonstrated significant neuroprotective and antioxidant activities.[1][8][9]

The neuroprotective effects are often linked to the compound's ability to mitigate oxidative stress and inflammation in neuronal cells.[8][9] Catalpol itself has been shown to protect against neurotoxicity in models of Parkinson's disease.[10] The addition of the feruloyl group, a known antioxidant, likely enhances this protective capacity.[11][12] The ferulic acid moiety can directly scavenge free radicals, while the catalpol core contributes to the anti-inflammatory and anti-apoptotic actions.[8][9]

Experimental Validation: A Step-by-Step Protocol for Assessing Anti-Inflammatory Activity

To provide a practical framework for researchers, we outline a detailed protocol for a Luciferase Reporter Assay to quantify the inhibition of NF-κB activation. This in vitro assay is a robust and widely used method for screening and characterizing potential anti-inflammatory compounds.[3][4]

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine the IC50 value of 6-feruloylcatalpol derivatives for the inhibition of LPS-induced NF-κB activation in a human cell line.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • pNF-κB-Luc plasmid (contains the firefly luciferase gene under the control of an NF-κB response element)

  • pRL-TK plasmid (contains the Renilla luciferase gene for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-Feruloylcatalpol derivatives

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Experimental Workflow:

experimental_workflow A 1. Cell Seeding Plate HEK293T cells in a 96-well plate B 2. Transfection Co-transfect cells with pNF-κB-Luc and pRL-TK plasmids A->B C 3. Compound Treatment Pre-treat cells with varying concentrations of 6-feruloylcatalpol derivatives B->C D 4. Stimulation Induce NF-κB activation with LPS C->D E 5. Lysis and Luciferase Assay Lyse cells and measure both firefly and Renilla luciferase activity D->E F 6. Data Analysis Normalize firefly to Renilla luciferase. Calculate IC50 values E->F

Sources

A Senior Application Scientist's Guide to Comparing the Bioavailability of 6-Feruloylcatalpol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Bioavailability Challenge of 6-Feruloylcatalpol

6-O-trans-feruloyl catalpol (6FC), an iridoid glycoside isolated from the stem bark of Catalpa ovata, has demonstrated significant therapeutic potential, particularly in promoting liver regeneration.[1][2] Mechanistic studies have revealed its capacity to modulate key signaling pathways involved in cell proliferation and survival, such as the NF-κB, Akt, MAPK, and STAT3 pathways.[1][3][4] However, like many other iridoid glycosides, the clinical translation of 6FC is hampered by presumed low oral bioavailability.[5][6] Factors contributing to this challenge include potential instability in the gastrointestinal tract, poor membrane permeability, and susceptibility to first-pass metabolism.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically compare the bioavailability of different 6-Feruloylcatalpol formulations. We will delve into the rationale behind selecting various formulation strategies, provide detailed experimental protocols for their evaluation, and present a model for data comparison. This document is intended to serve as a practical, in-depth resource for designing and executing preclinical studies to enhance the therapeutic efficacy of 6FC.

Formulation Strategies for Enhancing 6FC Bioavailability

The primary goal of advanced formulations is to overcome the inherent physicochemical and biological barriers that limit the oral absorption of 6FC. Based on strategies proven effective for other poorly bioavailable compounds, particularly those in the iridoid glycoside family, we propose a comparative evaluation of the following formulations.[7][8][9]

  • Aqueous Suspension (Control): This will serve as the baseline for comparison. It represents the simplest formulation, where micronized 6FC is suspended in an aqueous vehicle.

  • Lipid-Based Formulation: Solid Lipid Nanoparticles (SLNs): Lipid-based systems are known to enhance the oral bioavailability of lipophilic and some hydrophilic compounds by various mechanisms, including improving solubility, protecting the drug from degradation, and facilitating lymphatic transport.[10][11][12][13][14] SLNs are colloidal carriers made from solid lipids, which can encapsulate the drug and offer controlled release. For hydrophilic iridoid glycosides like catalpol and aucubin, lipid nanoparticles have been shown to be effective delivery vehicles.[10][11][12][13][14]

  • Polymer-Based Formulation: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable polymers like PLGA can encapsulate drugs, protecting them from the harsh environment of the GI tract and providing sustained release.[7][15] This can lead to improved absorption and a more favorable pharmacokinetic profile.

Experimental Workflow for Comparative Bioavailability Assessment

A multi-pronged approach, combining in vitro and in vivo models, is essential for a thorough comparison of the selected 6FC formulations. The following workflow provides a robust framework for this evaluation.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Permeability cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis F1 Aqueous Suspension Caco2 Caco-2 Permeability Assay F1->Caco2 PK_study Rodent PK Study (Oral Gavage) F1->PK_study F2 SLN Formulation F2->Caco2 F2->PK_study F3 PLGA Nanoparticle Formulation F3->Caco2 F3->PK_study Caco2->PK_study Select promising formulations Analytics HPLC-MS/MS Analysis of Plasma Samples PK_study->Analytics Data_analysis Comparative Analysis of Papp, Cmax, Tmax, AUC Analytics->Data_analysis

Caption: Experimental workflow for comparing 6FC formulations.

Detailed Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Transwell Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer that mimics the intestinal epithelial barrier, expressing relevant transport proteins.[16][17][][19] This assay is a standard method to predict in vitro drug permeability.

Objective: To determine the apparent permeability coefficient (Papp) of 6FC from different formulations across a Caco-2 cell monolayer.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable polycarbonate Transwell® inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16][]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]

  • Preparation of Formulations: Prepare the aqueous suspension, SLN formulation, and PLGA nanoparticle formulation of 6FC at a final concentration of 10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Permeability Assay (Apical to Basolateral):

    • Add the 6FC formulations to the apical (donor) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with 5% CO2 for 2 hours.[16]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the incubation, collect samples from both apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of 6FC in all samples using a validated HPLC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rodents

This study will determine the plasma concentration-time profiles of 6FC after oral administration of the different formulations.[20][21][22][[“]][24]

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of 6FC from different formulations in rats.

Step-by-Step Protocol:

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.

  • Grouping and Dosing:

    • Divide the rats into four groups (n=6 per group):

      • Group 1: Intravenous (IV) bolus of 6FC solution (for absolute bioavailability determination).

      • Group 2: Oral gavage of 6FC aqueous suspension.

      • Group 3: Oral gavage of 6FC-loaded SLNs.

      • Group 4: Oral gavage of 6FC-loaded PLGA nanoparticles.

    • Administer the oral formulations at a dose equivalent to 50 mg/kg of 6FC.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[25]

  • Sample Analysis:

    • Protein Precipitation: Precipitate plasma proteins using a suitable organic solvent (e.g., methanol or acetonitrile).[25][26]

    • Quantification: Analyze the 6FC concentration in the supernatant using a validated HPLC-MS/MS method.[26]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation and Interpretation

The collected data should be summarized in clear, comparative tables to facilitate interpretation.

Table 1: Hypothetical In Vitro Permeability Data for 6FC Formulations

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Aqueous Suspension0.5 ± 0.13.2
SLN Formulation2.5 ± 0.41.5
PLGA Nanoparticles1.8 ± 0.31.8

Data are presented as mean ± SD. This is hypothetical data for illustrative purposes.

Interpretation of In Vitro Data: An increase in the Papp (A→B) value for the SLN and PLGA nanoparticle formulations compared to the aqueous suspension would suggest enhanced permeability. A lower efflux ratio would indicate that the formulations may be circumventing efflux transporters.

Table 2: Hypothetical Pharmacokinetic Parameters of 6FC Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 351.0600 ± 110100 (Reference)
SLN Formulation750 ± 1202.03600 ± 450600
PLGA Nanoparticles450 ± 904.04200 ± 510700

Data are presented as mean ± SD. This is hypothetical data for illustrative purposes.

Interpretation of In Vivo Data: A significant increase in Cmax and AUC for the SLN and PLGA nanoparticle formulations would strongly indicate enhanced oral bioavailability compared to the simple suspension. A longer Tmax for the PLGA nanoparticles would suggest a sustained-release profile.

Mechanistic Insights: Signaling Pathways Modulated by 6FC

Understanding the downstream effects of bioavailable 6FC is crucial. Studies have shown that 6FC promotes liver regeneration by activating several key signaling pathways.[1][2] Enhanced bioavailability from advanced formulations would lead to more effective modulation of these pathways.

signaling_pathway cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway FC 6-Feruloylcatalpol (Enhanced Bioavailability) Akt p-Akt FC->Akt MAPK p-Erk, p-JNK, p-p38 FC->MAPK NFkB p-NF-κB FC->NFkB STAT3 p-STAT3 FC->STAT3 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression Regulation of Gene Expression MAPK->Gene_Expression Inflammation Anti-inflammatory Response NFkB->Inflammation Cell_Growth Cell Growth & Differentiation STAT3->Cell_Growth

Caption: Key signaling pathways modulated by 6-Feruloylcatalpol.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the bioavailability of different 6-Feruloylcatalpol formulations. While direct comparative experimental data for 6FC is not yet available in the public domain, the proposed workflow, based on established methodologies and data from structurally similar compounds, provides a robust framework for such an investigation. The hypothetical data presented illustrates the potential for significant bioavailability enhancement through advanced formulation strategies like solid lipid nanoparticles and PLGA nanoparticles.

Future research should focus on conducting these comparative studies to generate empirical data for 6FC. Furthermore, exploring other formulation technologies such as self-emulsifying drug delivery systems (SEDDS) and amorphous solid dispersions could unveil even more effective strategies for unlocking the full therapeutic potential of this promising natural compound.

References

  • Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. (2021). MDPI. Retrieved January 3, 2026, from [Link]

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2020). PubMed Central. Retrieved January 3, 2026, from [Link]

  • 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 3, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 3, 2026, from [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. (2021). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. (2021). PubMed. Retrieved January 3, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). Retrieved January 3, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 3, 2026, from [Link]

  • Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify AI. Retrieved January 3, 2026, from [Link]

  • Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved January 3, 2026, from [Link]

  • Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. (2020). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Selected formulations for the pharmacokinetic study in rats. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved January 3, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 3, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved January 3, 2026, from [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. Retrieved January 3, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved January 3, 2026, from [Link]

  • Pharmacokinetic Study of an Iridoid Glucoside: Aucubin. (1991). Research With Rutgers. Retrieved January 3, 2026, from [Link]

  • Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2019). MDPI. Retrieved January 3, 2026, from [Link]

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. (2019). MDPI. Retrieved January 3, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 3, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Biopolymer-Based Nanoparticles for Drug Delivery. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • Pharmacokinetic study of an iridoid glucoside: aucubin. (1991). PubMed. Retrieved January 3, 2026, from [Link]

  • Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Search. (n.d.). The WHO Traditional Medicine Global Library. Retrieved January 3, 2026, from [Link]

  • The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway. (2024). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. Retrieved January 3, 2026, from [Link]

  • Simultaneous Determination and Pharmacokinetic Study of Six Components in Rat Plasma by HPLC-MS/MS after Oral Administration of Acanthopanax sessiliflorus Fruit Extract. (2016). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • HPLC method for the simultaneous determination of four compounds in rat plasma after intravenous administration of Portulaca oleracea L. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • RP-HPLC Method for the Estimation of 6-Mercaptopurine in Spiked Human Plasma and Pharmaceutical Formulations. (2013). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

A Researcher's Guide to the Independent Replication of 6-Feruloylcatalpol's Bioactivities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to independently replicate and validate the published bioactivities of 6-Feruloylcatalpol (also known as 6-O-trans-feruloyl catalpol or 6FC). In an era where reproducibility is paramount, this document offers a critical comparison of published data and detailed, field-tested protocols to facilitate rigorous independent verification.

Introduction: The Scientific Imperative for Replicating Natural Product Bioactivity

6-Feruloylcatalpol is an iridoid glycoside that has garnered significant interest for its therapeutic potential. It is a derivative of catalpol, a compound extensively studied for its neuroprotective, anti-inflammatory, and anti-cancer properties[1][2][3]. The addition of a feruloyl group to the catalpol backbone may modulate its bioactivity, a common strategy in nature and medicinal chemistry to enhance efficacy or alter specificity[4].

The primary focus of published research on 6-Feruloylcatalpol has been its remarkable hepatoprotective effects, particularly its ability to accelerate liver regeneration[5][6]. While these findings are promising, the broader bioactivity profile of this compound, especially in comparison to its parent molecule, catalpol, remains less explored. This guide addresses this gap by providing a structured approach to not only replicate the established hepatoprotective studies but also to explore its potential anti-cancer and neuroprotective activities based on the known effects of catalpol.

Scientific advancement relies on the ability of independent laboratories to reproduce published findings. This process validates the original observations and builds a robust foundation for further research and development. This guide is designed to empower researchers to undertake such validation studies with confidence, providing not only the "how" but also the "why" behind experimental choices.

Comparative Analysis of Published Bioactivity Data

A critical first step in any replication study is a thorough analysis of the existing literature. The following table summarizes the key published bioactivity data for 6-Feruloylcatalpol. At present, the most comprehensive data pertains to its role in liver regeneration.

BioactivityModel SystemKey FindingsReported EfficacyReference
Hepatoprotection / Liver Regeneration 2/3 Partial Hepatectomy (PHx) Mouse ModelAccelerated liver regeneration, restored liver-to-body weight ratio, reduced serum ALT and AST levels.Oral administration of 6FC daily for seven days pre- and post-surgery.--INVALID-LINK--[5]
Hepatocyte Proliferation (in vitro) HGF-stimulated Hep3B cellsIncreased cell proliferation by up to 76% on day 2 of treatment.10 µM 6FC treatment.--INVALID-LINK--[5]
Anti-inflammatory In vivo and in vitro modelsRegulation of NF-κB signaling.Data specific to 6-Feruloylcatalpol is intertwined with hepatoprotection studies.--INVALID-LINK--[5]
Anti-cancer Various cancer cell lines (for parent compound, catalpol)Catalpol has shown inhibitory effects on breast, gastric, lung, and colorectal cancer cells.Specific IC50 values for 6-Feruloylcatalpol are not yet published.--INVALID-LINK--[7]
Neuroprotection In vivo and in vitro models of Parkinson's and Alzheimer's disease (for parent compound, catalpol)Catalpol demonstrates neuroprotective effects through anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms.Specific studies on 6-Feruloylcatalpol are needed.--INVALID-LINK--[1], --INVALID-LINK--[8]

Experimental Protocols for Independent Replication

The following sections provide detailed, step-by-step methodologies for replicating and expanding upon the published bioactivities of 6-Feruloylcatalpol. Each protocol is designed as a self-validating system, including appropriate controls and explaining the rationale behind key steps.

Part 1: Replication of Hepatoprotective and Anti-inflammatory Effects

The most robustly documented bioactivity of 6-Feruloylcatalpol is its ability to promote liver regeneration. The following protocols are designed to replicate the key findings of Park et al. (2025).

This assay will determine the effect of 6-Feruloylcatalpol on the viability and proliferation of hepatocyte-derived cells.

  • Cell Line: HepG2 or Hep3B human hepatoma cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed HepG2/Hep3B cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 6-Feruloylcatalpol in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of 6-Feruloylcatalpol. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with a known hepatotoxin (e.g., acetaminophen) as a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Causality Behind Experimental Choices: The use of a time course (24, 48, 72 hours) allows for the assessment of both short-term and long-term effects on cell proliferation. The concentration range is chosen to identify a dose-dependent effect and to determine the EC50 (half-maximal effective concentration).

This protocol will verify the activation of key signaling pathways implicated in the hepatoprotective effects of 6-Feruloylcatalpol.

Protocol:

  • Cell Culture and Treatment: Seed HepG2/Hep3B cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of 6-Feruloylcatalpol (determined from the MTT assay, e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (p-NF-κB p65, NF-κB p65, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Trustworthiness of the Protocol: By analyzing both the total and phosphorylated forms of the proteins, you can confirm that the observed changes are due to activation of the signaling pathway and not alterations in total protein expression.

This assay will quantify the effect of 6-Feruloylcatalpol on the production of key inflammatory cytokines.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages or primary hepatocytes in a 24-well plate. Pre-treat the cells with various concentrations of 6-Feruloylcatalpol for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the 6-Feruloylcatalpol-treated groups to the LPS-only treated group.

Part 2: Exploratory Protocols for Anti-Cancer and Neuroprotective Effects

Given the limited published data on the anti-cancer and neuroprotective effects of 6-Feruloylcatalpol, the following protocols are proposed as a starting point for investigation, based on the known activities of its parent compound, catalpol.

2.1.1 Cell Viability (MTT Assay)

  • Cell Lines: A panel of cancer cell lines is recommended, including:

    • MCF-7: Estrogen receptor-positive breast cancer

    • HeLa: Cervical cancer

    • A549: Lung cancer

    • PANC-1: Pancreatic cancer

  • Protocol: Follow the MTT assay protocol as described in section 1.1, adapting cell seeding densities as required for each cell line. The goal is to determine the IC50 (half-maximal inhibitory concentration) of 6-Feruloylcatalpol for each cell line.

2.1.2 Apoptosis Assay (Caspase-3/7 Activity)

  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate that is cleaved by active caspases-3/7, generating a luminescent signal proportional to the amount of apoptosis.

  • Protocol:

    • Seed cancer cells in a white-walled 96-well plate.

    • Treat cells with 6-Feruloylcatalpol at concentrations around the determined IC50 for 24-48 hours.

    • Use a commercial Caspase-Glo® 3/7 Assay kit, following the manufacturer's "add-mix-measure" protocol.

    • Measure luminescence using a plate reader.

2.1.3 Cell Cycle Analysis

  • Principle: This assay uses propidium iodide (PI) to stain DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cancer cells in 6-well plates with 6-Feruloylcatalpol for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the cell cycle distribution by flow cytometry.

  • Cell Lines:

    • PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

    • SH-SY5Y: A human neuroblastoma cell line.

  • Neurotoxin Models:

    • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease-related neurotoxicity.

    • Amyloid-β (Aβ) oligomers: To model Alzheimer's disease-related neurotoxicity.

Protocol:

  • Cell Culture and Differentiation (for PC-12): Culture PC-12 cells in the presence of NGF for several days to induce a neuronal phenotype.

  • Pre-treatment: Pre-treat the differentiated PC-12 or SH-SY5Y cells with various concentrations of 6-Feruloylcatalpol for 24 hours.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-OHDA, MPP+, or Aβ oligomers) for an additional 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay as described in section 1.1.

    • Apoptosis: Conduct a Caspase-3/7 assay as described in section 2.1.2.

    • Morphological Analysis: Observe cell morphology using microscopy to assess neurite outgrowth and signs of cell death.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the conceptualization and execution of these replication studies, the following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways under investigation.

Hepatoprotection_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HepG2 HepG2/Hep3B Cells Treatment 6-Feruloylcatalpol Treatment HepG2->Treatment MTT MTT Assay (Cell Proliferation) Treatment->MTT WB Western Blot (Signaling Pathways) Treatment->WB ELISA ELISA (Inflammatory Cytokines) Treatment->ELISA Mice PHx Mouse Model Oral_Admin Oral Administration of 6-Feruloylcatalpol Mice->Oral_Admin Analysis Serum ALT/AST Analysis Liver Histology Oral_Admin->Analysis

Caption: Experimental workflow for replicating hepatoprotection studies.

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes FC 6-Feruloylcatalpol Akt Akt FC->Akt MAPK MAPK (ERK, JNK, p38) FC->MAPK IKK IKK FC->IKK pAkt p-Akt Akt->pAkt pMAPK p-MAPK MAPK->pMAPK pIKK p-IKK IKK->pIKK Proliferation Cell Proliferation & Survival pAkt->Proliferation pMAPK->Proliferation NFkB NF-κB pIKK->NFkB pNFkB p-NF-κB NFkB->pNFkB pNFkB->Proliferation Inflammation Reduced Inflammation pNFkB->Inflammation modulates

Caption: Signaling pathways modulated by 6-Feruloylcatalpol.

Anticancer_Neuro_Workflow cluster_anticancer Exploratory Anti-Cancer Studies cluster_neuro Exploratory Neuroprotection Studies CancerCells Cancer Cell Lines (MCF-7, HeLa, etc.) Treatment_AC 6-Feruloylcatalpol Treatment CancerCells->Treatment_AC MTT_AC MTT Assay (IC50) Treatment_AC->MTT_AC Caspase Caspase-3/7 Assay (Apoptosis) Treatment_AC->Caspase CellCycle Cell Cycle Analysis Treatment_AC->CellCycle NeuronCells Neuronal Cell Lines (PC-12, SH-SY5Y) Pretreatment 6-Feruloylcatalpol Pre-treatment NeuronCells->Pretreatment Neurotoxin Neurotoxin Challenge (6-OHDA, Aβ) Pretreatment->Neurotoxin Viability Viability & Apoptosis Assays Neurotoxin->Viability

Caption: Workflow for exploratory anti-cancer and neuroprotection studies.

Conclusion and Future Directions

This guide provides a robust framework for the independent replication and exploration of 6-Feruloylcatalpol's bioactivities. The detailed protocols and comparative data analysis are intended to foster scientific rigor and transparency. While the hepatoprotective effects are well-documented, the potential anti-cancer and neuroprotective activities of this compound represent exciting avenues for future research. By systematically applying the exploratory protocols outlined herein, the scientific community can build a more comprehensive understanding of 6-Feruloylcatalpol's therapeutic potential.

References

A Comparative Guide to the Therapeutic Potential of Iridoid Glycosides: 6-Feruloylcatalpol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product-based drug discovery, iridoid glycosides have emerged as a promising class of compounds with a diverse range of pharmacological activities.[1] This guide provides an in-depth evaluation of the therapeutic potential of 6-Feruloylcatalpol, a prominent iridoid glycoside, in comparison to other well-studied iridoids: catalpol, aucubin, and geniposide. By synthesizing available experimental data, we aim to offer a comprehensive resource for researchers seeking to explore the therapeutic applications of these fascinating molecules.

Introduction to Iridoid Glycosides: A Class of Bioactive Natural Products

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[2] They are widely distributed in the plant kingdom and often exist as glycosides, linked to a sugar moiety, which enhances their stability and bioavailability.[1] The therapeutic interest in iridoid glycosides stems from their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects.[1][3] This guide will delve into the specific attributes of 6-Feruloylcatalpol and how it compares to its structural relatives.

In the Spotlight: 6-Feruloylcatalpol

6-O-trans-feruloyl catalpol (6FC) is a key bioactive compound isolated from the stem bark of Catalpa ovata.[4] The addition of a feruloyl group to the catalpol backbone is believed to significantly influence its biological activity.

Therapeutic Potential of 6-Feruloylcatalpol

Emerging research highlights the potent hepatoprotective and regenerative capabilities of 6-Feruloylcatalpol. Studies have shown that it can accelerate liver regeneration in vivo by promoting hepatocyte proliferation.[4] This effect is attributed to its ability to activate key signaling pathways involved in cell survival and proliferation, such as the NF-κB, Akt, and MAPK pathways.[4][5] Furthermore, 6FC exhibits antioxidant properties by scavenging peroxynitrite, which may protect liver cells from oxidative damage during the regeneration process.[4]

Comparative Analysis: 6-Feruloylcatalpol vs. Other Iridoid Glycosides

To provide a clear perspective on the therapeutic potential of 6-Feruloylcatalpol, we will now compare its known activities with those of three other prominent iridoid glycosides: catalpol, aucubin, and geniposide.

Catalpol: The Neuroprotective Precursor

Catalpol is the structural precursor to 6-Feruloylcatalpol and is one of the most extensively studied iridoid glycosides. It is abundantly found in the roots of Rehmannia glutinosa.[6]

  • Neuroprotection: Catalpol has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] It exerts these effects through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[9][10] For instance, in a mouse model of Parkinson's disease, treatment with catalpol (15 mg/kg) significantly blocked the loss of tyrosine hydroxylase-positive cells.[8]

  • Anti-inflammatory Activity: Catalpol exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB pathway.[3][11]

  • Hepatoprotective Effects: While some studies suggest hepatoprotective activity, others have found it to be less potent than other iridoids in this regard.[12]

Aucubin: A Potent Anti-inflammatory and Antioxidant Agent

Aucubin, found in plants like Aucuba japonica and Eucommia ulmoides, is another well-researched iridoid glycoside with a range of biological activities.[13][14]

  • Anti-inflammatory Properties: Aucubin is recognized for its potent anti-inflammatory effects.[15] It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the activation of the NF-κB signaling pathway.[14][16]

  • Antioxidant Activity: Aucubin demonstrates significant antioxidant properties, contributing to its protective effects in various disease models.[2][17]

  • Neuroprotection: Aucubin has also been shown to exert neuroprotective effects against cerebral ischemia-reperfusion injury by reducing oxidative stress and neuroinflammation.[17][18][19] A study on gerbils showed that pretreatment with 10 mg/kg of aucubin protected hippocampal CA1 pyramidal neurons from ischemic injury.[18][20]

Geniposide: A Multifunctional Therapeutic Agent

Geniposide, a major iridoid glycoside in the fruits of Gardenia jasminoides, has been investigated for a wide array of pharmacological effects.[9][21]

  • Anti-inflammatory Action: Geniposide possesses strong anti-inflammatory properties. In a study on diabetic wound healing in rats, geniposide dose-dependently reduced the levels of pro-inflammatory factors TNF-α, IL-1β, and IL-6, with calculated IC50 values of 1.36, 1.02, and 1.23 g/kg, respectively.[1][3][4]

  • Neuroprotective Effects: Geniposide has shown neuroprotective potential in models of Alzheimer's disease and cerebral ischemia by mitigating oxidative stress and inflammation in the brain.[16][22] In a mouse model of cerebral ischemia, geniposide at a dose of 150 mg/kg significantly improved neurological deficits and reduced infarct volume.[21]

  • Hepatoprotective and Antidiabetic Activities: Geniposide also exhibits hepatoprotective and antidiabetic effects, further highlighting its multifaceted therapeutic potential.[9][21]

Quantitative Comparison of Therapeutic Efficacy

The following table summarizes the available quantitative data for the therapeutic effects of the compared iridoid glycosides. It is important to note that direct comparative studies are limited, and the data is compiled from individual studies with varying experimental conditions.

Iridoid GlycosideTherapeutic AreaAssay/ModelKey FindingReference
6-Feruloylcatalpol Liver Regeneration2/3 Partial Hepatectomy (mice)Accelerated hepatocyte proliferation and liver regeneration[4]
Catalpol NeuroprotectionMPTP-induced Parkinson's (mice)15 mg/kg significantly blocked tyrosine hydroxylase-positive cell loss[8]
Aucubin NeuroprotectionForebrain Ischemia (gerbils)10 mg/kg protected hippocampal CA1 pyramidal neurons[18][20]
Geniposide Anti-inflammatoryDiabetic Wound Healing (rats)IC50 for TNF-α inhibition: 1.36 g/kg[1][3][4]
Geniposide NeuroprotectionMCAO (mice)150 mg/kg significantly reduced infarct volume[21]

Mechanistic Insights: Signaling Pathways Modulated by Iridoid Glycosides

The therapeutic effects of these iridoid glycosides are underpinned by their ability to modulate key intracellular signaling pathways.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. 6-Feruloylcatalpol, catalpol, aucubin, and geniposide have all been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.[4][19][24]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_P p-IκBα NFkB_IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Induces Iridoids 6-Feruloylcatalpol Catalpol, Aucubin, Geniposide Iridoids->IKK Inhibits PI3K_Akt_Pathway cluster_extracellular2 Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm2 Cytoplasm cluster_cellular_response Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits & Activates Akt_P p-Akt (Active) Akt->Akt_P Downstream Downstream Targets Akt_P->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response 6FC 6-Feruloylcatalpol 6FC->Akt Promotes Activation

Caption: Simplified PI3K/Akt Signaling Pathway and 6-Feruloylcatalpol's Role.

Experimental Protocols for Therapeutic Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of the therapeutic potential of iridoid glycosides.

In Vitro Anti-inflammatory Activity Assessment

This protocol outlines a common method for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Start Culture RAW 264.7 macrophages Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with Iridoid Glycoside (various concentrations) Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Perform Griess Assay for Nitrite concentration Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate % NO inhibition Measure->Calculate End Data Analysis Calculate->End

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test iridoid glycoside (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated group. Determine the IC50 value if applicable.

In Vivo Neuroprotection Assessment in a Mouse Model of Cerebral Ischemia

This protocol describes a common in vivo model to evaluate the neuroprotective effects of a compound against stroke.

Experimental Workflow:

Neuroprotection_Workflow Start Acclimatize mice Pretreat Administer Iridoid Glycoside or Vehicle (e.g., daily for 7 days) Start->Pretreat Induce Induce Middle Cerebral Artery Occlusion (MCAO) Pretreat->Induce Reperfuse Reperfusion (e.g., after 1-2h) Induce->Reperfuse Assess Assess Neurological Deficits (e.g., at 24h post-MCAO) Reperfuse->Assess Sacrifice Sacrifice animals Assess->Sacrifice Analyze Analyze brain tissue: - Infarct volume (TTC staining) - Histopathology (H&E staining) - Biomarker analysis (Western blot, ELISA) Sacrifice->Analyze End Data Analysis Analyze->End

Caption: Workflow for In Vivo Neuroprotection Assay.

Step-by-Step Methodology:

  • Animal Model: Use adult male C57BL/6 mice (20-25g). Acclimatize the animals for at least one week before the experiment.

  • Drug Administration: Administer the test iridoid glycoside (e.g., 10, 50, 150 mg/kg, intraperitoneally or orally) or vehicle control daily for a pre-determined period (e.g., 7 days) before surgery.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Anesthetize the mice (e.g., with isoflurane).

    • Perform a midline neck incision and expose the common carotid artery.

    • Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Zea Longa score).

  • Infarct Volume Measurement:

    • Sacrifice the animals and harvest the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histopathological and Molecular Analysis:

    • Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess neuronal damage.

    • Conduct Western blotting or ELISA on brain homogenates to measure the expression of inflammatory and apoptotic markers.

Conclusion and Future Directions

In comparison, catalpol stands out for its well-documented neuroprotective effects. Aucubin is a potent anti-inflammatory and antioxidant agent, while geniposide displays a broad spectrum of therapeutic activities. The choice of which iridoid glycoside to pursue for further drug development will depend on the specific therapeutic application.

Future research should focus on conducting head-to-head comparative studies of these iridoid glycosides in standardized in vitro and in vivo models. Furthermore, elucidating the detailed structure-activity relationships within this class of compounds will be crucial for the rational design of novel and more potent therapeutic agents. The exploration of their pharmacokinetic and toxicological profiles will also be essential for their translation into clinical practice.

References

  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Dinda, B., Dinda, S., Das, N., & Dinda, M. (2015). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 20(4), 7643-7686. [Link]

  • Hassan, M. A. M., et al. (2025). Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review.
  • Jiang, B., et al. (2015). Catalpol: a potential therapeutic for neurodegenerative diseases. Current medicinal chemistry, 22(10), 1279-1291. [Link]

  • Kim, I. J., et al. (2023). Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects. Antioxidants, 12(5), 1082. [Link]

  • Hassan, M. A. M., et al. (2025). Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review. PubMed. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Cusabio. [Link]

  • Kartini, K., et al. (2023). A review of the pharmacology and toxicology of aucubin. PubMed, 45(1), 1-13. [Link]

  • Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • ResearchGate. (n.d.). Schematic representation of NF- ␬ B and STAT signaling pathway in... ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Aucubin – Knowledge and References. Taylor & Francis Online. [Link]

  • Bhattamisra, S. K., et al. (2018). Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. PubMed Central. [Link]

  • Wang, Z. X., et al. (2015). Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis. Evidence-Based Complementary and Alternative Medicine, 2015, 831759. [Link]

  • Wang, C., et al. (2022). Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide. Molecules, 27(19), 6296. [Link]

  • Wang, Y., et al. (2017). Synergistic neuroprotective effects of Geniposide and ursodeoxycholic acid in hypoxia‑reoxygenation injury in SH‑SY5Y cells. Molecular Medicine Reports, 16(6), 9475-9482. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of aucubin and aucubigenin. ResearchGate. [Link]

  • Liu, H., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 696. [Link]

  • ResearchGate. (n.d.). Analysis of aucubin and catalpol content in different plant parts of four Globularia species. ResearchGate. [Link]

  • Kim, J. H., & Lee, J. (2020). An overview on anti-inflammatory activities of Aucubin. International Journal of Herbal Medicine, 8(4), 1-5. [Link]

  • Koo, H. J., et al. (2004). Anti-inflammatory evaluation of gardenia extract, geniposide and genipin. Journal of Ethnopharmacology, 90(2-3), 211-215. [Link]

  • Sabalingam, S. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery & Therapeutics, 15(1), 187-192. [Link]

  • Liu, Z., et al. (2021). Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway. Journal of Ethnopharmacology, 267, 113524. [Link]

  • Jiang, B., et al. (2008). Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity. Neuroscience Letters, 437(2), 143-147. [Link]

  • Lee, T. K., et al. (2024). Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Li, D. Q., et al. (2025). Catapol: a promising natural neuroprotective agent for neurologic disorders. ScienceOpen. [Link]

  • Lee, T. K., et al. (2023). Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects. Antioxidants, 12(5), 1082. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Geniposide for Neuroprotection: A Natural Approach to Brain Health. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Ovid. (n.d.). Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury. Ovid. [Link]

  • Lee, J. H., et al. (2018). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 23(11), 2947. [Link]

  • Ovid. (n.d.). Neuroprotective effects of Aucubin against cerebral ischemia–reperfusion injury. Ovid. [Link]

  • Wang, Y., et al. (2019). Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide. Evidence-Based Complementary and Alternative Medicine, 2019, 9268038. [Link]

  • Kim, K. S., et al. (2012). Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells. Biological and Pharmaceutical Bulletin, 35(8), 1251-1257. [Link]

  • Li, Y., et al. (2022). Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. Journal of Inflammation Research, 15, 4237-4252. [Link]

  • ResearchGate. (n.d.). Indigo Fruits Ingredient, Aucubin, Protects against LPS-Induced Cardiac Dysfunction in Mice. ResearchGate. [Link]

  • Kartini, K., et al. (2023). Characteristics, Isolation Methods, and Biological Properties of Aucubin. Molecules, 28(10), 4196. [Link]

  • Taylor & Francis Online. (n.d.). Aucubin – Knowledge and References. Taylor & Francis Online. [Link]

  • Lee, T. K., et al. (2024). Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils. PubMed. [Link]

  • Park, K. S. (2013). Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes. Cytokine, 62(3), 407-412. [Link]

  • Kartini, K., et al. (2023). Characteristics, Isolation Methods, and Biological Properties of Aucubin. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Feruloylcatalpol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. 6-Feruloylcatalpol, an iridoid glycoside of interest in various research fields, requires meticulous handling from acquisition to disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Feruloylcatalpol, grounded in established safety principles and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. However, the fundamental principles of hazardous waste disposal remain consistent: identification, segregation, containment, and proper disposal through a certified entity.[3][4][5]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes or airborne particles.

  • Lab coat: To prevent contamination of personal clothing.

All handling of 6-Feruloylcatalpol waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol for 6-Feruloylcatalpol

This protocol outlines the essential steps for the safe disposal of 6-Feruloylcatalpol and materials contaminated with it.

Step 1: Waste Identification and Segregation

Proper identification and segregation are crucial to prevent accidental mixing of incompatible chemicals.

  • Identify all waste streams: This includes:

    • Unused or expired 6-Feruloylcatalpol solid.

    • Solutions containing 6-Feruloylcatalpol.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

    • Spill cleanup materials.

  • Segregate the waste: Do not mix 6-Feruloylcatalpol waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a distinct chemical waste.

Step 2: Waste Collection and Containment

Proper containment is key to preventing leaks and ensuring safe transport.

  • Use a dedicated waste container: The container should be clearly labeled, leak-proof, and made of a material compatible with 6-Feruloylcatalpol and any solvents used.[2]

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "6-Feruloylcatalpol," and a list of any other constituents in the waste mixture.[4][6]

  • Store the container safely: The waste container should be kept in a designated and secure secondary containment area to prevent spills from spreading. This area should be well-ventilated and away from incompatible materials.[7]

Step 3: In-Lab Treatment and Neutralization (Not Recommended)

Currently, there are no established and validated protocols for the in-lab neutralization of 6-Feruloylcatalpol. Attempting to treat or neutralize the chemical without a proven method can be hazardous and is strongly discouraged.[2]

Step 4: Disposal

Under no circumstances should 6-Feruloylcatalpol be disposed of down the drain or in the regular trash.[2] This can lead to environmental contamination and potential harm to aquatic ecosystems.

  • Arrange for professional disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the 6-Feruloylcatalpol waste.

  • Follow institutional procedures: Adhere to all internal procedures for waste pickup requests and documentation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Feruloylcatalpol waste.

A Waste Generation (Unused 6-Feruloylcatalpol, contaminated materials) BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste (Collect 6-Feruloylcatalpol waste separately) D Label Waste Container ('Hazardous Waste', Chemical Name) C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Professional Hazardous Waste Disposal F->G BB->C

Caption: Workflow for the proper disposal of 6-Feruloylcatalpol.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and restrict access: Clear the immediate area of all personnel.

  • Wear appropriate PPE: Don the necessary protective equipment before attempting to clean the spill.

  • Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled substance.

  • Collect the waste: Carefully sweep or scoop the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill: Inform your supervisor and EHS department of the incident.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 6-Feruloylcatalpol, fostering a culture of safety and sustainability within the laboratory.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Lehigh University Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. [Link]

  • University of Toronto Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • National Institutes of Health. (-)-6-Feruloyl-catalpol. PubChem. [Link]

  • US Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • National Institutes of Health. 6-Feruloylcatalpol. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Feruloylcatalpol: From Receipt to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

A comprehensive safety data sheet (SDS) specific to 6-Feruloylcatalpol is not currently published. Therefore, a conservative risk assessment is based on the known hazards of its parent compound, Catalpol. The safety data sheet for Catalpol classifies it with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these potential risks, 6-Feruloylcatalpol, particularly in its powdered form, must be handled as a hazardous substance. The primary routes of exposure to mitigate are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and depends on the specific task being performed. The following table outlines the minimum PPE requirements for handling 6-Feruloylcatalpol in both solid and liquid forms.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (Weighing, Aliquoting)Chemical safety goggles conforming to EN 166.[3]Chemical-resistant nitrile gloves.[4]Full-length lab coat.Required. N95-rated respirator at minimum; half-mask respirator with P100 (HEPA) filters recommended, especially outside a fume hood.[3][5]
Handling Solutions (Preparing, Transferring)Chemical safety goggles conforming to EN 166.[3]Chemical-resistant nitrile gloves.[4]Full-length lab coat.Not typically required if handled within a certified chemical fume hood. Assess risk if working on an open bench.

Causality of PPE Choices:

  • Respiratory Protection: Fine chemical powders can easily become airborne, creating an inhalation hazard. A respirator with a P100 filter is effective at trapping these fine particulates, mitigating the risk of respiratory tract irritation.[2][5]

  • Nitrile Gloves: Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. Always inspect gloves for tears or pinholes before use.[4]

  • Safety Goggles: Protect against airborne powder and accidental splashes of solutions, preventing serious eye irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

This workflow ensures a systematic and safe approach from initial preparation to final disposal.

Workflow for Safe Handling of 6-Feruloylcatalpol```dot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean surface, fume hood ON) don_ppe 2. Don Required PPE (Gloves, coat, goggles, respirator) weigh 3. Weigh Solid Powder (In fume hood or ventilated enclosure) don_ppe->weigh solubilize 4. Prepare Solution (Add solvent to solid slowly) weigh->solubilize dispose_solid 5. Dispose of Solid Waste (Tips, weigh boats in labeled bag) solubilize->dispose_solid dispose_liquid 6. Dispose of Liquid Waste (Collect in labeled hazardous waste container) dispose_solid->dispose_liquid clean_area 7. Clean Work Area (Wipe down surfaces) dispose_liquid->clean_area doff_ppe 8. Doff PPE Correctly (Gloves last, wash hands) clean_area->doff_ppe

Caption: Decision tree for responding to spills or personal exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. [6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][6]* Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention. [6]* Small Spill (Solid or Liquid): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad). Carefully collect the material into a sealable container for hazardous waste disposal. Clean the spill area with an appropriate solvent or detergent.

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandatory to ensure safety and regulatory compliance. All waste must be collected by the institution's Environmental Health and Safety (EHS) department or a licensed contractor. [7]

  • Solid Waste:

    • Description: Includes all non-sharp items contaminated with 6-Feruloylcatalpol.

    • Examples: Used gloves, weigh boats, contaminated paper towels, pipette tips.

    • Procedure:

      • Collect all solid waste in a designated, puncture-resistant plastic bag or container. [8] 2. The container must be clearly labeled "Hazardous Solid Waste" and list "6-Feruloylcatalpol" as a contaminant. [8] 3. When full, seal the container and store it in a designated satellite accumulation area for pickup.

  • Liquid Waste:

    • Description: Includes unused stock solutions, experimental media, and solvent rinses containing 6-Feruloylcatalpol.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy). [8] 2. Segregate aqueous waste from organic solvent waste if required by your institution. [9] 3. The container must be clearly labeled "Hazardous Liquid Waste" and list all chemical constituents, including "6-Feruloylcatalpol" and all solvents, with their approximate percentages. [8] 4. Keep the container closed except when adding waste. Store in secondary containment to prevent spills. [8]

  • Sharps Waste:

    • Description: Needles, syringes, or contaminated broken glassware.

    • Procedure:

      • Place all contaminated sharps immediately into a designated, puncture-proof sharps container. [8] 2. Do not overfill the container.

      • Once the container is full to the indicated line, seal it and manage it as hazardous waste according to institutional protocols.

Under no circumstances should chemical waste containing 6-Feruloylcatalpol be disposed of down the drain or in the regular trash. [10]

References

  • 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]

  • 6-O-trans-Feruloylcatalpol. (n.d.). PubChem. Retrieved from [Link]

  • (-)-6-Feruloyl-catalpol. (n.d.). PubChem. Retrieved from [Link]

  • Phytochemical: (-)-6-Feruloyl-catalpol. (n.d.). CAPS. Retrieved from [Link]

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved from [Link]

  • Chemical waste. (n.d.). In Wikipedia. Retrieved from [Link]

  • Personal Protective Equipment in Horticulture. (n.d.). safesol. Retrieved from [Link]

  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]

  • Personal protective equipment for crop protection. (n.d.). Royal Brinkman. Retrieved from [Link]

  • Shapiro, S. (2023, September 16). Chemical Waste Disposal: Ensuring Responsible Practices. Shapiro. Retrieved from [Link]

  • Environment Co. (2023, November 12). Chemical Waste Disposal Methods: What You Need To Know. Environment Co. Retrieved from [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. (n.d.). US EPA. Retrieved from [Link]

  • Chemical Waste Identification Classification and Proper Disposal. (2022, October 17). YouTube. Retrieved from [Link]

  • Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. (n.d.). Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. (n.d.). PubMed Central. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Covestro. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Feruloylcatalpol
Reactant of Route 2
6-Feruloylcatalpol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.